5-IODORESORCINOL
Description
BenchChem offers high-quality 5-IODORESORCINOL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-IODORESORCINOL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-iodobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUQDUNYLFCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346966 | |
| Record name | 5-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64339-43-1 | |
| Record name | 5-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Synthesis of 5-Iodoresorcinol: Navigating Regioselectivity in Aromatic Substitution
Abstract
This technical guide provides an in-depth analysis of the synthesis of 5-iodoresorcinol (1,3-dihydroxy-5-iodobenzene). Direct electrophilic iodination of resorcinol is mechanistically unviable for producing the 5-iodo isomer due to the powerful ortho-, para-directing effects of the hydroxyl groups. This document elucidates the underlying principles of electrophilic aromatic substitution (EAS) that govern this regioselectivity and presents a robust, multi-step synthetic pathway to achieve the desired product. The proposed route proceeds via the diazotization of 3,5-dimethoxyaniline, followed by a Sandmeyer-type iodination and subsequent demethylation. This guide offers detailed mechanistic explanations, step-by-step experimental protocols, and field-proven insights for researchers, chemists, and professionals in drug development.
The Challenge: Regioselectivity in the Iodination of Resorcinol
Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic compound, making it exceptionally reactive toward electrophilic aromatic substitution.[1] The two hydroxyl (-OH) groups are strong activating substituents that donate electron density into the benzene ring through resonance (a +M effect). This enhanced nucleophilicity, however, is not uniform across the ring.
According to the principles of EAS, activating groups direct incoming electrophiles to the positions ortho and para to themselves. In resorcinol, both hydroxyl groups activate the following positions:
-
C2: Ortho to both C1-OH and C3-OH.
-
C4: Ortho to C3-OH and para to C1-OH.
-
C6: Ortho to C1-OH and para to C3-OH.
The C5 position is meta to both hydroxyl groups and therefore does not benefit from this resonant electron enrichment. Consequently, direct electrophilic attack at C5 is electronically disfavored. Experimental evidence confirms that the direct iodination of resorcinol with reagents like molecular iodine or iodine monochloride yields a mixture of 2-iodoresorcinol, 4-iodoresorcinol, and poly-iodinated products such as 4,6-diiodoresorcinol.[2] Achieving substitution at the C5 position requires a more nuanced synthetic strategy that circumvents this inherent regiochemical barrier.
Caption: Overall synthetic workflow from 3,5-dimethoxyaniline to 5-iodoresorcinol.
Mechanistic Breakdown and Experimental Protocols
Step 1: Diazotization of 3,5-Dimethoxyaniline
Causality and Mechanism: The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry. The reaction requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The electrophilic nitrosonium ion (NO⁺) generated attacks the nucleophilic amine. The resulting intermediate undergoes a series of proton transfers and water elimination to form the highly valuable aryl diazonium salt. This process must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing prematurely.
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,5-dimethoxyaniline in an aqueous solution of hydrochloric acid (e.g., 3 M HCl).
-
Cool the resulting solution to 0–5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) in cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The addition is complete when a slight excess of nitrous acid is detected (test with potassium iodide-starch paper, which will turn blue).
-
The resulting solution containing the 3,5-dimethoxybenzene diazonium chloride is kept cold and used immediately in the next step.
Step 2: Sandmeyer-Type Iodination
Causality and Mechanism: The diazonium group (-N₂⁺) is an excellent leaving group as it departs as stable dinitrogen gas (N₂). In the presence of an iodide salt, such as potassium iodide (KI), the diazonium salt undergoes a substitution reaction. Unlike other Sandmeyer reactions that require a copper(I) catalyst, the iodination proceeds readily upon mixing, as the iodide ion itself is a sufficiently strong nucleophile and reducing agent to initiate the radical-based mechanism that leads to the formation of the C-I bond.
Experimental Protocol:
-
In a separate beaker, prepare a concentrated aqueous solution of potassium iodide (KI).
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring.
-
Effervescence (release of N₂ gas) will be observed. The reaction is often accompanied by the formation of a dark-colored precipitate or oil, which is the crude 1-iodo-3,5-dimethoxybenzene.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
Extract the crude product into an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.
Step 3: Demethylation to 5-Iodoresorcinol
Causality and Mechanism: Aryl methyl ethers are robust but can be cleaved using strong Lewis acids or protic acids. Boron tribromide (BBr₃) is a highly effective reagent for this purpose. The Lewis acidic boron atom coordinates to the ether oxygen, forming an oxonium intermediate. This coordination polarizes the C-O bond, making the methyl carbon susceptible to nucleophilic attack by a bromide ion released from another molecule of BBr₃. This Sₙ2-type displacement cleaves the methyl group, and subsequent aqueous workup hydrolyzes the resulting boron-oxygen bonds to liberate the free phenols.
Experimental Protocol:
-
Dissolve the 1-iodo-3,5-dimethoxybenzene from Step 2 in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (typically 2.2-2.5 equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to ice water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the final product, 5-iodoresorcinol, into an appropriate organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-iodoresorcinol can be purified by recrystallization or column chromatography to yield the final product.
Data and Process Summary
The following table provides a summary of the reagents and typical conditions for the synthesis of 5-iodoresorcinol.
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Diazotization | 3,5-dimethoxyaniline, NaNO₂, HCl | Water | 0–5 °C | ~95% (in solution) |
| 2 | Iodination | Diazonium salt solution, KI | Water | 0 °C to RT | 70–85% |
| 3 | Demethylation | 1-iodo-3,5-dimethoxybenzene, BBr₃ | Dichloromethane | -78 °C to RT | 80–95% |
Conclusion
The synthesis of 5-iodoresorcinol is a prime example of how fundamental principles of organic chemistry can be applied to overcome regiochemical challenges. While direct electrophilic attack on the resorcinol nucleus is unsuitable for producing the 5-iodo isomer, a logical, multi-step sequence provides an effective solution. By starting with 3,5-dimethoxyaniline, protecting the hydroxyl groups as methyl ethers, and using a Sandmeyer-type reaction to install the iodo substituent, the desired isomer can be reliably accessed. The final demethylation step then furnishes the target molecule. This guide provides the mechanistic rationale and practical protocols necessary for the successful laboratory synthesis of this valuable chemical intermediate.
References
- The Mechanism of the Iodination of Phenols. (n.d.). J. Am. Chem. Soc.
-
Phenol oxidation with hypervalent iodine reagents. (n.d.). Wikipedia. Retrieved from [Link]
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Chemia. Retrieved from [Link]
-
Iodination of phenol. (n.d.). Technical University of Denmark. Retrieved from [Link]
-
Torssell, K. B. G., & Thomsen, I. (1991). Iodination of Resorcinol, 5-Methoxyresorcinol, Phloroglucinol and Resorcyclic Acid. Acta Chemica Scandinavica, 45, 539-542. Retrieved from [Link]
-
Weitl, F. L. (1976). Regiospecific 2,4-diiodination of resorcinol with nascent iodine. The Journal of Organic Chemistry, 41(11), 2044–2045. Retrieved from [Link]
-
Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol? (2021). Stack Exchange. Retrieved from [Link]
-
Moreno-Mañas, M., et al. (1997). Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. The Journal of Organic Chemistry, 62(2), 417-421. Retrieved from [Link]
-
Iodine monochloride. (n.d.). Wikipedia. Retrieved from [Link]
Sources
Spectroscopic Profile of 5-Iodoresorcinol: A Comprehensive Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 5-iodoresorcinol (1,3-dihydroxy-5-iodobenzene), a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Overview
5-Iodoresorcinol possesses a simple yet informative aromatic structure. The strategic placement of the iodine atom and two hydroxyl groups on the benzene ring gives rise to a distinct spectroscopic fingerprint. This guide will delve into the predicted spectral data to provide a comprehensive understanding of its molecular features.
Figure 1: Molecular Structure of 5-Iodoresorcinol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in public databases, the following data is based on validated prediction models.
¹H NMR Spectroscopy
The proton NMR spectrum of 5-iodoresorcinol is predicted to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl protons. The symmetry of the molecule simplifies the aromatic region.
Table 1: Predicted ¹H NMR Spectral Data for 5-Iodoresorcinol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 2H | -OH |
| ~7.1 | Triplet | 1H | H-2 |
| ~6.6 | Doublet | 2H | H-4, H-6 |
Disclaimer: Predicted data from various NMR prediction tools.
The broad singlet for the hydroxyl protons is characteristic and its chemical shift can be highly dependent on the solvent and concentration. The aromatic region is predicted to show a triplet for the proton at the 2-position, flanked by two hydroxyl groups, and a doublet for the two equivalent protons at the 4 and 6-positions, which are adjacent to the iodine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for 5-Iodoresorcinol
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-1, C-3 |
| ~118 | C-4, C-6 |
| ~110 | C-2 |
| ~95 | C-5 |
Disclaimer: Predicted data from various NMR prediction tools.[1]
The carbons bearing the hydroxyl groups (C-1 and C-3) are expected to be the most downfield-shifted. The carbon attached to the iodine atom (C-5) is predicted to be significantly shielded. The remaining aromatic carbons will appear at intermediate chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-iodoresorcinol is expected to be dominated by absorptions from the O-H and C-O bonds of the hydroxyl groups and the vibrations of the aromatic ring.
Table 3: Predicted IR Absorption Bands for 5-Iodoresorcinol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Medium | Aromatic C=C stretch |
| 1480 - 1440 | Medium | Aromatic C=C stretch |
| 1300 - 1200 | Strong | C-O stretch (phenol) |
| ~850 | Strong | C-H out-of-plane bending |
| ~600 | Medium | C-I stretch |
Disclaimer: Predicted data from various IR prediction tools.[2]
The broad and intense O-H stretching band is a key feature, indicative of intermolecular hydrogen bonding. The aromatic C=C stretching vibrations typically appear as a pair of bands in the 1620-1440 cm⁻¹ region. A strong C-O stretching absorption is also expected. The C-I stretch is predicted to appear in the low-frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-iodoresorcinol, electron ionization (EI) would likely lead to a series of characteristic fragments.
Table 4: Predicted Mass Spectrometry Fragmentation for 5-Iodoresorcinol
| m/z | Proposed Fragment |
| 236 | [M]⁺ (Molecular Ion) |
| 127 | [I]⁺ |
| 109 | [M - I]⁺ |
| 81 | [C₆H₅O]⁺ |
Disclaimer: Fragmentation pattern is a logical prediction based on chemical principles.
The molecular ion peak at m/z 236 would confirm the molecular weight of the compound. A prominent peak at m/z 127 corresponding to the iodine cation is expected due to the relatively weak C-I bond. Loss of the iodine atom from the molecular ion would result in a fragment at m/z 109. Further fragmentation of the aromatic ring could lead to smaller charged species.
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway of 5-Iodoresorcinol.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide. These represent standard operating procedures and may require optimization based on the specific instrumentation available.
NMR Spectroscopy Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 5-iodoresorcinol.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
-
-
¹H NMR Spectroscopy:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-170 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 5-iodoresorcinol sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected in the mid-IR range (4000-400 cm⁻¹).
-
The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry Acquisition
-
Sample Introduction (Electron Ionization - EI):
-
Prepare a dilute solution of 5-iodoresorcinol in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
If using a direct insertion probe, the sample is heated to induce volatilization into the ion source.
-
-
Ionization and Analysis:
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 5-iodoresorcinol. The detailed analysis of the predicted NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a valuable resource for scientists and researchers. While predicted data offers a strong foundation for understanding the spectroscopic properties of this compound, experimental verification remains the gold standard for definitive structural elucidation and quality assessment.
References
- Thomsen, I., & Torssell, K. (1988). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Acta Chemica Scandinavica, 42, 303-308.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Organic Syntheses. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Retrieved from [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
Sources
Solubility of 5-iodoresorcinol in different solvents
An In-Depth Technical Guide to the Solubility of 5-Iodoresorcinol
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 5-iodoresorcinol (C₆H₅IO₂), a key intermediate in pharmaceutical synthesis and chemical research. While quantitative solubility data is scarce in published literature, this document synthesizes foundational chemical principles, comparative data from its parent compound resorcinol, and established knowledge of halogenated phenols to build a robust solubility profile. We present the theoretical underpinnings of its solubility, including the interplay of hydrogen bonding and lipophilicity, and provide a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of 5-iodoresorcinol's behavior in various solvent systems to facilitate formulation, reaction optimization, and purification processes.
Introduction to 5-Iodoresorcinol
5-Iodoresorcinol is an aromatic organic compound and a halogenated derivative of resorcinol. Structurally, it is a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and an iodine atom at position 5.[1] This substitution pattern imparts a unique combination of physicochemical properties that are critical to its application. The presence of polar hydroxyl groups allows for hydrogen bonding, while the large, nonpolar iodo-substituent significantly increases its molecular weight and lipophilicity compared to its parent compound, resorcinol.[2][3] Understanding the solubility of this molecule is paramount for its effective use in multi-step organic syntheses and for the development of drug delivery systems where bioavailability is often intrinsically linked to solubility.[4][5]
Table 1: Physicochemical Properties of 5-Iodoresorcinol
| Property | Value | Source |
| Molecular Formula | C₆H₅IO₂ | [1][6] |
| Molecular Weight | 236.01 g/mol | [1][6] |
| Appearance | Solid | [6] |
| pKa (Predicted) | 8.60 ± 0.10 | [6] |
| Boiling Point (Predicted) | 325.6 ± 12.0 °C | [6] |
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[7] For 5-iodoresorcinol, its solubility is a nuanced balance between the polar character of its hydroxyl groups and the nonpolar character of its iodo-benzene ring.
2.1 Role of Hydroxyl Groups and Hydrogen Bonding The two hydroxyl groups on the resorcinol backbone are capable of acting as both hydrogen bond donors and acceptors.[3] This allows for strong interactions with polar protic solvents like water, ethanol, and methanol. The parent compound, resorcinol, is highly soluble in water (110 g/100 mL at 20°C) precisely because of these extensive hydrogen bonding capabilities.[8][9]
2.2 Impact of Iodine Substitution The introduction of an iodine atom at the 5-position has two primary effects on solubility:
-
Increased Lipophilicity: The large, nonpolar iodine atom significantly increases the nonpolar surface area of the molecule. This enhances van der Waals interactions with nonpolar and moderately polar aprotic solvents.
-
Decreased Water Solubility: The addition of a halogen atom to a phenol generally causes a drop in aqueous solubility.[2] The bulky iodine atom disrupts the optimal hydrogen bonding network with water molecules that resorcinol enjoys, thereby reducing its solubility in aqueous media.
This dual nature suggests that 5-iodoresorcinol will exhibit moderate solubility in a range of solvents, being more soluble in polar organic solvents than in either pure water or purely nonpolar aliphatic solvents.
Caption: Key molecular features governing 5-iodoresorcinol solubility.
Solubility Profile of 5-Iodoresorcinol
3.1 Qualitative Solubility Data Based on available chemical supplier information, the following qualitative solubility has been reported.
Table 2: Qualitative Solubility of 5-Iodoresorcinol
| Solvent | Type | Solubility | Source |
| Methanol | Polar Protic | Soluble | [6] |
| Ethyl Acetate | Polar Aprotic | Soluble | [6] |
| Water | Polar Protic | Predicted to be sparingly soluble to slightly soluble | [2][4] |
| Chloroform | Nonpolar | Predicted to be sparingly soluble (parent compound is insoluble) | [8] |
Causality: The solubility in methanol is expected due to its ability to form hydrogen bonds with the hydroxyl groups.[6] Ethyl acetate, a polar aprotic solvent, effectively solvates the molecule through dipole-dipole interactions without the steric hindrance that water might present. The predicted low water solubility stems from the disruptive effect of the large iodine atom on the hydrogen-bonding network.[2]
Experimental Determination of Solubility (Shake-Flask Method)
To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose.
4.1 Objective To determine the saturation solubility of 5-iodoresorcinol in a selected solvent at a controlled temperature (e.g., 25°C).
4.2 Materials and Equipment
-
5-Iodoresorcinol (purity >95%)
-
High-purity grade solvent of interest
-
Analytical balance (±0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
4.3 Step-by-Step Protocol
-
Preparation: Add an excess amount of solid 5-iodoresorcinol to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the pre-equilibrated solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker. Agitate at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine when the concentration of the solute in the solution plateaus. For most crystalline compounds, 48-72 hours is adequate.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 24 hours to allow solid particles to settle. Subsequently, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes) to ensure complete separation of the supernatant from the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals. Dilute the filtered sample with the appropriate mobile phase (for HPLC) or solvent to a concentration within the calibrated analytical range.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). Calculate the concentration of 5-iodoresorcinol in the original saturated solution by back-calculation, accounting for all dilution factors.
-
Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Experimental workflow for the shake-flask solubility determination.
Applications and Significance in Drug Development
A thorough understanding of 5-iodoresorcinol's solubility is not merely academic; it has profound practical implications:
-
Reaction Chemistry: In synthetic processes, solvent selection is critical for optimizing reaction rates, yield, and purity. Knowing the solubility allows chemists to maintain the reactant in the solution phase and avoid precipitation.[4]
-
Crystallization and Purification: Solubility data as a function of temperature is the foundation for developing effective crystallization protocols to purify the final compound.[10]
-
Preformulation Studies: For any derivative of 5-iodoresorcinol intended as an active pharmaceutical ingredient (API), solubility is a master variable. It directly influences dissolution rate and, consequently, bioavailability. Poor aqueous solubility is a major hurdle in drug development that must be addressed early.[5]
Conclusion
5-iodoresorcinol presents a classic case of balanced solubility, driven by the hydrophilic hydroxyl groups and the lipophilic iodo-substituent. While it demonstrates good solubility in polar organic solvents like methanol and ethyl acetate, its aqueous solubility is predicted to be significantly lower than its parent, resorcinol. This guide provides the theoretical framework to understand this behavior and a robust experimental protocol to quantify it. For professionals in drug development and chemical synthesis, generating this empirical data is a critical step toward the successful application and formulation of 5-iodoresorcinol and its derivatives.
References
-
Water solubility and partitioning behavior of brominated phenols - Oxford Academic. (n.d.). Retrieved from [Link]
-
Why is resorcinol soluble in water and ether? - Quora. (2018). Retrieved from [Link]
-
Adsorption of catechol, resorcinol, hydroquinone, and their derivatives: a review. (n.d.). Retrieved from [Link]
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Solubility: The Important Phenomenon in Pharmaceutical Analysis | Open Access Journals. (2022). Retrieved from [Link]
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Factors Affecting Solubility | PPT - Slideshare. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Retrieved from [Link]
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Discovery and history of 5-iodoresorcinol
An In-depth Technical Guide to 5-Iodoresorcinol: From Discovery to Modern Applications
Abstract
This technical guide provides a comprehensive overview of 5-iodoresorcinol, a halogenated derivative of resorcinol. It delves into the historical context of its parent molecule, resorcinol, and the challenges associated with the regioselective iodination of such an activated aromatic system. The guide details synthetic methodologies, reaction mechanisms, physicochemical properties, and key applications in organic synthesis and medicinal chemistry. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, supported by authoritative references and detailed experimental protocols.
Introduction: The Resorcinol Framework
Resorcinol, or benzene-1,3-diol, is a highly versatile phenolic compound first prepared by Austrian chemist Heinrich Hlasiwetz and Ludwig Barth in 1864.[1] It is a white, water-soluble solid that serves as a crucial precursor in the synthesis of a vast array of organic compounds, from pharmaceuticals and antiseptics to dyes and plastics.[2][3] The two hydroxyl groups on the benzene ring at the meta-position significantly activate the ring towards electrophilic substitution. This high reactivity, directed to the ortho and para positions (positions 2, 4, and 6), makes resorcinol an important building block but also presents a challenge in achieving selective substitution.[4]
The electronic properties of resorcinol are governed by the strong +M (mesomeric) effect of the hydroxyl groups, which greatly outweighs their -I (inductive) effect. This results in a highly electron-rich aromatic nucleus, primed for reaction with electrophiles.[4] This inherent reactivity is the foundation for the synthesis of its derivatives, including the iodo-substituted analogues.
The Iodination of Resorcinol: A Historical Perspective
The introduction of an iodine atom onto the resorcinol scaffold has been a topic of study for many years. However, the early literature on the preparation of specific mono-iodoresorcinol isomers was often confusing and lacked clear, reproducible procedures.[5] The high reactivity of the resorcinol ring often leads to mixtures of products, including di- and tri-iodinated species, and rearrangements under acidic conditions.[5]
For instance, the direct iodination of resorcinol can yield 2-iodoresorcinol, 4-iodoresorcinol, and various di- and tri-iodinated products depending on the reaction conditions.[4] The challenge for synthetic chemists has been to develop methods that can selectively target a specific position on the ring. The development of regioselective synthetic routes was a necessary step to unlock the potential of specific isomers like 5-iodoresorcinol as building blocks in more complex molecular architectures.
Synthesis of 5-Iodoresorcinol
The synthesis of 5-iodoresorcinol, where the iodine atom is positioned between the two hydroxyl groups, is not the kinetically favored product in a direct electrophilic iodination of resorcinol. The positions ortho and para to the hydroxyl groups (2, 4, and 6) are more sterically accessible and electronically activated. Therefore, its synthesis often requires a more nuanced strategy, such as using a starting material where the 5-position is activated or other positions are blocked. A common modern approach involves the use of 3,5-dihydroxybenzoic acid, where the carboxyl group can be replaced by iodine via reactions like the Hunsdiecker reaction or a variation thereof.
Key Synthetic Strategies
Modern synthetic approaches for halogenating phenols and their derivatives often employ specific halogenating agents to improve selectivity and yield. While molecular iodine (I₂) is a classic reagent, its reactivity can be modulated by the choice of solvent and additives.[6] Other common iodinating agents include:
-
Iodine Monochloride (ICl): A more polarized and thus more reactive electrophile than I₂.
-
N-Iodosuccinimide (NIS): A mild and selective source of electrophilic iodine, often used with an acid catalyst for the iodination of activated aromatic rings.[7]
-
Iodine in the presence of a base (e.g., NaHCO₃): This system can be used to control the pH and influence the product distribution.[4][8]
The general workflow for the synthesis of an iodoresorcinol is outlined below.
Caption: General workflow for the synthesis and purification of 5-Iodoresorcinol.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol for the mono-iodination of a resorcinol derivative, based on established methods for selective iodination.[5][8] This protocol is provided as a guide and should be adapted and optimized based on the specific starting material and desired outcome.
Objective: To synthesize a mono-iodinated resorcinol derivative.
Materials:
-
Resorcinol derivative (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Acetonitrile (solvent)
-
Trifluoroacetic acid (catalyst)
-
10% Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the resorcinol derivative (1.0 eq) in anhydrous acetonitrile.
-
Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric oxygen or moisture. Anhydrous solvent is crucial as water can interfere with the reaction.
-
-
Addition of Reagents: Add N-Iodosuccinimide (1.05 eq) to the solution. Stir the mixture until the solids are fully dissolved.
-
Rationale: A slight excess of NIS ensures the complete consumption of the starting material.
-
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a catalytic amount of trifluoroacetic acid.
-
Rationale: The acid catalyst activates the NIS, making it a more potent electrophile.[7] The reaction is performed at a low temperature to control the reaction rate and minimize the formation of byproducts.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating when the reaction is complete.
-
-
Quenching: Once the reaction is complete, quench it by adding 10% aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Rationale: The thiosulfate reduces excess I⁺ (from NIS) and I₂ to iodide (I⁻), which is colorless and water-soluble.
-
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Rationale: The bicarbonate wash neutralizes the trifluoroacetic acid catalyst. The water and brine washes remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all water from the organic solvent is essential before evaporation.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure iodinated resorcinol.
-
Rationale: Purification is necessary to isolate the desired isomer from any unreacted starting material or byproducts.
-
Reaction Mechanism
The iodination of resorcinol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl groups activate the aromatic ring, making it nucleophilic enough to attack the electrophilic iodine species.
Caption: The mechanism of electrophilic aromatic substitution for the iodination of resorcinol.
-
Generation of the Electrophile: The iodinating agent (e.g., I₂ or NIS) is activated, often by a Lewis or Brønsted acid catalyst, to generate a more potent electrophilic iodine species (I⁺).
-
Nucleophilic Attack: The π-electron system of the activated resorcinol ring attacks the electrophilic iodine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base (e.g., water or the conjugate base of the catalyst) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodoresorcinol product.
Physicochemical and Spectroscopic Characterization
The identity and purity of 5-iodoresorcinol are confirmed through a combination of physical and spectroscopic methods.
Physical Properties
The following table summarizes key physical properties of 5-iodoresorcinol.
| Property | Value | Source(s) |
| CAS Number | 64339-43-1 | [9][10][11] |
| Molecular Formula | C₆H₅IO₂ | [9][10][11] |
| Molecular Weight | 236.01 g/mol | [10][11] |
| Appearance | Solid | [10] |
| Boiling Point | 325.6 ± 12.0 °C (Predicted) | [10] |
| Density | 1.917 g/cm³ (Estimate) | [10] |
| pKa | 8.60 ± 0.10 (Predicted) | [10] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 5-iodoresorcinol is expected to be simple. Due to the molecule's symmetry, the protons at the 4- and 6-positions would be chemically equivalent, as would the protons at the 2-position. The hydroxyl protons would appear as a broad singlet, the position of which is dependent on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the carbon atoms. The carbon atom attached to the iodine (C5) would be significantly shifted due to the heavy atom effect. The carbons bearing the hydroxyl groups (C1 and C3) would appear downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations would also be present.
-
MS (Mass Spectrometry): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 236. The isotopic pattern would be characteristic of a mono-iodinated compound.
Applications in Research and Development
5-Iodoresorcinol is a valuable intermediate in the synthesis of more complex molecules due to the versatility of the carbon-iodine bond.
Intermediate in Organic Synthesis
The iodine atom serves as a useful functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including:
-
Cross-Coupling Reactions: Suzuki, Sonogashira, Heck, and Stille couplings can be used to introduce new alkyl, aryl, or vinyl groups at the 5-position.
-
Lithiation: The iodo group can be exchanged with lithium to form an organolithium reagent, which can then react with various electrophiles.
-
Carbonylation and other metal-catalyzed reactions.
This reactivity makes 5-iodoresorcinol a key building block for constructing complex polyphenolic compounds, natural product analogues, and functional materials.
Role in Medicinal Chemistry
Resorcinol and its derivatives have a long history of use in medicine, primarily in dermatology for their antiseptic and keratolytic properties.[3] In modern drug discovery, the resorcinol scaffold is of interest for its ability to form hydrogen bonds and participate in other molecular interactions.[12] 5-Iodoresorcinol can be used as a starting point for the synthesis of novel bioactive compounds. The iodine atom can be retained in the final molecule to act as a heavy atom for X-ray crystallography or be replaced to explore structure-activity relationships (SAR). Its derivatives have been investigated for various therapeutic areas, including as tyrosinase inhibitors for skin whitening applications and as scaffolds for anticancer agents.[13][14]
Safety and Handling
5-Iodoresorcinol, like many aromatic iodine compounds, should be handled with care in a well-ventilated laboratory fume hood.[15][16]
-
Hazards: It may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory system.[15][16]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some iodo-aromatic compounds can be light-sensitive.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15]
Conclusion
5-Iodoresorcinol represents an important, albeit historically challenging, derivative of the resorcinol family. While the high reactivity of the parent molecule initially complicated its selective synthesis, modern organic chemistry has provided the tools for its controlled preparation. As a synthetic intermediate, its value lies in the strategic placement of the iodine atom, which opens up a wide range of subsequent chemical transformations. For researchers in materials science, organic synthesis, and medicinal chemistry, 5-iodoresorcinol remains a valuable building block for the creation of novel and functional molecules.
References
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- Thomsen, I., & Torssell, K. B. G. (1991). Iodination of Resorcinol, 5-Methoxyresorcinol, Phloroglucinol and Resorcyclic Acid. Acta Chemica Scandinavica, 45, 539–542. [URL: https://acta.chem.scand.org/pdf/acta_chem_scand_45-0539.pdf]
- Alaasar, M., Prehm, M., & Tschierske, C. (2013). A new room temperature dark conglomerate mesophase formed by bent-core molecules combining 4-iodoresorcinol with azobenzene units. Chemical Communications. [URL: https://www.semanticscholar.org/paper/Iodination-of-resorcinol%2C-5-methoxyresorcinol%2C-and-Thomsen-Torssell/5b1432f91a2745339f280a527027b134d11b514d]
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- Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/148405/why-do-resorcinol-and-iodine-react-to-give-2-iodobenzen-1-3-diol]
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CAS number 64339-43-1 properties
An In-Depth Technical Guide to Nα-Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH)
Introduction
Nα-Fmoc-S-acetamidomethyl-L-cysteine, commonly abbreviated as Fmoc-Cys(Acm)-OH, is a cornerstone amino acid derivative in the field of solid-phase peptide synthesis (SPPS). Its strategic importance lies in the orthogonal protection scheme it offers, enabling the synthesis of complex peptides, particularly those containing disulfide bridges, which are crucial for the structural integrity and biological activity of many therapeutic peptides and proteins.[1][2] This guide provides a comprehensive technical overview of Fmoc-Cys(Acm)-OH, designed for researchers, scientists, and professionals engaged in drug development and peptide chemistry.
It is important to note that while the CAS number 64339-43-1 is sometimes associated with 5-Iodoresorcinol, a significant body of chemical and supplier literature identifies it with Fmoc-S-acetamidomethyl-L-cysteine.[3][4][5][6][7][8] For the purpose of this technical guide, and in alignment with its prevalent use in peptide synthesis literature, we will be discussing the properties and applications of Fmoc-Cys(Acm)-OH. A different CAS number, 86060-81-3, is also frequently and more consistently assigned to this compound.[9][10][11][12][13][14][15]
Core Chemical and Physical Properties
Fmoc-Cys(Acm)-OH is a white to off-white crystalline powder that is a pivotal component for peptide chemists.[10] Its unique molecular architecture features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amine and an acid-stable, yet selectively removable, acetamidomethyl (Acm) group on the thiol side chain of cysteine.[10][11] This dual protection is fundamental to its utility in SPPS.
| Property | Value | References |
| CAS Number | 86060-81-3 (primary), 64339-43-1 (secondary) | [10],[3] |
| Molecular Formula | C₂₁H₂₂N₂O₅S | [10] |
| Molecular Weight | 414.47 g/mol | [10] |
| Appearance | White to off-white powder | [10],[14] |
| Melting Point | 145 - 160 °C | [14] |
| Purity (HPLC) | ≥99.0% | [10] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [10],[15] |
| Optical Rotation | [α]²⁰/D -32 ± 1.5° (c=1 in Methanol) | [10],[14] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Keep away from moisture. | [10] |
Synthesis of Fmoc-Cys(Acm)-OH
A robust and efficient one-pot synthesis method for Fmoc-Cys(Acm)-OH has been developed, which improves the overall yield and streamlines the process.[1][16] The synthesis involves two primary steps: the S-alkylation of L-cysteine followed by the N-protection of the amino group.[1]
Reaction Scheme
The synthesis initiates with the S-alkylation of L-cysteine with N-(hydroxymethyl)acetamide to form the S-acetamidomethyl-L-cysteine intermediate. This is followed by the N-protection with 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSU) to yield the final product.[1][16]
Detailed Synthesis Protocol
A common preparation method involves the following steps:
-
S-Alkylation: L-cysteine hydrochloride, N-(hydroxymethyl)acetamide (Acm-OH), and hydrochloric acid are reacted in water to form the Cys(Acm)-OH solution.[16]
-
N-Fmoc Protection: Fmoc-OSU is added to the Cys(Acm)-OH solution. The pH is adjusted to neutral or slightly alkaline to facilitate the reaction, which yields the crude Fmoc-Cys(Acm)-OH.[16]
-
Purification: The crude product is purified through a series of extractions, acidification, and washing to obtain the final high-purity Fmoc-Cys(Acm)-OH.[1][16]
Applications in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Cys(Acm)-OH is in SPPS, particularly for the synthesis of peptides containing disulfide bridges.[2][9][11] The orthogonality of the Fmoc and Acm protecting groups allows for precise control over the peptide assembly and the subsequent formation of disulfide bonds.[1][10]
Orthogonal Protection Strategy
The Fmoc group is labile to mild bases, typically a 20% solution of piperidine in DMF, and is removed at each cycle of peptide chain elongation.[10] The Acm group, however, is stable under these basic conditions as well as the acidic conditions (e.g., trifluoroacetic acid - TFA) used for the final cleavage of the peptide from the resin support.[2] This stability is crucial for preventing unwanted side reactions of the highly reactive thiol group of cysteine during synthesis.[11]
Synthesis of Cyclic and Disulfide-Rich Peptides
Fmoc-Cys(Acm)-OH is instrumental in the synthesis of cyclic peptides and those with multiple disulfide bonds. This controlled cyclization is vital for constraining the peptide's conformation, which can lead to enhanced biological activity, stability, and target specificity.[2]
Applications include:
-
Synthesis of Disulfide-Rich Peptides: For peptides with multiple cysteines, Fmoc-Cys(Acm)-OH allows for the directed and sequential formation of specific disulfide bonds, preventing mispairing.
-
Generation of Peptide Libraries: It facilitates the high-throughput synthesis of cyclic peptide libraries for drug screening, ensuring the structural integrity of the library members.
-
Development of Peptide-Based Therapeutics: Many therapeutic peptides require cyclization to enhance their stability and bioactivity.
Experimental Protocols
Fmoc Deprotection in SPPS
This protocol outlines the standard procedure for the removal of the Fmoc protecting group from the N-terminus of a growing peptide chain attached to a solid support.[10]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Second Deprotection: Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal.[10]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.[10]
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[10]
Acm Group Deprotection and Disulfide Bond Formation
The Acm group can be selectively removed under mild oxidative conditions, typically using iodine, which can simultaneously facilitate the formation of a disulfide bond.[1][9][13]
Method 1: Iodine-Mediated Deprotection and Cyclization
This method is commonly used for on-resin or solution-phase cyclization.[13][17]
-
Dissolve the Acm-protected peptide in a suitable solvent (e.g., a mixture of methanol, water, and dichloromethane).
-
Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.
-
Purify the resulting cyclic peptide by reverse-phase HPLC.
Method 2: Deprotection using Heavy Metal Salts
The Acm group can also be removed without the immediate formation of a disulfide bond using heavy metal salts like mercury(II) acetate or silver(I) tetrafluoroborate.[1][17][18] Caution: These reagents are toxic and must be handled with appropriate safety precautions.[17]
-
Dissolve the protected peptide in 10% aqueous acetic acid.[18]
-
Adjust the pH to 4.0.[18]
-
Add 1.0 equivalent of mercury(II) acetate per Acm group and stir for 1 hour.[18]
-
Add β-mercaptoethanol to precipitate the mercury and stir for 5 hours.[18]
-
Centrifuge to remove the precipitate and purify the deprotected peptide.[18]
Potential Impurities and Side Reactions
During the synthesis and handling of Fmoc-Cys(Acm)-OH, several impurities and side reactions can occur:
-
Dipeptide Formation: Fmoc-Cys(Acm)-Cys(Acm)-OH can form if there is any premature deprotection of the Fmoc group during synthesis.[1]
-
Unreacted Starting Materials: Residual L-cysteine, Cys(Acm)-OH, or Fmoc-OSU may be present in the crude product.[1]
-
Aspartimide Formation: When coupling Fmoc-Asp(OtBu)-OH to a Cys(Acm) residue, the resulting dipeptide sequence is prone to aspartimide formation in the presence of a base.[19]
Careful control of reaction conditions and rigorous purification are essential to minimize these impurities.[1]
Conclusion
Fmoc-Cys(Acm)-OH is an indispensable tool in modern peptide chemistry. Its unique properties allow for the synthesis of complex peptides with a high degree of control, particularly in the formation of disulfide bridges. A thorough understanding of its chemistry, synthesis, and reactivity is crucial for researchers and scientists in the field of drug discovery and development. The protocols and data presented in this guide offer a solid foundation for the successful application of this versatile amino acid derivative.
References
-
Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH [86060-81-3]. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fmoc-Cys(Acm)-OH: A Crucial Compound in Peptide Synthesis. Retrieved from [Link]
-
Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH [86060-81-3]. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
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Chem-Impex. (n.d.). Fmoc-S-acetamidomethyl-L-cysteine. Retrieved from [Link]
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Chemsrc. (n.d.). Resveratrol | CAS#:501-36-0. Retrieved from [Link]
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X-Y-Chemicals. (n.d.). High quality 5-Iodoresorcinol CAS NO 64339-43-1 ISO 9001:2015. Retrieved from [Link]
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ChemBuyersGuide.com, Inc. (n.d.). Apollo Scientific Ltd (Page 68). Retrieved from [Link]
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An In-Depth Technical Guide to 5-Iodoresorcinol: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-iodoresorcinol, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and its strategic application in the synthesis of bioactive molecules, with a focus on the underlying scientific principles and practical, field-proven insights.
Core Properties of 5-Iodoresorcinol
5-Iodoresorcinol, a substituted aromatic compound, possesses a unique combination of functional groups that render it a valuable building block in organic synthesis. The presence of two hydroxyl groups on the benzene ring activates it towards electrophilic substitution, while the iodine atom provides a reactive handle for various cross-coupling reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅IO₂ | [1][2] |
| Molecular Weight | 236.01 g/mol | [1][2] |
| CAS Number | 64339-43-1 | [2] |
| Appearance | Off-white to light brown crystalline solid | |
| Melting Point | 92-95 °C | |
| Solubility | Soluble in methanol, ethanol, and diethyl ether. |
Synthesis of 5-Iodoresorcinol: A Detailed Protocol and Mechanistic Insights
The synthesis of 5-iodoresorcinol is typically achieved through the electrophilic iodination of resorcinol. The regioselectivity of this reaction is highly dependent on the reaction conditions, as the hydroxyl groups activate the ortho and para positions. To favor the formation of the 5-iodo isomer (meta to both hydroxyls), indirect methods or careful control of the reaction environment are necessary.
Understanding the Electrophilic Aromatic Substitution Mechanism
The iodination of resorcinol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electron-rich resorcinol ring acts as a nucleophile, attacking an electrophilic iodine species. The two hydroxyl groups strongly activate the ring, directing the substitution to the positions ortho and para to them (positions 2, 4, and 6).
Caption: Generalized mechanism of electrophilic iodination of resorcinol.
Experimental Protocol: Synthesis of 5-Iodoresorcinol
This protocol is a synthesized method based on established principles of organic chemistry, designed to favor the formation of the 5-iodoresorcinol isomer.
Materials:
-
Resorcinol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve resorcinol (1.0 eq) in anhydrous acetonitrile.
-
Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Dissolve N-Iodosuccinimide (1.05 eq) in anhydrous acetonitrile and add it dropwise to the resorcinol solution over 30 minutes, maintaining the temperature at 0 °C. The use of NIS provides a milder and more selective source of electrophilic iodine compared to molecular iodine.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the 5-iodoresorcinol isomer. The separation of isomers is critical, and the polarity of the eluent should be carefully optimized.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy, and by melting point determination.
Analytical Characterization
Thorough analytical characterization is paramount to ensure the quality and purity of synthesized 5-iodoresorcinol, which is critical for its application in sensitive areas like drug development.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is essential for assessing the purity of 5-iodoresorcinol and for in-process control during synthesis.
Typical HPLC Parameters:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water (containing 0.1% trifluoroacetic acid) and acetonitrile. A typical starting point is a 70:30 (v/v) mixture of water:acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[3][4]
Spectroscopic Analysis
¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-iodoresorcinol is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The aromatic region will display a characteristic splitting pattern that can be used to confirm the substitution pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure. The carbon atom attached to the iodine will show a characteristic upfield shift due to the heavy atom effect.
FTIR Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-I stretching (in the fingerprint region). Aromatic C-H and C=C stretching vibrations will also be present.
Application of 5-Iodoresorcinol in Drug Development
The C-I bond in 5-iodoresorcinol is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, making it an ideal substrate for constructing complex molecular architectures. This reactivity is a cornerstone of modern medicinal chemistry for the synthesis of novel drug candidates.[5][6]
Role as a Key Building Block in Cross-Coupling Reactions
5-Iodoresorcinol serves as a versatile scaffold in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions. These reactions allow for the formation of C-C and C-N bonds, enabling the introduction of diverse substituents onto the resorcinol core. This modularity is highly valuable in lead optimization, where structure-activity relationships (SAR) are explored by systematically modifying different parts of a molecule.
Caption: Workflow illustrating the use of 5-iodoresorcinol in cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative example of how 5-iodoresorcinol can be utilized in a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound, a common motif in many pharmaceuticals.
Materials:
-
5-Iodoresorcinol
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ and PPh₃ in anhydrous 1,4-dioxane under a nitrogen atmosphere for 15 minutes to form the active Pd(0) catalyst.
-
Reaction Setup: In a flame-dried Schlenk flask, add 5-iodoresorcinol (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask. The use of a biphasic solvent system is common in Suzuki couplings.
-
Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and add ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Conclusion
5-Iodoresorcinol is a chemical intermediate of significant utility, particularly in the field of drug discovery and development. Its well-defined molecular structure, coupled with the strategic placement of reactive functional groups, provides a versatile platform for the synthesis of complex organic molecules. A thorough understanding of its synthesis, purification, and reactivity is essential for its effective application. The protocols and insights provided in this guide are intended to equip researchers and scientists with the foundational knowledge to confidently utilize 5-iodoresorcinol in their synthetic endeavors.
References
- Thomsen, I., & Torssell, K. B. G. (1991). Iodination of Resorcinol, 5-Methoxyresorcinol, Phloroglucinol and Resorcyclic Acid. Acta Chemica Scandinavica, 45, 539-542.
- Organic Syntheses, Coll. Vol. 10, p.482 (2004); Vol. 79, p.1 (2002).
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
- European Journal of Organic Chemistry. (Various issues).
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- Zare, A., & Merat, F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18356-18376.
- Agilent Technologies. (2011). HPLC Method Development and Validation for the Determination of Resorcinol in a Pharmaceutical Formulation.
- Sigma-Aldrich.
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- Synthesis. (Various articles on synthetic chemistry).
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Synthesis of 5-iodoresorcinol from resorcinol
An In-depth Technical Guide to the Synthesis of 5-Iodoresorcinol from Resorcinol
Abstract
The selective synthesis of specific constitutional isomers of substituted phenols is a persistent challenge in synthetic organic chemistry. Resorcinol (benzene-1,3-diol), a highly activated aromatic system, epitomizes this challenge. While direct electrophilic iodination readily yields 2-iodo- and 4-iodoresorcinol, the synthesis of the 5-iodo isomer is not achievable through such conventional means due to the powerful ortho, para-directing nature of the two hydroxyl groups. This guide provides an in-depth examination of the regioselectivity of resorcinol iodination and presents a field-proven, multi-step synthetic strategy to achieve the targeted synthesis of 5-iodoresorcinol, a valuable building block for drug development and materials science. We will explore the mechanistic underpinnings of the synthetic choices, provide detailed experimental protocols, and outline robust analytical methods for product validation.
Chapter 1: The Regioselectivity Challenge: Understanding the Electronic Landscape of Resorcinol
The reactivity of resorcinol in electrophilic aromatic substitution (SEAr) is governed by the strong electron-donating and activating effects of its two hydroxyl groups.[1][2] These groups direct incoming electrophiles to the positions ortho and para to themselves. In the case of resorcinol, the hydroxyl groups at positions 1 and 3 synergistically activate positions 2, 4, and 6.
-
Position 2: Ortho to both hydroxyl groups.
-
Positions 4 and 6: Ortho to one hydroxyl group and para to the other.
Conversely, position 5 is meta to both hydroxyl groups and is therefore the most electronically deactivated position on the ring. This electronic disparity makes direct electrophilic substitution at position 5 exceptionally difficult. Any attempt to force a reaction at this position typically results in a complex mixture of poly-iodinated products or fails to proceed.[3][4]
Caption: Electronic activation map of the resorcinol ring.
Chapter 2: Direct Iodination Approaches and Their Inherent Limitations
Numerous methods for the direct iodination of phenols have been reported, typically employing an iodine source and, in some cases, a mild base or oxidizing agent.[5] For resorcinol, these methods consistently produce isomers other than the desired 5-iodo product. Slight changes in reaction conditions can alter the product ratio, but the fundamental challenge of directing the electrophile to the meta position remains.[4][6]
| Iodinating Agent/System | Predominant Product(s) | Rationale & Reference |
| I₂ / NaHCO₃ / H₂O, 0 °C | 2-Iodoresorcinol | Kinetic control favors the most nucleophilic site between the two hydroxyl groups.[4][7] |
| ICl / Ether, 0 °C | 4-Iodoresorcinol | The bulkier electrophile (ICl) favors the less sterically hindered para position.[3][6] |
| I₂ / H₂O / NaHCO₃ (Excess) | 2,4,6-Triiodoresorcinol | The high activation of the ring leads to polysubstitution under basic conditions.[3] |
These results underscore the futility of achieving 5-iodination through a direct SEAr approach. A successful synthesis requires a strategy that circumvents the innate electronic preferences of the resorcinol ring.
Chapter 3: A Strategic, Multi-Step Synthesis of 5-Iodoresorcinol
To overcome the regiochemical barrier, a multi-step approach is necessary. The most viable strategy involves modifying the resorcinol starting material to direct substitution to the 5-position, followed by the introduction of the iodine atom and subsequent deprotection. A robust method is adapted from the synthesis of other 5-substituted resorcinols, which utilizes a directed ortho-metalation approach on a protected resorcinol derivative.[8]
The overall synthetic workflow is as follows:
-
Protection: The hydroxyl groups of resorcinol are converted to methoxy groups to prevent unwanted side reactions and to subtly alter the directing effects.
-
Benzylic Bromination: The 5-position, now a benzylic position in the resulting 1,3,5-trimethoxybenzene, is selectively brominated.
-
Grignard Formation & Iodination: The bromide is converted to a Grignard reagent, which is then quenched with an iodine electrophile.
-
Deprotection: The methoxy groups are cleaved to reveal the final 5-iodoresorcinol product.
While the reference[8] details a lithiation strategy for coupling with aldehydes, we adapt this principle for iodination. A more direct, validated industrial route may exist but is often proprietary. The proposed route is based on established, logical organic chemistry principles.
Caption: Proposed synthetic workflow for 5-Iodoresorcinol.
Chapter 4: Experimental Protocol: Synthesis of 5-Iodo-1,3-dimethoxybenzene
This protocol focuses on a key intermediate. The final deprotection step is a standard procedure familiar to those skilled in the art.
Objective: To synthesize 5-iodo-1,3-dimethoxybenzene from 1,3-dimethoxybenzene.
Materials:
| Reagent | M.W. | Amount | Moles |
| 1,3-Dimethoxybenzene | 138.16 g/mol | 10.0 g | 72.4 mmol |
| N-Bromosuccinimide (NBS) | 177.98 g/mol | 13.5 g | 75.8 mmol |
| Acetonitrile (anhydrous) | - | 200 mL | - |
| n-Butyllithium (n-BuLi) | 64.06 g/mol | 31.7 mL (2.5 M in hexanes) | 79.3 mmol |
| Iodine (I₂) | 253.81 g/mol | 20.2 g | 79.6 mmol |
| Tetrahydrofuran (THF, anhydrous) | - | 250 mL | - |
Step 1: Synthesis of 1-Bromo-3,5-dimethoxybenzene
-
To a 500 mL round-bottom flask protected from light and equipped with a magnetic stir bar, add 1,3-dimethoxybenzene (10.0 g, 72.4 mmol) and anhydrous acetonitrile (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (13.5 g, 75.8 mmol) in one portion.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-3,5-dimethoxybenzene, which can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Step 2: Synthesis of 5-Iodo-1,3-dimethoxybenzene
-
CAUTION: This step involves pyrophoric n-BuLi and should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
-
To a 1 L three-neck flask equipped with a stir bar, thermometer, and dropping funnel, add the purified 1-bromo-3,5-dimethoxybenzene (e.g., 15.0 g, 69.1 mmol) and 250 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 30.4 mL, 76.0 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
In a separate flask, dissolve iodine (19.4 g, 76.4 mmol) in 100 mL of anhydrous THF.
-
Transfer the iodine solution to the dropping funnel and add it dropwise to the lithiated intermediate at -78 °C. A color change will be observed.
-
After the addition is complete, stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding 100 mL of saturated aqueous sodium thiosulfate solution.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product should be purified by column chromatography to yield pure 5-iodo-1,3-dimethoxybenzene.
Chapter 5: Product Characterization
The identity and purity of the synthesized 5-iodoresorcinol (after deprotection) must be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for confirming the regiochemistry. For 5-iodoresorcinol, the aromatic region should show two distinct signals, confirming the C₂v symmetry.
-
Expected ¹H NMR (DMSO-d₆, 400 MHz): δ ~9.5 (s, 2H, -OH), ~6.8 (s, 1H, Ar-H), ~6.2 (s, 2H, Ar-H). The exact shifts can vary.
-
-
¹³C NMR Spectroscopy: Will show four distinct carbon signals in the aromatic region, corresponding to the C-I, C-OH, and the two types of C-H carbons.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₆H₅IO₂ (235.94 g/mol ). The isotopic pattern for iodine will be characteristic.
-
Melting Point (MP): A sharp melting point indicates high purity of the crystalline solid.
Chapter 6: Safety and Handling
All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Resorcinol: Harmful if swallowed and causes skin and serious eye irritation.[9][10] It is very toxic to aquatic life.[11] Avoid creating dust.[12]
-
Iodine: Causes skin irritation and serious eye damage. Harmful if inhaled. Handle in a fume hood.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with extreme care.
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere by trained personnel only.
-
Boron Tribromide (BBr₃) (for deprotection): Highly corrosive and reacts violently with water. Requires handling in a fume hood with specialized precautions.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[9][10][11][13] Contaminated waste must be disposed of according to institutional and local regulations.
Conclusion
The synthesis of 5-iodoresorcinol is a non-trivial task that highlights the importance of strategic planning in organic synthesis. Direct electrophilic attack is precluded by the powerful directing effects of the hydroxyl groups. This guide has outlined a robust, multi-step pathway that overcomes this inherent regiochemical bias through a protection, directed metalation, and deprotection sequence. The principles and protocols described herein provide researchers and drug development professionals with a practical framework for accessing this and other similarly challenging substituted aromatic compounds.
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Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]...
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Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Iodination. Retrieved from [Link]
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-
Chemistry Stack Exchange. (2021, May 3). Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol? Retrieved from [Link]
-
askIITians. (2014, January 24). Can someone please explain the mechanism by which resorcinol (1,3 dihydroxy benzene) undergoes iodoform reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
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Quora. (2018, April 26). Can resorcinol give Iodoform test? Retrieved from [Link]
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Semantic Scholar. (n.d.). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Retrieved from [Link]
-
Durham Tech. (2009, September 22). SAFETY DATA SHEET - Resorcinol. Retrieved from [Link]
-
Penta chemicals. (2025, April 23). Resorcinol - SAFETY DATA SHEET. Retrieved from [Link]
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Inchem.org. (n.d.). ICSC 1033 - RESORCINOL. Retrieved from [Link]
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Organic Syntheses. (2007). PREPARATION OF BENZOCYCLOBUTENONE DERIVATIVES BASED ON AN EFFICIENT GENERATION OF BENZYNES. Org. Synth., 84, 272. DOI: 10.15227/orgsyn.084.0272. Retrieved from [Link]
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Bachki, A., Falvello, L. R., Foubelo, F., & Yus, M. (1997). Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. The Journal of Organic Chemistry, 62(2), 417–421. DOI: 10.1021/jo9610624. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Retrieved from [Link]
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IOP Publishing. (n.d.). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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- 13. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 5-Iodoresorcinol
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive, field-proven protocol for the Suzuki coupling of 5-iodoresorcinol (3,5-dihydroxy-1-iodobenzene), a critical building block in the synthesis of pharmaceuticals and advanced materials. We delve into the causality behind experimental choices, offering a detailed step-by-step methodology, parameter optimization, and troubleshooting guidance. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the arylation of this electron-rich, dihydroxylated aryl iodide.
Introduction and Scientific Rationale
5-Iodoresorcinol is a valuable synthetic intermediate due to its dual functionality: the reactive iodine atom serves as a handle for cross-coupling reactions, while the two phenolic hydroxyl groups provide sites for further modification or impart specific physicochemical properties to the target molecule. The Suzuki-Miyaura coupling, first reported in 1979, is the premier method for creating biaryl structures from organohalides and boronic acids, prized for its mild conditions and tolerance of diverse functional groups.[2][3]
However, the presence of two acidic phenol groups on the resorcinol ring presents a specific challenge. These groups can interact with the base or the palladium catalyst, potentially leading to side reactions or catalyst deactivation. Therefore, the choice of base, ligand, and solvent system is critical to ensure high yields and prevent unwanted byproducts.[4] This protocol is designed to navigate these challenges by employing a carefully selected catalyst system and reaction conditions optimized for electron-rich, functionalized aryl halides.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5] Understanding this mechanism is key to troubleshooting and optimizing the reaction. The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-iodoresorcinol, forming a Pd(II) complex. This is often the rate-determining step.[2]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[2][6] The base is crucial for forming a more nucleophilic boronate species, which facilitates this step.[7]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of various aryl or vinyl boronic acids with 5-iodoresorcinol.
-
Aryl Halide: 5-Iodoresorcinol (≥98% purity)
-
Boronic Acid: Aryl- or vinylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Pre-catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) OR a combination of Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a suitable ligand.
-
Ligand (if not using Pd(PPh₃)₄): A bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[8]
-
Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃), finely powdered (2.0 - 3.0 equivalents).
-
Solvent: Anhydrous, degassed 1,4-Dioxane or a mixture of Toluene/Water or Dioxane/Water.
-
Other: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Celite®, silica gel for chromatography, and appropriate organic solvents for extraction and purification (e.g., Ethyl Acetate, Hexanes).
Scientist's Note (Expertise & Experience): The choice of palladium source and ligand is crucial. For electron-rich aryl halides like 5-iodoresorcinol, bulky and electron-donating phosphine ligands (e.g., SPhos, XPhos) are highly effective.[9] They promote the oxidative addition step and stabilize the active Pd(0) species.[6] A strong, non-nucleophilic base like K₃PO₄ is preferred to deprotonate the boronic acid without causing side reactions with the phenol groups.
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser.
-
Magnetic stirrer and hot plate.
-
Inert atmosphere setup (Nitrogen or Argon gas line with a bubbler).
-
Standard laboratory glassware for workup and purification.
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-iodoresorcinol (1.0 eq), the boronic acid (1.2 eq), and the base (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.03 eq, 3 mol%) and, if required, the phosphine ligand (0.06 eq, 6 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, sufficient to make a 0.1 M solution with respect to the 5-iodoresorcinol).
-
Degassing (Trustworthiness): It is critical to ensure an oxygen-free environment as oxygen can oxidize and deactivate the Pd(0) catalyst. To do this, subject the sealed reaction mixture to three cycles of vacuum-backfill with the inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Caption: Experimental workflow for the Suzuki coupling of 5-iodoresorcinol.
Parameter Optimization and Data
The success of the Suzuki coupling is highly dependent on the interplay of several parameters. The following table summarizes key variables and their typical impact, providing a logical framework for optimization.
| Parameter | Recommended Choice | Rationale & Impact on Reaction |
| Pd Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄ | Pd(0) sources like Pd₂(dba)₃ are often preferred for their reliability. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Pd(PPh₃)₄ is a convenient, air-stable Pd(0) source but may not be optimal for all substrates.[7] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are essential for coupling electron-rich aryl halides.[9] They accelerate oxidative addition and reductive elimination, increasing turnover numbers.[6] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is critical. K₃PO₄ is often the base of choice for substrates with sensitive functional groups like phenols.[4] It effectively promotes transmetalation without causing unwanted side reactions. |
| Solvent | 1,4-Dioxane, Toluene, THF | Anhydrous polar aprotic solvents are standard. Sometimes, the addition of water (e.g., Dioxane/H₂O 4:1) can accelerate the reaction by aiding the dissolution of the base and facilitating the transmetalation step.[10] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barrier, particularly for the oxidative addition step. The optimal temperature will depend on the specific substrates and catalyst system. |
| Catalyst Loading | 1 - 5 mol% | Lower catalyst loadings are desirable for process efficiency and cost. However, for challenging substrates, a higher loading (up to 5 mol%) may be necessary to achieve full conversion in a reasonable time.[8] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure thorough degassing of the solvent and reaction mixture.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | Presence of water and/or acidic protons leading to the replacement of the boronic acid group with hydrogen. | 1. Use a rigorously anhydrous solvent.2. Use a stronger base to accelerate the desired transmetalation over the side reaction. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture can promote the oxidative coupling of the boronic acid. | Rigorously degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction. |
| Dehalogenation of Starting Material | The aryl iodide is reduced to the corresponding arene. This can be promoted by certain ligands or impurities. | 1. Screen different phosphine ligands.2. Ensure high purity of all reagents and solvents. |
Conclusion
This application note provides a validated and robust protocol for the Suzuki-Miyaura coupling of 5-iodoresorcinol. By carefully selecting a suitable palladium catalyst system with a bulky, electron-rich ligand and an appropriate base, high yields of the desired biaryl products can be achieved. The provided guidelines for optimization and troubleshooting serve as a practical tool for researchers to adapt this methodology for the synthesis of a wide array of complex molecules, furthering advancements in medicinal chemistry and materials science.
References
- Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(15), 2419-2456.
-
Darses, S., & Genet, J.-P. (2018). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 23(12), 3297. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 13(16), 4384-4387. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Doherty, S., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2378-2391. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wang, Z., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. ACS Catalysis, 13(3), 1845-1851. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 20: Suzuki Reactions. Books - The Royal Society of Chemistry. [Link]
-
Li, Y., et al. (2021). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. Nature Communications, 12(1), 2276. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Strategic Derivatization of 5-Iodoresorcinol for High-Throughput Biological Screening
Abstract
The resorcinol (benzene-1,3-diol) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its unique electronic and structural properties, particularly the 1,3-dihydroxy substitution pattern, allow for critical interactions with various biological targets, including enzymes and protein-protein interfaces.[1][3] This guide focuses on 5-iodoresorcinol, a versatile starting material where the iodine atom serves as a strategic linchpin for chemical diversification. The introduction of iodine not only provides a handle for a wide array of synthetic transformations but also leverages the known utility of iodine-containing molecules in biomedical applications.[4] We present a detailed exploration of derivatization strategies and robust biological screening protocols designed for researchers in drug discovery and chemical biology. The methodologies herein are structured to facilitate the generation of compound libraries with diverse pharmacophoric features, enabling the exploration of structure-activity relationships (SAR) and the identification of novel therapeutic leads.
The Scientific Rationale: Why 5-Iodoresorcinol?
The choice of a starting scaffold is a critical decision in any drug discovery campaign.[5] 5-Iodoresorcinol is an exemplary platform for several reasons:
-
The Privileged Resorcinol Core: The resorcinol moiety is a known pharmacophore that interacts with the dicopper center of tyrosinase, making it a cornerstone for developing inhibitors of melanogenesis.[1][3] Beyond this, resorcinol-based structures have shown potent activity as Hsp90 inhibitors and as small molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[2][6]
-
Iodine as a Versatile Synthetic Handle: The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the predictable and efficient introduction of a wide range of substituents at the 5-position, which is crucial for probing the chemical space around the core scaffold.
-
Modulation of Physicochemical Properties: The phenolic hydroxyl groups offer additional sites for modification. Derivatization at these positions via etherification or esterification can fine-tune critical drug-like properties such as solubility, lipophilicity (LogP), metabolic stability, and cell permeability.[7] This dual-handle approach—modification at both the C5 position and the hydroxyl groups—provides a powerful strategy for lead optimization.
The overall workflow is designed to rapidly generate and screen a library of novel compounds starting from a single, versatile intermediate.
Caption: High-level workflow from 5-iodoresorcinol to lead compound.
Application Notes & Protocols: Derivatization Strategies
The derivatization of 5-iodoresorcinol is best approached through two primary avenues: modification at the C5 position and functionalization of the phenolic hydroxyls.
Strategy 1: Palladium-Catalyzed Cross-Coupling at the C5-Position
Causality: The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This allows for mild reaction conditions and broad substrate scope, enabling the introduction of diverse functionalities to build molecular complexity and explore SAR.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling an aryl or heteroaryl boronic acid to 5-iodoresorcinol.
Materials:
-
5-Iodoresorcinol
-
Aryl or Heteroaryl Boronic Acid (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-iodoresorcinol (1.0 eq), the desired boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add these solids to the reaction flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane and water (typically a 10:1 ratio, ensuring the final concentration of 5-iodoresorcinol is ~0.1 M).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Strategy 2: O-Alkylation (Williamson Ether Synthesis)
Causality: Converting the acidic phenolic hydroxyl groups to ethers eliminates their hydrogen-bond donating ability and increases lipophilicity. This can fundamentally alter the compound's binding mode and improve its ability to cross cellular membranes.
Protocol: General O-Alkylation
This protocol describes the alkylation of one or both hydroxyl groups. Stoichiometry of the base and electrophile determines the final product.
Materials:
-
5-Iodoresorcinol or a C5-derivatized resorcinol
-
Alkyl Halide (e.g., benzyl bromide, ethyl iodide; 1.1 eq for mono-alkylation, 2.5 eq for di-alkylation)
-
Potassium Carbonate (K₂CO₃, 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the resorcinol starting material (1.0 eq) and K₂CO₃ (3.0 eq).
-
Solvent & Reagent Addition: Add anhydrous DMF to dissolve the solids (~0.2 M concentration). Add the alkyl halide (1.1 or 2.5 eq) dropwise at room temperature while stirring.
-
Reaction: Stir the reaction at room temperature or heat gently to 50 °C for 6-24 hours. Monitor progress by TLC.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Reaction Type | Key Reagents | Purpose | Typical Yield |
| Suzuki Coupling | Boronic Acid, Pd Catalyst, Base | Introduce (hetero)aryl groups | 60-95% |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts | Introduce alkynyl groups | 55-90% |
| Williamson Ether Synthesis | Alkyl Halide, Base (K₂CO₃) | Modify hydroxyls, tune LogP | 70-98% |
| Esterification | Acyl Chloride/Anhydride, Base | Create prodrugs, modify H-bonding | 80-99% |
| Caption: Summary of key derivatization reactions and their utility. |
Application Notes & Protocols: Biological Screening
Once a library of derivatives is synthesized, a cascade of biological assays is required to identify active compounds and elucidate their mechanism of action.
Target System 1: Tyrosinase and Melanogenesis
Resorcinol derivatives are premier inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[1][8] Inhibition of this pathway is a primary strategy for treating hyperpigmentation disorders.[9]
Caption: Inhibition of the tyrosinase-mediated melanin synthesis pathway.
Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
Principle: This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, which results in a colored product measured at 475 nm.
Materials:
-
Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer)
-
L-DOPA solution (2.5 mM in phosphate buffer)
-
Phosphate Buffer (100 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add 20 µL of various concentrations of the test compound (dissolved in DMSO and diluted with buffer). Add 20 µL of buffer with DMSO for the control wells.
-
Enzyme Addition: Add 40 µL of phosphate buffer and 20 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubation: Incubate the plate at 25 °C for 10 minutes.
-
Initiate Reaction: Add 20 µL of the L-DOPA solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Data Analysis: Determine the reaction rate (V) from the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
IC₅₀ Determination: Plot the % inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
| Compound ID | Modification at C5 | Modification at OH | Tyrosinase IC₅₀ (µM) | Melanin Content (% of Control) |
| Parent | -I | -H | 55.2 | 85% |
| DERIV-01 | -Phenyl | -H | 12.5 | 45% |
| DERIV-02 | -Phenyl | -CH₂Ph | 35.8 | 70% |
| DERIV-03 | -Thienyl | -H | 8.1 | 33% |
| DERIV-04 | -Hexyl | -H | 1.5 | 15% |
| Caption: Sample screening data illustrating structure-activity relationships. |
Target System 2: PD-1/PD-L1 Immune Checkpoint
Small molecules that disrupt the interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) can restore T-cell activity against tumors.[6] Resorcinol-based ethers have been identified as a promising scaffold for these inhibitors.[10][11]
Caption: Small molecule inhibition of the PD-1/PD-L1 interaction.
Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle: This is a competitive binding assay. A tagged PD-1 protein (e.g., His-tagged) and a tagged PD-L1 protein (e.g., Fc-tagged) are brought into proximity, allowing fluorescence resonance energy transfer (FRET) between a donor fluorophore (on an anti-His antibody) and an acceptor fluorophore (on an anti-Fc antibody). An inhibitor will disrupt the PD-1/PD-L1 interaction, reducing the FRET signal.
Materials:
-
Recombinant human PD-1-His tag protein
-
Recombinant human PD-L1-Fc tag protein
-
Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Test compounds dissolved in DMSO
-
Low-volume 384-well microplate
Step-by-Step Methodology:
-
Plate Setup: Add 2 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.
-
Protein Addition: Add 2 µL of a pre-mixed solution of PD-1-His and PD-L1-Fc proteins to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding (or inhibition).
-
Detection Reagent Addition: Add 4 µL of a pre-mixed solution of the donor- and acceptor-conjugated antibodies.
-
Final Incubation: Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000). The signal is inversely proportional to the inhibitory activity. Calculate % inhibition relative to controls and determine IC₅₀ values as described previously.[6]
Conclusion and Future Outlook
5-Iodoresorcinol is a powerful and cost-effective starting point for the discovery of novel bioactive molecules. The synthetic strategies and screening protocols detailed in this guide provide a comprehensive framework for generating and evaluating libraries of derivatives against clinically relevant targets like tyrosinase and the PD-1/PD-L1 axis. The true power of this approach lies in the iterative cycle of synthesis, screening, and SAR analysis, which allows for the rational design of compounds with enhanced potency, selectivity, and drug-like properties. Future work can expand this platform to other targets where the resorcinol scaffold has shown promise, including bacterial enzymes and protein kinases, further cementing its role as a "privileged" structure in modern medicinal chemistry.
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Moccia, M., et al. (2024). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. ChemMedChem. Available at: [Link]
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Li, Y., et al. (2021). Discovery of Resorcinol-Based Polycyclic Structures as Tyrosinase Inhibitors for Treatment of Parkinson's Disease. ACS Chemical Neuroscience. Available at: [Link]
-
Nihei, K., et al. (2018). Resorcinol alkyl glucosides as potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Lee, S., et al. (2022). Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety. MDPI. Available at: [Link]
-
Michaux, C., et al. (2023). Resorcinol-based hemiindigoid derivatives as human tyrosinase inhibitors and melanogenesis suppressors in human melanoma cells. European Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, J., et al. (2021). Synthesis and pharmacological evaluation of novel resorcinol biphenyl ether analogs as small molecule inhibitors of PD-1/PD-L1 with benign toxicity profiles for cancer treatment. Biochemical Pharmacology. Available at: [Link]
-
Abed, T. S., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Zhou, Y., et al. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org. Available at: [Link]
-
Wikipedia. (n.d.). Resorcinol. Available at: [Link]
-
Laatsch, H. (1986). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Acta Chemica Scandinavica. Available at: [Link]
-
Abed, T. S., et al. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Yoshimura, M., et al. (2019). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI. Available at: [Link]
-
Guijarro, A., & Yus, M. (1997). Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. The Journal of Organic Chemistry. Available at: [Link]
-
Zhou, Y., et al. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org. Available at: [Link]
-
Chen, J., et al. (2020). Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link]
-
Liu, Z., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2025). Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Sun, H., Tawa, G., & Wallqvist, A. (2012). Scaffold Hopping in Drug Discovery. CRIPS. Available at: [Link]
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Anson, J. (2012). Recent applications of multicomponent reactions in medicinal chemistry. RSC Medicinal Chemistry Blog. Available at: [Link]
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Newton, C. G., et al. (2017). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Angewandte Chemie International Edition. Available at: [Link]
-
Owczarek, K., et al. (2023). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. MDPI. Available at: [Link]
-
Wu, F., et al. (2021). Iodine-containing materials for biomedical applications. Journal of Materials Chemistry B. Available at: [Link]
-
Will, S. (2025). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. Journal of Clinical & Experimental Pharmacology. Available at: [Link]
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St-Gelais, N., et al. (2023). From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. MDPI. Available at: [Link]
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Gupta, M., et al. (2024). Investigation, scaffold hopping of novel donepezil-based compounds as anti-Alzhiemer's agents: synthesis, in-silico and pharmacological evaluations. Scientific Reports. Available at: [Link]
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- 5. walshmedicalmedia.com [walshmedicalmedia.com]
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Protocol for enzyme assay with 5-iodoresorcinol
Application Notes and Protocols
Topic: High-Throughput Colorimetric Assay for Peroxidase and Laccase Activity using 5-Iodoresorcinol
Abstract
This document provides a comprehensive guide to a robust and sensitive colorimetric enzyme assay utilizing 5-iodoresorcinol as a chromogenic substrate. This protocol is primarily optimized for peroxidases, such as horseradish peroxidase (HRP), and is also applicable to laccases. The assay is based on the enzymatic oxidation of 5-iodoresorcinol, which results in the formation of a colored product that can be quantified spectrophotometrically. We will delve into the underlying biochemical mechanism, provide detailed step-by-step protocols for execution and data analysis, and offer insights into assay optimization and validation. This guide is intended for researchers, scientists, and drug development professionals engaged in enzyme characterization, inhibitor screening, and related applications.
Introduction and Scientific Principle
Peroxidases (EC 1.11.1.x) and laccases (EC 1.10.3.2) are oxidoreductase enzymes with significant roles in biochemistry, diagnostics, and industrial biotechnology.[1][2] Accurate measurement of their activity is crucial for research and development. While various substrates like ABTS, guaiacol, and pyrogallol are commonly used, the search for novel substrates with improved sensitivity and stability continues.
This application note details an assay using 5-iodoresorcinol, a halogenated derivative of resorcinol. The core principle of the assay is the enzyme-catalyzed oxidation of the phenolic substrate.
-
For Peroxidases: The enzyme utilizes hydrogen peroxide (H₂O₂) to oxidize 5-iodoresorcinol. The peroxidase undergoes a two-electron oxidation by H₂O₂ to form an intermediate known as Compound I.[3] Compound I then sequentially oxidizes two molecules of the substrate (5-iodoresorcinol), returning the enzyme to its native state and producing a colored, oxidized product.[1]
-
For Laccases: The enzyme uses molecular oxygen (O₂) as the oxidant to catalyze the oxidation of 5-iodoresorcinol.[4][5]
The resulting product exhibits strong absorbance at a specific wavelength, allowing for a direct correlation between the rate of color formation and enzyme activity. The iodination of the resorcinol molecule can influence its electrochemical properties and interaction with the enzyme's active site, potentially offering advantages in sensitivity or kinetic profile.
Reaction Mechanism Visualization
The catalytic cycle for a typical heme peroxidase like HRP involves distinct steps. The enzyme first reacts with hydrogen peroxide to form the highly oxidized Compound I intermediate. This intermediate is then reduced back to the native enzyme in two single-electron steps, using the chromogenic substrate (5-iodoresorcinol) as the electron donor.
Caption: Step-by-step experimental workflow for the enzyme assay.
Step-by-Step Method
-
Set up the Spectrophotometer: Set the wavelength to the absorbance maximum of the oxidized product (determine empirically, start at ~470 nm) and the temperature to 25°C.
-
Prepare Reaction Mix: In a 1 mL cuvette, prepare the master mix. For a single reaction, add the components in the following order:
-
880 µL of 100 mM Phosphate Buffer, pH 6.0
-
10 µL of 100 mM 5-Iodoresorcinol stock (Final concentration: 1 mM)
-
10 µL of 100 mM H₂O₂ stock (Final concentration: 1 mM)
-
-
Establish Controls (Crucial for Validation):
-
Enzyme Blank: Prepare a reaction mix as above, but plan to add 100 µL of Assay Buffer instead of the enzyme solution. This measures the rate of substrate auto-oxidation.
-
Substrate Blank: Prepare a reaction mix with enzyme but without 5-iodoresorcinol. This accounts for any absorbance changes due to the enzyme itself.
-
-
Equilibrate: Incubate the cuvette(s) in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: To start the reaction, add 100 µL of the HRP working solution (e.g., 2 µg/mL final concentration) to the cuvette.
-
Measure: Quickly mix by inverting the cuvette with parafilm or by gentle pipetting, and immediately begin recording the absorbance every 15 seconds for 3 to 5 minutes. [6]7. Data Collection: Ensure the rate of absorbance change is linear during the initial phase of the reaction. If the absorbance exceeds ~1.0, the Beer-Lambert law may not be linear, and the enzyme or substrate concentration should be reduced. [7]
Data Analysis and Interpretation
Enzyme activity is determined by calculating the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the Rate of Absorbance Change (ΔAbs/min):
-
Plot Absorbance (Y-axis) vs. Time in minutes (X-axis).
-
Determine the slope of the initial, linear portion of the curve. This slope is your ΔAbs/min.
-
Subtract the slope obtained from the "Enzyme Blank" control to get the corrected rate.
-
-
Calculate Enzyme Activity: Use the Beer-Lambert Law (A = εcl) to convert the rate of absorbance change into a change in product concentration.
Activity (µmol/min/mL) = (ΔAbs/min * V_total) / (ε * l * V_enzyme)
Where:
-
ΔAbs/min: The rate of change in absorbance from step 1.
-
V_total: Total volume of the assay in mL (e.g., 1.0 mL).
-
ε (epsilon): Molar extinction coefficient of the oxidized 5-iodoresorcinol product in M⁻¹cm⁻¹. This must be determined experimentally.
-
l: Path length of the cuvette in cm (usually 1 cm).
-
V_enzyme: Volume of the enzyme solution added in mL (e.g., 0.1 mL).
-
-
Specific Activity: To determine the specific activity, divide the calculated activity by the concentration of the enzyme in the final reaction mix.
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Enzyme, mg/mL]
Assay Optimization and Validation
Optimizing assay conditions is essential for achieving maximum sensitivity and accuracy. [8][9]
| Parameter | Recommended Range | Rationale & Expert Insights |
|---|---|---|
| pH | 5.0 - 7.5 | Enzyme activity is highly pH-dependent. Test a range of buffers (e.g., citrate, phosphate, Tris) to find the optimal pH for your specific enzyme and to ensure buffer components do not interfere with the reaction. |
| Enzyme Concentration | 0.1 - 10 µg/mL | The enzyme concentration should be chosen to yield a linear rate of product formation for at least 3-5 minutes. This ensures initial velocity (v₀) conditions are met. |
| Substrate [5-Iodoresorcinol] | 0.1 - 5 mM | To determine the Michaelis constant (Km), vary the substrate concentration while keeping the enzyme concentration fixed. The ideal concentration for routine assays is typically 5-10 times the Km value. |
| Oxidant [H₂O₂] | 0.1 - 5 mM | For peroxidases, both very low and very high concentrations of H₂O₂ can be limiting or inhibitory. The optimal concentration should be determined empirically. |
| Temperature | 20 - 40°C | While 25°C or 37°C are standard, the optimal temperature can vary. Ensure the chosen temperature is maintained consistently throughout the experiment. |
References
-
EY Laboratories, Inc. (n.d.). Horseradish Peroxidase Enzyme Activity Assay Procedure. Retrieved from [Link]
-
Divi, R. L., & Doerge, D. R. (1996). Mechanism-based inactivation of lactoperoxidase and thyroid peroxidase by resorcinol derivatives. PubMed. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
Yadav, U., & Sharma, M. (2014). Purification and Evaluation of Horseradish Peroxidase Activity. International Journal of ChemTech Research. Retrieved from [Link]
-
Liers, C., et al. (2014). Laccase catalyzed synthesis of iodinated phenolic compounds with antifungal activity. PLOS ONE. Retrieved from [Link]
-
Liers, C., et al. (2014). Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. PLOS One. Retrieved from [Link]
-
Li, K., et al. (2019). Comparative study on the determination of assay for laccase of Trametes sp. ResearchGate. Retrieved from [Link]
-
Vu, K., & Gelli, A. (2019). A food color-based colorimetric assay for Cryptococcus neoformans laccase activity. Journal of Microbiological Methods. Retrieved from [Link]
-
Kvaratskhelia, M., et al. (1997). Distribution of Horseradish Peroxidase Activity in Horseradish Plants. HortScience. Retrieved from [Link]
-
T-P., D. A., et al. (2017). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. Retrieved from [Link]
-
Balasubramanian, B., et al. (2020). Colorimetric paper bioassay by horseradish peroxidase for the detection of catechol and resorcinol in aqueous samples. Preparative Biochemistry & Biotechnology. Retrieved from [Link]
-
Ohtaki, S., et al. (1985). Mechanism of iodide-dependent catalatic activity of thyroid peroxidase and lactoperoxidase. Journal of Biological Chemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-. Retrieved from [Link]
-
Nelson, K. J., & Parsonage, D. (2011). Measurement of Peroxiredoxin Activity. Current Protocols in Toxicology. Retrieved from [Link]
-
Wang, Y., et al. (2024). Enzyme Engineering: Performance Optimization, Novel Sources, and Applications in the Food Industry. Foods. Retrieved from [Link]
-
de Oliveira, F. K., et al. (2021). Mechanism of action, sources, and application of peroxidases. Food Research International. Retrieved from [Link]
-
Shrestha, P., et al. (2016). Isolation and Physicochemical Characterization of Laccase from Ganoderma lucidum-CDBT1 Isolated from Its Native Habitat in Nepal. BioMed Research International. Retrieved from [Link]
-
García-Guízar, M. L., et al. (2000). Mechanisms of compound I formation in heme peroxidases. PubMed. Retrieved from [Link]
-
González-de-la-Fuente, S., et al. (2023). A Customized Bayesian Algorithm to Optimize Enzyme-Catalyzed Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Leppik, R. A. (1983). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Australian Journal of Chemistry. Retrieved from [Link]
-
de Souza, A. C. D., et al. (2024). Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process. Green Chemistry. Retrieved from [Link]
-
Kennedy, R. T. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Analytical Chemistry. Retrieved from [Link]
Sources
- 1. Mechanism of action, sources, and application of peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Physicochemical Characterization of Laccase from Ganoderma lucidum-CDBT1 Isolated from Its Native Habitat in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of compound I formation in heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laccase catalyzed synthesis of iodinated phenolic compounds with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity | PLOS One [journals.plos.org]
- 6. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 7. rsc.org [rsc.org]
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Applications of 5-Iodoresorcinol in Organic Synthesis: A Guide for Researchers
Introduction: The Versatile Role of 5-Iodoresorcinol in Modern Synthesis
5-Iodoresorcinol, a dihydroxylated aromatic iodide, has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique structural features—an electron-rich resorcinol core and a reactive iodine substituent—render it a prime substrate for a variety of powerful cross-coupling reactions. The presence of the hydroxyl groups, while potentially complicating reactions, also offers strategic handles for further functionalization and imparts beneficial solubility characteristics. This guide provides an in-depth exploration of the key applications of 5-iodoresorcinol, with a focus on Ullmann diaryl ether synthesis, and Sonogashira and Suzuki carbon-carbon bond-forming reactions. Detailed protocols, mechanistic insights, and discussions on the synthesis of bioactive molecules are presented to empower researchers in leveraging this potent synthetic tool.
I. Ullmann Diaryl Ether Synthesis: Forging C-O Bonds
The Ullmann condensation is a cornerstone of diaryl ether synthesis, traditionally involving a copper-catalyzed reaction between an aryl halide and a phenol.[1] The electron-rich nature of the 5-iodoresorcinol ring system makes it an excellent candidate for such transformations, leading to the formation of complex polyphenolic ethers, many of which are scaffolds for natural products and bioactive molecules.[2][3]
Mechanistic Considerations
The modern Ullmann condensation typically proceeds through a Cu(I)-catalyzed cycle. The reaction is initiated by the coordination of the phenoxide to the Cu(I) catalyst, followed by oxidative addition of the aryl iodide. The resulting Cu(III) intermediate then undergoes reductive elimination to furnish the diaryl ether and regenerate the Cu(I) catalyst.[1] The choice of ligand, base, and solvent is critical for an efficient reaction, especially with electron-rich substrates like 5-iodoresorcinol.
Caption: Fig. 1: Simplified Catalytic Cycle of the Ullmann Diaryl Ether Synthesis.
Application Protocol: Synthesis of a Diaryl Ether from 5-Iodoresorcinol
This protocol describes the synthesis of a diaryl ether using 5-iodoresorcinol and a substituted phenol. The hydroxyl groups of 5-iodoresorcinol may require protection to prevent side reactions, depending on the specific substrate and reaction conditions. Here, we present a general protocol where the hydroxyl groups are protected as methoxymethyl (MOM) ethers.
Step 1: Protection of 5-Iodoresorcinol
-
To a solution of 5-iodoresorcinol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Slowly add methoxymethyl chloride (MOM-Cl, 2.2 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1,3-bis(methoxymethoxy)-5-iodobenzene.
Step 2: Ullmann Coupling
-
In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the protected 5-iodoresorcinol (1.0 eq), the desired phenol (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base (e.g., cesium carbonate, Cs₂CO₃, 2.0 eq).
-
Add anhydrous, degassed solvent (e.g., N,N-dimethylformamide (DMF) or toluene).
-
Heat the reaction mixture to 110-130 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude diaryl ether by flash column chromatography.
Step 3: Deprotection
-
Dissolve the purified diaryl ether in a mixture of methanol and a strong acid (e.g., HCl).
-
Stir the reaction at room temperature until TLC analysis indicates complete deprotection.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final diaryl ether.
| Parameter | Condition | Rationale & Citation |
| Catalyst | Copper(I) Iodide (CuI) | A common and effective copper source for Ullmann couplings.[1] |
| Ligand | 1,10-Phenanthroline | Accelerates the reaction and allows for milder conditions.[4] |
| Base | Cesium Carbonate (Cs₂CO₃) | A strong, non-nucleophilic base often used in cross-coupling reactions. |
| Solvent | DMF or Toluene | High-boiling polar aprotic solvents are typical for Ullmann reactions.[1] |
| Temperature | 110-130 °C | Sufficient to drive the reaction to completion. |
| Protection | MOM ethers | Stable to the basic coupling conditions and readily cleaved under acidic conditions.[5] |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are precursors to a wide range of complex molecules, including natural products and pharmaceuticals.[7]
Mechanistic Insights
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.[6]
Caption: Fig. 2: Catalytic Cycles of the Sonogashira Coupling Reaction.
Application Protocol: Synthesis of a 5-Alkynylresorcinol Derivative
This protocol outlines the Sonogashira coupling of 5-iodoresorcinol with a terminal alkyne. The acidic nature of the phenolic protons necessitates the use of a suitable base and may require protection of the hydroxyl groups, for instance, as their trimethylsilyl (TMS) ethers, which can sometimes be performed in situ.
Step 1: Reaction Setup
-
To a dry Schlenk flask under an inert atmosphere, add 5-iodoresorcinol (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
If hydroxyl protection is desired prior to coupling, the resorcinol can be silylated using a reagent like N,O-Bis(trimethylsilyl)acetamide (BSA).
Step 2: Reaction Execution
-
Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove copper salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynylresorcinol.
| Parameter | Condition | Rationale & Citation |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | A standard and robust catalyst system for Sonogashira couplings.[8] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as a base to deprotonate the alkyne and scavenge the HI byproduct.[8] |
| Solvent | THF or DMF | Common solvents that dissolve the reagents and facilitate the reaction.[2] |
| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient for reactive aryl iodides.[6] |
III. Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of biaryls, styrenes, and polyenes from the reaction of an organoboron compound with an organic halide or triflate.[9] Given the prevalence of biaryl structures in pharmaceuticals and advanced materials, the Suzuki coupling of 5-iodoresorcinol is a powerful tool for creating complex polyphenolic compounds.
Mechanistic Overview
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10]
Caption: Fig. 3: General Experimental Workflow for Cross-Coupling Reactions.
Application Protocol: Synthesis of a 5-Arylresorcinol
This protocol details the Suzuki coupling of 5-iodoresorcinol with an arylboronic acid. Similar to other cross-coupling reactions with this substrate, the choice of base is critical, and protection of the hydroxyl groups may be necessary to achieve high yields and prevent side reactions.
Step 1: Reaction Setup
-
In a Schlenk flask under an inert atmosphere, combine 5-iodoresorcinol (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2-3 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 5-arylresorcinol.
| Parameter | Condition | Rationale & Citation |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | A widely used and effective catalyst for Suzuki couplings.[9] |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Activates the boronic acid for transmetalation.[9] |
| Solvent | Toluene/Ethanol/Water or Dioxane/Water | Biphasic solvent systems are common and effective for Suzuki reactions. |
| Temperature | 80-100 °C | Provides the necessary energy for the reaction to proceed efficiently. |
IV. Applications in the Synthesis of Bioactive Molecules
The synthetic methodologies described above using 5-iodoresorcinol as a key building block have significant implications for the synthesis of various bioactive compounds.
Synthesis of Resveratrol Analogues
Resveratrol, a naturally occurring stilbenoid, exhibits a wide range of biological activities. 5-Iodoresorcinol can serve as a precursor to the resorcinol moiety of resveratrol and its analogues. For example, a Sonogashira coupling of protected 5-iodoresorcinol with 4-ethynylphenol, followed by partial reduction of the resulting alkyne, would provide a direct route to resveratrol. This approach also allows for the synthesis of a diverse library of analogues by varying the alkyne coupling partner.[1][11]
Synthesis of Combretastatin Analogues
Combretastatins are a class of potent antimitotic agents and vascular disrupting agents.[2] Specifically, Combretastatin D-type compounds feature a diaryl ether linkage. 5-Iodoresorcinol is a key starting material for the synthesis of the resorcinol-containing aromatic ring in these macrocyclic structures. An Ullmann diaryl ether synthesis between a suitably functionalized 5-iodoresorcinol derivative and a second aromatic partner is a critical step in the total synthesis of these complex natural products.[6][9]
Conclusion
5-Iodoresorcinol is a powerful and versatile building block in organic synthesis, enabling access to a wide array of complex molecular architectures. Its utility in Ullmann, Sonogashira, and Suzuki cross-coupling reactions provides chemists with robust tools for the construction of diaryl ethers, alkynyl arenes, and biaryls. The strategic application of these reactions has profound implications for the synthesis of bioactive natural products and their analogues, including resveratrol and combretastatin derivatives. The protocols and insights provided in this guide are intended to facilitate the broader adoption of 5-iodoresorcinol in research and development, paving the way for new discoveries in medicinal chemistry and materials science.
References
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- Sonogashira Coupling. Chemistry LibreTexts.
- Ullmann condens
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- [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Organic Syntheses Procedure.
- Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. SciSpace.
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- Synthesis of Resveratrol and Resveratrol Trinicotinate. Journal of Chinese Pharmaceutical Sciences.
- A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. PMC - NIH.
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- Total Synthesis of the Resveratrol Oligomers (±)‐Ampelopsin B and (±)‐ϵ‐Viniferin. NIH.
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- Protecting group. Wikipedia.
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- New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies.
- Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides | Request PDF.
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5-Iodoresorcinol as a Tyrosinase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] The enzymatic cascade initiated by tyrosinase leads to the production of melanin, which offers protection against ultraviolet (UV) radiation. However, the overproduction or abnormal distribution of melanin can lead to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[3] Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic and cosmetic agents for skin lightening and the treatment of hyperpigmentation.[4]
Resorcinol (1,3-dihydroxybenzene) and its derivatives have emerged as a promising class of tyrosinase inhibitors.[2] The meta-dihydroxy arrangement of the resorcinol scaffold is believed to be crucial for its inhibitory activity, likely through interaction with the dicopper center of the tyrosinase active site.[3][5] This document provides detailed application notes and protocols for investigating the potential of 5-iodoresorcinol, a halogenated derivative of resorcinol, as a tyrosinase inhibitor. While specific inhibitory data for 5-iodoresorcinol is not extensively documented in publicly available literature, the provided protocols are based on established methods for evaluating resorcinol-based tyrosinase inhibitors and can be adapted accordingly.
Mechanism of Action: The Resorcinol Scaffold as a Tyrosinase Modulator
The inhibitory mechanism of resorcinol derivatives against tyrosinase is multifaceted and can involve different modes of action. Generally, these compounds are thought to interact with the active site of the enzyme, which contains a binuclear copper center.
One proposed mechanism is a "suicide inactivation" or mechanism-based inhibition.[3] In this scenario, the resorcinol derivative acts as a substrate for the enzyme, being oxidized to a reactive intermediate. This intermediate then irreversibly binds to the enzyme, leading to its inactivation.[5][6] Specifically, resorcinol can be oxidized by the monooxygenase activity of tyrosinase to a hydroxy-ortho-quinone intermediate, which can then lead to the irreversible elimination of a copper atom from the active site.[6]
The nature and position of substituents on the resorcinol ring can significantly influence the inhibitory potency and mechanism.[5] Halogenation, for instance, has been shown to affect the binding and inhibitory efficacy of other classes of tyrosinase inhibitors.[7] Therefore, the iodine atom at the 5-position of the resorcinol ring in 5-iodoresorcinol is expected to modulate its electronic and steric properties, potentially influencing its interaction with the tyrosinase active site.
Caption: Proposed mechanism of tyrosinase inhibition by 5-iodoresorcinol.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of 5-iodoresorcinol as a tyrosinase inhibitor. These are generalized procedures and may require optimization based on the specific experimental setup and objectives.
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of 5-iodoresorcinol on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
5-Iodoresorcinol
-
Kojic acid (positive control)
-
Sodium phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare a stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare a stock solution of 5-iodoresorcinol in DMSO. Further dilutions should be made in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Prepare a stock solution of kojic acid in the assay buffer to be used as a positive control.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Test wells: Aliquots of 5-iodoresorcinol at various concentrations.
-
Positive control wells: Aliquots of kojic acid at various concentrations.
-
Blank (no inhibitor) wells: Assay buffer with the corresponding concentration of DMSO.
-
Enzyme blank wells: Assay buffer (to measure background absorbance of the enzyme).
-
Substrate blank wells: Assay buffer (to measure background absorbance of the substrate).
-
-
Add sodium phosphate buffer to each well to bring the volume to a pre-determined level.
-
-
Enzyme Incubation:
-
Add the mushroom tyrosinase solution to all wells except the substrate blank wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance of the plate at a wavelength corresponding to the formation of dopachrome (typically 475-490 nm) using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of 5-iodoresorcinol and kojic acid using the following formula: % Inhibition = [(V_blank - V_test) / V_blank] x 100%
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Caption: Experimental workflow for the tyrosinase inhibition assay.
Protocol 2: Kinetic Analysis of Tyrosinase Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), a kinetic analysis should be performed. This involves measuring the reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
For each fixed concentration of 5-iodoresorcinol (including a zero-inhibitor control), vary the concentration of the substrate (L-DOPA).
-
Measure the initial reaction rates (V₀) for each combination of inhibitor and substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).
-
Analyze the changes in the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), in the presence of the inhibitor to determine the type of inhibition.
Data Presentation: Summarizing Inhibitory Potency
The inhibitory activities of 5-iodoresorcinol and the positive control should be summarized in a table for clear comparison.
| Compound | IC50 (µM) | Inhibition Type |
| 5-Iodoresorcinol | To be determined | To be determined |
| Kojic Acid | ~15-25 (literature value)[8] | Mixed-type[8] |
Note: The IC50 value for kojic acid can vary depending on the assay conditions and the source of the tyrosinase.[9][10]
Safety and Handling Considerations
Resorcinol and its derivatives should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for 5-iodoresorcinol for specific handling and disposal instructions.
Conclusion and Future Directions
These protocols provide a robust starting point for the investigation of 5-iodoresorcinol as a tyrosinase inhibitor. The resorcinol scaffold is a well-validated pharmacophore for tyrosinase inhibition, and the introduction of an iodine atom may offer unique properties in terms of potency and mechanism.[2][3] Further studies could involve:
-
Inhibition studies using human tyrosinase: To assess the relevance of the findings to human physiology.
-
Cell-based assays: To evaluate the effect of 5-iodoresorcinol on melanin production in melanocyte cell lines.
-
Structure-activity relationship (SAR) studies: To explore the impact of different halogen substitutions on the resorcinol ring.
-
In vivo studies: To determine the efficacy and safety of 5-iodoresorcinol in animal models of hyperpigmentation.
A thorough investigation of 5-iodoresorcinol's anti-tyrosinase properties will contribute to the growing body of knowledge on resorcinol-based inhibitors and may lead to the development of novel and effective agents for the management of hyperpigmentary disorders.
References
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Stratford, M. R. L., Ramsden, C. A., & Riley, P. A. (2013). Mechanistic Studies of the Inactivation of Tyrosinase by Resorcinol. Bioorganic & Medicinal Chemistry, 21(5), 1166–1173. [Link]
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Beaumet, M., Lazinski, L. M., Maresca, M., & Haudecoeur, R. (2024). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. ChemMedChem, e202400314. [Link]
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Zolghadri, S., Saboury, A. A., & Haghbeen, K. (2025). Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy. International Journal of Molecular Sciences, 26(19), 14781. [Link]
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Ramsden, C. A., & Riley, P. A. (2014). Mechanistic studies of the inactivation of tyrosinase by resorcinol. Bioorganic & Medicinal Chemistry, 22(17), 4744–4749. [Link]
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Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. [Link]
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Riley, P. A. (1997). Melanin. The International Journal of Biochemistry & Cell Biology, 29(11), 1235–1239. [Link]
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Beaumet, M., Lazinski, L. M., Maresca, M., & Haudecoeur, R. (2024). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. ChemMedChem, e202400314. [Link]
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Sugimoto, K., Nishimura, T., Nomura, K., Sugimoto, K., & Kuriki, T. (2022). Chemical synthesis and tyrosinase inhibitory activity of resorcinol alkyl glucosides, hydroxyalkyl resorcinols, and alkyl resorcinols. Journal of Molecular Structure, 1268, 133668. [Link]
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Pillaiyar, T., Namasivayam, V., Manickam, M., & Jung, S. H. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints. [Link]
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Flurkey, W. H., & Cooksey, J. (2009). Variations in IC(50) values with purity of mushroom tyrosinase. Journal of Inorganic Biochemistry, 103(9), 1196–1203. [Link]
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Kim, D. S., Kim, S. Y., Park, S. H., Choi, Y. G., Kwon, S. B., Kim, M. K., Na, J. I., Youn, S. W., & Park, K. C. (2005). Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. Biological & Pharmaceutical Bulletin, 28(12), 2216–2219. [Link]
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Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources as skin-whitening agents. Food Science and Biotechnology, 14(6), 727-735. [Link]
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Lee, J., Kim, D., & Park, J. (2025). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Molecules, 30(2), 362. [Link]
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Flurkey, W. H., & Cooksey, J. (2009). Variations in IC 50 Values with Purity of Mushroom Tyrosinase. International Journal of Molecular Sciences, 10(9), 3809–3824. [Link]
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Li, Y., Feng, J., Wang, Z., Li, Y., & Zhang, Y. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. International Journal of Molecular Sciences, 24(16), 12686. [Link]
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Flurkey, W. H., & Cooksey, J. (2009). Variations in IC50 Values with Purity of Mushroom Tyrosinase. International journal of molecular sciences, 10(9), 3809-24. [Link]
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Application Note & Protocol: Selective Iodination of Resorcinol
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the experimental setup and execution of the iodination of resorcinol (1,3-dihydroxybenzene). Resorcinol is a highly activated aromatic compound, susceptible to rapid electrophilic substitution, making precise control of reaction conditions paramount for achieving desired product selectivity. This guide details the underlying reaction mechanisms, provides validated, step-by-step protocols for the synthesis of key iodinated resorcinol derivatives, outlines critical safety procedures, and discusses methods for product characterization. This note is intended for researchers, chemists, and drug development professionals engaged in the synthesis of halogenated aromatic compounds, which are pivotal intermediates in pharmaceuticals and imaging agents.[1][2]
Introduction: The Significance of Iodinated Resorcinols
Resorcinol and its derivatives are fundamental building blocks in organic synthesis. The introduction of iodine atoms into the resorcinol scaffold drastically modifies its chemical and physical properties, yielding compounds with significant utility. Iodinated phenols are widely used as synthetic intermediates in cross-coupling reactions for the formation of new carbon-carbon or carbon-heteroatom bonds.[3] Furthermore, due to the high atomic number of iodine, these compounds are effective at absorbing X-rays, forming the basis for many iodinated contrast agents (ICAs) used in medical imaging modalities like computed tomography (CT).[1][4][5] The biological activity of iodinated compounds also makes them valuable in radiolabelling studies and as precursors for various pharmaceuticals.[3][6]
The high reactivity of the resorcinol ring, driven by the strong activating, ortho, para-directing nature of its two hydroxyl groups, presents a synthetic challenge.[7][8] Uncontrolled reactions can easily lead to a mixture of mono-, di-, and tri-substituted products.[9][10] Therefore, a nuanced understanding of the reaction mechanism and meticulous control over experimental parameters are essential for achieving regioselective iodination and high yields of the desired product.
Reaction Mechanism: Electrophilic Aromatic Substitution
The iodination of resorcinol proceeds via an electrophilic aromatic substitution (EAS) mechanism.[11][12] The hydroxyl groups donate electron density into the benzene ring, primarily at the ortho and para positions (C2, C4, C6), making these sites highly nucleophilic and susceptible to attack by an electrophile.
The key steps are:
-
Generation of the Electrophile : While molecular iodine (I₂) is a weak electrophile, its reactivity is significantly enhanced in the presence of a base or an oxidizing agent.[13][14] In aqueous basic solutions (e.g., using sodium bicarbonate), the equilibrium shifts to form a more potent iodinating species, potentially hypoiodous acid (HIO) or a related complex, which provides an electrophilic iodine (I⁺) source.[13][15]
-
Nucleophilic Attack : The electron-rich resorcinol ring attacks the electrophilic iodine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The C2 position, situated between the two hydroxyl groups, is particularly activated.
-
Deprotonation : A base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring aromaticity to the ring and yielding the iodinated resorcinol product.
The level of iodination (mono-, di-, or tri-) is controlled by the stoichiometry of the reagents and the reaction conditions. Slight changes in pH, temperature, or solvent can significantly alter the product distribution.[9][14]
Mechanism Diagram
The following diagram illustrates the general mechanism for the electrophilic iodination of resorcinol.
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The Strategic Application of 5-Iodoresorcinol in the Synthesis of Bioactive Molecules: A Guide for Researchers
Introduction: 5-Iodoresorcinol as a Versatile Synthon in Medicinal Chemistry
5-Iodoresorcinol, a halogenated derivative of the naturally occurring resorcinol scaffold, has emerged as a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its strategic importance lies in the unique combination of a nucleophilic resorcinol core, amenable to various modifications, and a reactive iodine substituent, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 5-iodoresorcinol, complete with detailed protocols and expert insights into its utilization in modern synthetic organic chemistry.
The resorcinol moiety is a common feature in numerous natural products and pharmaceutical agents, contributing to their biological activity through hydrogen bonding and other non-covalent interactions with target proteins. The introduction of an iodine atom at the 5-position enhances the synthetic utility of this scaffold, enabling chemists to employ powerful cross-coupling reactions to construct complex molecular architectures. This document will delve into the key synthetic transformations involving 5-iodoresorcinol, including Suzuki-Miyaura, Sonogashira, Heck, and Ullmann couplings, providing practical guidance for their successful implementation in the laboratory.
Protecting Group Strategies: A Critical Consideration
The two acidic hydroxyl groups of 5-iodoresorcinol necessitate a carefully considered protecting group strategy to ensure chemoselectivity during synthetic transformations.[1][2][3] The choice of protecting group is dictated by its stability to the reaction conditions of the subsequent steps and the ease of its removal without affecting other functionalities in the molecule.[1][2][3] Orthogonal protecting group strategies, which allow for the selective deprotection of one group in the presence of another, are particularly valuable in multi-step syntheses.[4][5]
Table 1: Common Protecting Groups for the Hydroxyl Functionalities of 5-Iodoresorcinol
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| Methyl | Me | Dimethyl sulfate, Methyl iodide | BBr₃, HBr | Stable to most conditions except strong acids |
| Benzyl | Bn | Benzyl bromide, Benzyl chloride | H₂/Pd-C, Na/NH₃ | Stable to a wide range of conditions |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, TBDMSOTf | TBAF, HF | Labile to acid and fluoride ions |
| Methoxymethyl | MOM | MOMCl | Acid (e.g., HCl) | Labile to acid |
The selection of an appropriate protecting group strategy is the first critical decision in any synthetic sequence involving 5-iodoresorcinol. For instance, in a sequential cross-coupling strategy where different partners are introduced at different stages, the use of two distinct, orthogonally removable protecting groups on the hydroxyl moieties is essential.
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Application Note: 5-Iodoresorcinol as a Versatile Synthon for Heterocyclic Compound Synthesis
Abstract
5-Iodoresorcinol is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of complex heterocyclic frameworks. Its unique trifunctional nature—a reactive aryl iodide at the C5 position and two nucleophilic hydroxyl groups at C1 and C3—provides a powerful platform for programmed, regioselective transformations. This application note details field-proven protocols for leveraging 5-iodoresorcinol in the synthesis of medicinally relevant benzofuran derivatives through palladium-catalyzed tandem reactions. We provide in-depth technical guidance, mechanistic insights, and step-by-step protocols to enable researchers, scientists, and drug development professionals to effectively utilize this key intermediate.
Introduction: The Strategic Advantage of 5-Iodoresorcinol
Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals and bioactive natural products.[1][2][3][4] Consequently, the development of efficient and modular synthetic routes to these scaffolds is a cornerstone of medicinal chemistry. 5-Iodoresorcinol (1,3-dihydroxy-5-iodobenzene) emerges as a preeminent starting material due to several key features:
-
Orthogonal Reactivity: The carbon-iodine bond is susceptible to a wide range of metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck, Buchwald-Hartwig), while the phenolic hydroxyl groups can participate in nucleophilic attack, etherification, or serve as directing groups.[5][6] This orthogonality allows for sequential and controlled bond formation.
-
Activated Phenolic Core: The two hydroxyl groups activate the aromatic ring and provide handles for subsequent intramolecular cyclization events, which are crucial for forming the heterocyclic ring.[7]
-
Symmetry and Regiocontrol: The C2v symmetry of the resorcinol core simplifies structural analysis, while the distinct reactivity of the iodo- and hydroxyl-substituents allows for precise control over the regiochemical outcome of synthetic transformations.
This guide focuses on a particularly powerful application: the synthesis of highly substituted benzofurans, a privileged scaffold in drug discovery, via a one-pot, palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.[7][8][9]
Synthesis of Benzofurans via Tandem Sonogashira Coupling and Cyclization
The construction of a benzofuran ring from a 2-iodophenol and a terminal alkyne is a classic and robust strategy.[7][8] The process involves an initial palladium/copper-cocatalyzed Sonogashira cross-coupling to form a 2-alkynylphenol intermediate. This intermediate, without isolation, undergoes a subsequent base- or metal-promoted 5-endo-dig cyclization to furnish the benzofuran product.[9] 5-Iodoresorcinol serves as an ideal substrate, as one of its hydroxyl groups can participate in the cyclization, yielding highly functionalized 6-hydroxybenzofurans.
Mechanistic Rationale and Workflow
The causality behind this one-pot reaction sequence is rooted in the synergistic action of the catalytic system and the strategic placement of functional groups on the 5-iodoresorcinol scaffold.
-
Sonogashira Coupling: The reaction initiates with the standard Sonogashira catalytic cycle. Oxidative addition of the Pd(0) catalyst to the C-I bond of 5-iodoresorcinol forms a Pd(II)-aryl intermediate. Simultaneously, the copper(I) cocatalyst reacts with the terminal alkyne to generate a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the 5-alkynylresorcinol intermediate and regenerates the Pd(0) catalyst.
-
Intramolecular Cyclization (5-endo-dig): In the same pot, a base (e.g., a carbonate or amine) deprotonates one of the phenolic hydroxyl groups, forming a phenoxide. This powerful nucleophile then attacks the proximal carbon of the alkyne in a 5-endo-dig cyclization, forming the furan ring.[9] Subsequent protonation yields the final 6-hydroxybenzofuran product.
The entire workflow can be visualized as a streamlined cascade, minimizing purification steps and improving overall efficiency.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Impurities in 5-Iodoresorcinol Synthesis
Welcome to the technical support guide for the synthesis of 5-iodoresorcinol. This document is designed for researchers, chemists, and process development professionals who are actively working with or planning the synthesis of this important chemical intermediate. Here, we address the common challenges and impurities encountered during its synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs) about Common Impurities
This section addresses the most common initial questions and observations that arise during the synthesis of 5-iodoresorcinol.
Q1: What are the primary impurities I should expect when synthesizing 5-iodoresorcinol?
The synthesis of 5-iodoresorcinol, typically achieved via electrophilic iodination of resorcinol, is prone to several impurities. The most prevalent are:
-
Unreacted Resorcinol: Incomplete conversion is a common source of this impurity.
-
Over-Iodinated Species: Due to the highly activated nature of the resorcinol ring, the reaction can proceed past mono-iodination to yield di- and tri-iodinated products. The most common of these are 4,6-diiodoresorcinol and 2,4,6-triiodoresorcinol .[1][2]
-
Isomeric Byproducts: While the 5-position is the target, small amounts of other isomers like 2-iodoresorcinol and 4-iodoresorcinol can form depending on the reaction conditions.[1][3] The formation of 2-iodoresorcinol is often kinetically favored, while 4-iodoresorcinol can be a major product under different conditions, such as when using iodine chloride (ICl).[1][3]
-
Residual Iodine (I₂): If not properly quenched, elemental iodine can remain in the crude product, leading to discoloration.
-
Oxidation Byproducts: Depending on the iodinating agent (e.g., when using oxidants like NaOCl), degradation or colored byproducts can form.[4][5]
Q2: My final product is pink/brown/yellow instead of the expected off-white. What is the cause?
Discoloration is almost always due to the presence of residual elemental iodine (I₂). This can happen for two reasons:
-
Incomplete Quenching: The reaction work-up may not have completely removed the excess iodinating agent or the I₂ formed.
-
Product Decomposition: 5-Iodoresorcinol, like many phenols, can be sensitive to light and air over time, leading to slight oxidation and the release of free iodine. The product should be stored in a dark, well-sealed container.[2]
A simple wash of the crude product with an aqueous solution of a reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), during the work-up will effectively remove residual iodine.[2]
Q3: The melting point of my purified 5-iodoresorcinol is broad and lower than the literature value. Why?
A broad and depressed melting point is a classic indicator of impurities.[6] In the case of 5-iodoresorcinol synthesis, this is typically caused by the presence of a mixture of unreacted resorcinol and over-iodinated species (di- and tri-iodoresorcinol). Even small amounts of these related compounds can significantly disrupt the crystal lattice of the desired product, leading to poor melting point characteristics. Further purification, such as recrystallization, is necessary.
Q4: What reaction parameters are most critical for controlling the formation of di- and tri-iodinated impurities?
Controlling over-iodination is the central challenge in this synthesis. The key parameters are:
-
Stoichiometry: Precise control over the molar equivalents of the iodinating agent is crucial. Using more than one equivalent will strongly favor the formation of poly-iodinated products.
-
Rate of Addition: Slow, controlled addition of the iodinating agent allows the electrophile to react with the abundant resorcinol before it reacts with the newly formed 5-iodoresorcinol, which is also an activated ring system.
-
Reaction Time: The reaction should be carefully monitored (e.g., by TLC or HPLC) and quenched as soon as the starting material is consumed to prevent the slower formation of poly-iodinated species.
Section 2: Systematic Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem: Low Yield and a Complex Mixture by TLC/HPLC Analysis
Symptoms:
-
TLC plate shows multiple spots close to the product spot.
-
HPLC chromatogram displays several peaks, indicating a mixture of components.
-
The isolated yield after initial work-up is significantly below the expected value.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low yield and product impurity.
Section 3: Key Experimental Protocols for Purity Control
Adherence to a well-designed protocol is the best way to prevent impurity formation.
Protocol 3.1: Reference Synthesis using NaI and NaOCl
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve resorcinol (1.0 eq) and sodium iodide (1.0 eq) in an appropriate solvent like methanol or a water/methanol mixture.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Oxidant: Add a solution of sodium hypochlorite (NaOCl, ~1.0-1.1 eq) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 70:30 hexanes:ethyl acetate eluent).[8] The reaction is typically complete when the resorcinol spot has disappeared.
-
Quenching: Once the reaction is complete, quench it by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow/brown color of iodine disappears.
-
Work-up: Acidify the mixture carefully with dilute HCl to pH ~2-3. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Protocol 3.2: Purification by Recrystallization
Recrystallization is highly effective for removing both under- and over-iodinated impurities.
-
Solvent Selection: A mixed solvent system is often effective. Toluene is a good primary solvent, as resorcinol and its iodinated derivatives have increasing solubility with temperature but are less soluble at room temperature.[9] A co-solvent like a small amount of ethyl acetate can be used to aid initial dissolution. Water can also be used for recrystallization.[1]
-
Procedure: a. Dissolve the crude 5-iodoresorcinol in a minimum amount of the hot solvent (e.g., hot water or toluene). b. If the solution is colored, a small amount of activated charcoal can be added, and the mixture is hot-filtered. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. e. Dry the purified crystals under vacuum.
Section 4: Analytical Characterization of Impurities
Proper identification of impurities is key to resolving their formation. Analytical techniques like HPLC, TLC, and NMR are essential.[10][]
Table 1: Common Impurities and Their Characteristics
| Impurity | Chemical Structure | Typical Cause | Analytical Signature (Relative to 5-Iodoresorcinol) |
| Resorcinol | 1,3-dihydroxybenzene | Incomplete Reaction | HPLC: Shorter retention time (more polar). TLC: Lower Rf value. |
| 4,6-Diiodoresorcinol | 1,3-dihydroxy-4,6-diiodobenzene | Over-iodination | HPLC: Longer retention time (less polar). TLC: Higher Rf value. |
| 2,4,6-Triiodoresorcinol | 1,3-dihydroxy-2,4,6-triiodobenzene | Gross over-iodination | HPLC: Much longer retention time. TLC: Highest Rf value. |
| 4-Iodoresorcinol | 1,3-dihydroxy-4-iodobenzene | Isomeric formation (esp. with ICl) | HPLC/TLC: Similar polarity, often requires optimized method for separation. |
Section 5: Mechanism of Impurity Formation
Understanding the reaction mechanism clarifies why impurities form. The iodination of resorcinol is an electrophilic aromatic substitution . The two hydroxyl groups are strongly activating and ortho-, para-directing, making the 2, 4, and 6 positions highly nucleophilic.
Caption: Reaction pathways for the formation of primary impurities.
The initial iodination is fast. However, the product, 5-iodoresorcinol, is still an activated aromatic ring. It can compete with the remaining resorcinol for the iodinating agent, leading to the formation of 4,6-diiodoresorcinol and subsequently 2,4,6-triiodoresorcinol. This is why slow addition of the reagent at low temperatures is critical to maintain selectivity.
References
-
PubChem. (n.d.). Resorcinol. National Center for Biotechnology Information. Retrieved from [Link]
-
Thomsen, I., & Torssell, K. B. G. (1991). Iodination of Resorcinol, 5-Methoxyresorcinol, Phloroglucinol and Resorcyclic Acid. Acta Chemica Scandinavica, 45, 539-542. Retrieved from [Link]
-
Organic Syntheses. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Retrieved from [Link]
-
The United States Pharmacopeial Convention. (n.d.). Resorcinol. Pharmacopeia.cn. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Resorcinol and its Impurities. Retrieved from [Link]
-
DRS@nio. (n.d.). Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine. Retrieved from [Link]
-
Roy, C., & Das, K. (2014). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. International Scholarly Research Notices, 2014, 905831. Retrieved from [Link]
-
Guisán, A., et al. (1997). Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. The Journal of Organic Chemistry, 62(2), 417-421. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol?. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Safer Synthesis of (Diacetoxyiodo)arenes using Sodium Hypochlorite Pentahydrate (NaClO•5H2O). Retrieved from [Link]
- Google Patents. (n.d.). US4239921A - Process for purification of crude resorcinol.
- Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
-
ResearchGate. (n.d.). Sodium Hypochlorite (NaOCl). Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. researchgate.net [researchgate.net]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Resorcinol [drugfuture.com]
- 9. US4239921A - Process for purification of crude resorcinol - Google Patents [patents.google.com]
- 10. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Iodoresorcinol
This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of 5-iodoresorcinol. We will explore the underlying chemical principles governing this synthesis, troubleshoot common experimental failures, and provide robust protocols to improve yield and purity.
Introduction: The Challenge of Regioselectivity
The direct iodination of resorcinol (1,3-dihydroxybenzene) presents a significant regioselectivity challenge. The two hydroxyl groups are powerful activating, ortho, para-directing substituents. This electronic activation makes the C2, C4, and C6 positions highly susceptible to electrophilic aromatic substitution, while the C5 position remains relatively unreactive.
Consequently, standard iodination methods overwhelmingly yield a mixture of 2-iodoresorcinol, 4-iodoresorcinol, and various di- and tri-iodinated species, with negligible formation of the desired 5-iodoresorcinol.[1] Improving the yield of 5-iodoresorcinol requires moving beyond direct iodination and adopting a more strategic, multi-step approach.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when attempting to synthesize 5-iodoresorcinol, framed in a practical question-and-answer format.
Q1: My direct iodination of resorcinol yielded a complex mixture of products, but no 5-iodoresorcinol. What went wrong?
A1: This is the expected outcome due to fundamental principles of electrophilic aromatic substitution.
-
Causality: The hydroxyl groups on the resorcinol ring donate electron density primarily to the C2, C4, and C6 positions, making them the kinetic and thermodynamic sites for electrophilic attack. The C5 position is meta to both hydroxyl groups and is therefore electronically disfavored for substitution.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Product (C2): Iodination using molecular iodine (I₂) and a mild base like sodium bicarbonate (NaHCO₃) at low temperatures (e.g., 0 °C) favors the formation of the kinetic product, 2-iodoresorcinol.[1]
-
Thermodynamic Product (C4): Using a more potent electrophile like iodine monochloride (ICl) or conducting the reaction under acidic conditions can lead to the more stable thermodynamic product, 4-iodoresorcinol. Acid can also catalyze the rearrangement of the 2-iodo isomer to the 4-iodo isomer.
-
-
Solution: A direct iodination approach is not viable. A multi-step synthesis using a different starting material is necessary to control the regiochemistry. The recommended strategy involves the iodination of 3,5-dihydroxybenzoic acid followed by decarboxylation (see Recommended Protocol section).
Q2: I am attempting the synthesis from 3,5-dihydroxybenzoic acid and my iodination step is producing di-iodinated byproducts. How can I improve selectivity?
A2: The formation of di-iodinated species (2,4-diiodo-3,5-dihydroxybenzoic acid) indicates over-iodination. This can be controlled by carefully managing stoichiometry and reaction conditions.
-
Causality: Like resorcinol, 3,5-dihydroxybenzoic acid is a highly activated aromatic system. The carboxyl group is a deactivating meta-director, but the two hydroxyl groups are strongly activating ortho, para-directors, making the C2, C4, and C6 positions susceptible to iodination.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use no more than 1.0 equivalent of your iodinating agent. A slight substoichiometric amount (e.g., 0.95 eq) may be preferable to ensure all the iodinating agent is consumed before di-iodination can occur.
-
Slow Reagent Addition: Add the iodinating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Lower Temperature: Perform the reaction at room temperature or below. Higher temperatures increase reaction rates but often decrease selectivity.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the appearance of the mono-iodinated and di-iodinated products. Quench the reaction as soon as the starting material is consumed to prevent further reaction.
-
Q3: My decarboxylation of 4-iodo-3,5-dihydroxybenzoic acid is incomplete, resulting in low yield.
A3: Incomplete decarboxylation is typically due to insufficient temperature, inadequate heating time, or the inherent stability of the starting material.
-
Causality: Decarboxylation of aromatic carboxylic acids requires significant thermal energy to break the aryl C-C bond. While hydroxyl groups ortho or para to the carboxyl group can facilitate this process, the reaction still needs to overcome a substantial activation barrier.[1][2]
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature. Many thermal decarboxylations occur at temperatures above 200 °C. If using a high-boiling solvent like quinoline, ensure the temperature is maintained consistently.
-
Increase Reaction Time: Extend the heating period and monitor the reaction's progress by TLC or ¹H NMR of aliquots to track the disappearance of the starting material.
-
Consider a Catalyst: While often performed thermally, some decarboxylations can be facilitated by a copper catalyst (e.g., copper(I) oxide) in a high-boiling solvent.[3]
-
Ensure Anhydrous Conditions: For thermal decarboxylations, moisture can sometimes interfere. Ensure your starting material is thoroughly dried.
-
Recommended Synthetic Strategy: A Two-Step Approach
Given the limitations of direct iodination, the most logical and reliable pathway to 5-iodoresorcinol is a two-step sequence starting from 3,5-dihydroxybenzoic acid.
Caption: Decision tree for troubleshooting low yield.
References
-
Title: Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution Source: ResearchGate URL: [Link]
-
Title: Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions Source: ACS Publications URL: [Link]
-
Title: Mechanisms of decarboxylation of ortho-substituted benzoic acids Source: ResearchGate URL: [Link]
-
Title: 3,5-Dihydroxybenzoic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid Source: Acta Chemica Scandinavica URL: [Link]
-
Title: An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes Source: Baran Lab (Scripps Research) URL: [Link]
-
Title: Regioselective iodination of hydroxylated aromatic ketones Source: ARKIVOC URL: [Link]
-
Title: Hypervalent Iodine Compounds Source: Organic Chemistry Portal URL: [Link]
-
Title: 2,2-Diiododimedone: a mild electrophilic iodinating agent for the selective synthesis of α-iodoketones from allylic alcohols Source: Royal Society of Chemistry URL: [Link]
-
Title: Decarboxylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid Source: SciSpace URL: [Link]
Sources
Technical Support Center: Degradation Pathways of 5-Iodoresorcinol
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-iodoresorcinol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work on the degradation pathways of this compound. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your stability studies.
Introduction to 5-Iodoresorcinol Stability
5-Iodoresorcinol (C₆H₅IO₂) is an aromatic compound with a resorcinol backbone, which is a dihydroxybenzene, substituted with an iodine atom. The stability of this molecule is a critical parameter in pharmaceutical development and environmental science, as its degradation can lead to the formation of various byproducts. Understanding its degradation pathways under different stress conditions is essential for developing stable formulations and assessing its environmental fate.[1] This guide will walk you through the key aspects of conducting forced degradation studies for 5-iodoresorcinol, from predicting potential degradation products to troubleshooting analytical methods.
Predicted Degradation Pathways of 5-Iodoresorcinol
Based on the functional groups present in 5-iodoresorcinol (a phenol and an aryl iodide), we can predict several potential degradation pathways under forced degradation conditions.
Hydrolytic Degradation
Hydrolysis is the breakdown of a compound due to reaction with water.[2] For 5-iodoresorcinol, hydrolytic degradation is expected to be slow under neutral conditions but can be forced under acidic and basic conditions. The primary target for hydrolysis is the carbon-iodine bond, which can lead to the formation of resorcinol.
Oxidative Degradation
Oxidative degradation is a common pathway for phenolic compounds.[1] Using an oxidizing agent like hydrogen peroxide, 5-iodoresorcinol is susceptible to oxidation of the aromatic ring, leading to the introduction of additional hydroxyl groups. The electron-donating hydroxyl groups on the resorcinol ring make it susceptible to further oxidation, which can eventually lead to ring-opening products.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce the degradation of 5-iodoresorcinol.[2] The carbon-iodine bond is known to be susceptible to photolytic cleavage, which can generate radical intermediates. These reactive species can then participate in a variety of secondary reactions, including dimerization and reaction with oxygen to form oxidized products.
Visualizing the Degradation Pathways
The following diagram illustrates the predicted degradation pathways of 5-iodoresorcinol under various stress conditions.
Caption: Predicted degradation pathways of 5-iodoresorcinol.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of 5-iodoresorcinol and its degradation products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) for 5-iodoresorcinol | - Secondary interactions: The phenolic hydroxyl groups can interact with active sites on the column packing material. - Mobile phase pH: If the pH is close to the pKa of the hydroxyl groups, the compound may exist in both ionized and non-ionized forms.[3] | - Use a low pH mobile phase: Add a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase to suppress the ionization of the phenolic hydroxyls.[3] - Use a base-deactivated column: These columns are designed to minimize interactions with basic and acidic compounds. |
| No degradation observed under stress conditions | - Stress conditions are too mild: The concentration of the stressor, temperature, or duration of the study may be insufficient.[4] | - Increase the severity of stress: Gradually increase the concentration of the acid, base, or oxidizing agent, or increase the temperature and/or duration of the study. The goal is to achieve 5-20% degradation.[5] |
| Complete degradation of 5-iodoresorcinol | - Stress conditions are too harsh: Excessive stress can lead to the complete loss of the parent compound and the formation of numerous, unidentifiable secondary degradation products.[6] | - Reduce the severity of stress: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Irreproducible retention times | - Column equilibration: The column may not be fully equilibrated with the mobile phase between injections. - Mobile phase composition: Inconsistent mobile phase preparation can lead to shifts in retention time. | - Ensure adequate column equilibration: Flush the column with the mobile phase for a sufficient time before starting the analysis. - Prepare fresh mobile phase daily: Ensure accurate and consistent preparation of the mobile phase. |
| Ghost peaks in the chromatogram | - Contamination: The mobile phase, sample, or HPLC system may be contaminated. | - Use high-purity solvents and reagents. - Flush the HPLC system thoroughly. - Run a blank injection (mobile phase only) to identify the source of contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of 5-iodoresorcinol under acidic and basic hydrolysis?
A1: The primary degradation product expected under both acidic and basic hydrolysis is resorcinol, formed by the cleavage of the carbon-iodine bond. The rate of degradation is generally expected to be faster under basic conditions.
Q2: What kind of degradation products should I expect from oxidative stress?
A2: Under oxidative conditions (e.g., using hydrogen peroxide), you can expect the formation of hydroxylated derivatives of 5-iodoresorcinol, such as iodinated hydroquinones or catechols. Further oxidation can lead to ring-opening and the formation of smaller aliphatic acids.[1]
Q3: How can I confirm the identity of the degradation products?
A3: Liquid chromatography-mass spectrometry (LC-MS) is the most powerful technique for identifying degradation products.[7] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants. For unambiguous structure elucidation, isolation of the degradation product followed by nuclear magnetic resonance (NMR) spectroscopy may be necessary.
Q4: What is a suitable HPLC method for separating 5-iodoresorcinol from its potential degradation products?
A4: A reversed-phase HPLC method using a C18 column is a good starting point. A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the polar resorcinol and the less polar 5-iodoresorcinol and its other potential degradation products. A photodiode array (PDA) detector is useful for monitoring the separation and for peak purity analysis.[8]
Q5: My 5-iodoresorcinol sample appears to be degrading even before I start my experiments. What could be the cause?
A5: 5-Iodoresorcinol, like many phenolic compounds, can be sensitive to light and air (oxidation).[2] Ensure that your standard and sample solutions are protected from light by using amber vials and are stored at a low temperature. It is also advisable to prepare fresh solutions for each experiment.
Experimental Protocols
Protocol 1: Forced Degradation Study of 5-Iodoresorcinol
This protocol outlines the general procedure for conducting a forced degradation study on 5-iodoresorcinol in accordance with ICH guidelines.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 5-iodoresorcinol in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature for 4 hours.
-
Neutralize the solution with 1 M HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a transparent vial to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours).
-
A control sample should be kept in the dark under the same conditions.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep a solid sample of 5-iodoresorcinol in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent used for the stock solution to a final concentration of 0.1 mg/mL.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
PDA Detection: 210-400 nm, with monitoring at 220 nm and 280 nm.
Mass Spectrometry Conditions (for identification):
-
Ionization Mode: ESI positive and negative.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
Workflow for Forced Degradation Study
The following diagram outlines the typical workflow for a forced degradation study of 5-iodoresorcinol.
Caption: Experimental workflow for a forced degradation study.
References
- BenchChem. (2025, December). Troubleshooting peak tailing in HPLC analysis of halogenated phenols. BenchChem Technical Support.
- Reddit. (2024, May 21). Troubleshooting halogenated phenols and anisoles in GC-MS. r/analyticalchemistry.
- Lhasa Limited. (2025, March 27).
- MedCrave. (2016, December 14).
- Restek. Troubleshooting Guide.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
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- Research Journal of Pharmacy and Technology. (2017, October 1).
- Asian Journal of Pharmaceutical Analysis. (2015). Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS.
- Pharmaguideline.
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- Phenomenex. Troubleshooting Guide.
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- Brazilian Journal of Analytical Chemistry. (2025, May 21).
- VŠCHT Praha.
- National Center for Biotechnology Information. (2015, December 2).
- SciSpace. (1991). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid.
- Semantic Scholar. (1991). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid.
- International Journal of Scientific Development and Research. (2020, June). Stability indicating study by using different analytical techniques.
- National Center for Biotechnology Information. (2015, January 20).
- Scilit. (2009, March 31).
- PubMed. (1980).
- National Center for Biotechnology Information. (2018, March).
- MDPI. (2021, July 16). Electrodegradation of Resorcinol on Pure and Catalyst-Modified Ni Foam Anodes, Studied under Alkaline and Neutral pH Conditions.
- AKT Publication. (2025, August 25).
- Organic Syntheses. [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-].
- International Journal of Innovative Research in Science, Engineering and Technology. (2016, May).
- ScienceDirect. (2023, April 15).
- MDPI. (2022, December 14).
- PubMed. (2009, April 15).
- ResearchGate. (2014).
- ResearchGate. (2017). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR.
- National Center for Biotechnology Information. (2014, October 2).
- National Center for Biotechnology Information. (2019, January 1).
- Royal Society of Chemistry. (2018).
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- Semantic Scholar. (2016). Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry.
- National Center for Biotechnology Information. (2020, January 13). Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release.
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- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Iodinated Resorcinols
Welcome to the technical support center for iodinated resorcinol synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing specific iodoresorcinol isomers. The resorcinol scaffold is a highly activated aromatic system, which presents unique challenges in controlling regioselectivity during electrophilic iodination. Scaling up these reactions often magnifies issues related to yield, purity, and isomer separation.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve consistent and successful outcomes in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis of iodoresorcinols.
Q1: Why does the iodination of resorcinol produce a complex mixture of products instead of a single compound?
A: The two hydroxyl groups on the resorcinol ring are powerful activating groups that act in concert to dramatically increase the electron density of the aromatic system. This makes the ring highly susceptible to electrophilic aromatic substitution. Specifically, they direct incoming electrophiles (like an iodine cation, I+) to the positions that are ortho and para to them—namely, the 2, 4, and 6 positions. The high reactivity often leads to the formation of a mixture of mono-, di-, and even tri-iodinated products, as the introduction of one iodine atom does not sufficiently deactivate the ring to prevent further reactions.[1][2]
Q2: I am attempting to synthesize 5-iodoresorcinol via direct iodination of resorcinol but have been unsuccessful. Why is this the case?
A: This is a critical and common challenge. The 5-position on the resorcinol ring is electronically disfavored for electrophilic substitution. It is meta to both activating hydroxyl groups. The positions of highest electron density, and therefore highest reactivity, are the 2, 4, and 6 positions. Consequently, direct electrophilic iodination of resorcinol will not yield the 5-iodo isomer in any significant quantity. Synthesizing 5-iodoresorcinol requires a multi-step, indirect approach, which is outlined in the Troubleshooting Guide section of this document.
Q3: What is the most critical factor in controlling which isomer I get (e.g., 2-iodoresorcinol vs. 4-iodoresorcinol)?
A: The choice of reaction conditions and the iodinating agent are paramount. The synthesis of 2-iodoresorcinol is favored under kinetically controlled conditions (low temperature, rapid reaction), where the sterically accessible position between the two hydroxyls reacts first.[3][4] Conversely, the 4-iodoresorcinol isomer is the thermodynamically more stable product and is favored under conditions that allow for equilibrium or rearrangement, often involving a stronger iodinating agent or different solvent systems.[1][2] Slight changes in pH, temperature, or solvent can significantly alter the product ratio.[1]
Q4: How stable are iodoresorcinol compounds, and how should they be stored?
A: Iodophenols, including iodoresorcinols, can be sensitive to light and air over time. Decomposition can occur, leading to discoloration (often turning pink or brown) due to the formation of trace amounts of iodine and other degradation products. For long-term storage, it is best practice to store the purified solid in a dark, sealed container (amber vial) under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., 5 °C).[3]
Part 2: Troubleshooting Guide for Scaling Up Synthesis
This guide provides specific, actionable advice for common problems encountered during the synthesis and scale-up of iodoresorcinols.
Problem 1: Poor Regioselectivity and Multiple Spots on TLC
You're observing multiple products (unreacted resorcinol, multiple mono-iodo isomers, and di/tri-iodo species) on your TLC plate, making isolation of the target compound difficult.
-
Possible Cause A: Reaction Conditions Favor Mixture Formation.
-
The Chemistry: In slightly basic aqueous solutions (e.g., using sodium bicarbonate), the phenoxide ion is formed, which is an even more powerful activating species than the neutral hydroxyl group. This hyper-reactivity can rapidly lead to over-iodination, producing 2,4,6-triiodoresorcinol.[1] Conversely, acidic conditions can catalyze the rearrangement of the kinetically favored 2-iodo isomer to the more stable 4-iodo isomer, resulting in a mixture if the reaction is not driven to completion.[1]
-
Solution: Strictly control the reaction parameters based on your desired isomer. The table below summarizes the recommended starting points.
-
| Target Isomer | Control Type | Recommended Reagents | Solvent | Temperature | Key Insight |
| 2-Iodoresorcinol | Kinetic | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) | Water | 0 °C | The C-2 position is sterically hindered but electronically favorable for the initial, fastest reaction. Low temperature is critical to prevent rearrangement.[3][4] |
| 4-Iodoresorcinol | Thermodynamic | Iodine Monochloride (ICl) | Diethyl Ether | 0 °C to 25 °C | ICl is a more potent electrophile, and the reaction in ether favors the formation of the more stable 4-iodo isomer.[1] |
| 4,6-Diiodoresorcinol | Thermodynamic | Excess Iodine Monochloride (ICl) | Diethyl Ether | 0 °C to 25 °C | Using two equivalents of ICl will favor di-substitution at the two equivalent C-4 and C-6 positions.[1] |
-
Possible Cause B: Inefficient Mixing During Reagent Addition.
-
The Physics: On a larger scale, inefficient stirring can create localized "hot spots" of high reagent concentration. If the iodinating agent is not dispersed quickly, the resorcinol molecules in that region will become over-iodinated before the reagent has a chance to react with all the available starting material.
-
Solution: Use an overhead mechanical stirrer for reactions larger than a few grams. Ensure the stirring is vigorous enough to create a deep vortex, which is essential for homogeneous mixing of slurries or biphasic systems.[3] Add the iodinating agent slowly and sub-surface if possible to ensure rapid dispersion.
-
Problem 2: Difficulty in Synthesizing 5-Iodoresorcinol
As established, direct iodination is not a viable route. A multi-step synthetic strategy is required.
-
The Strategy: The most logical approach is to start with a precursor that allows you to install a functional group at the 5-position, which can then be converted to iodine. A Sandmeyer reaction is a classic and reliable method for this transformation.
-
Proposed Synthetic Pathway:
-
Explanation of Steps:
-
Functional Group Conversion: Start with 3,5-dihydroxybenzoic acid. The carboxylic acid can be converted to an amine via a Curtius rearrangement. This involves forming an acyl azide (e.g., from an acid chloride and sodium azide), which rearranges upon heating to an isocyanate, and is then hydrolyzed to the amine, 5-aminoresorcinol.
-
Diazotization: The resulting 5-aminoresorcinol is then treated with sodium nitrite (NaNO₂) and a strong acid (like HCl) at low temperatures (0-5 °C) to form an in-situ diazonium salt. This intermediate is generally unstable and is used immediately.
-
Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is displaced by the iodide ion to yield the final product, 5-iodoresorcinol.
-
Problem 3: Product Purification and Isolation
The crude product is an oil or a sticky solid that is difficult to purify by column chromatography due to similar polarities of the components.
-
Possible Cause: The various iodinated isomers (2-iodo, 4-iodo, 2,4-diiodo) and unreacted resorcinol have very similar polarities and Rf values, leading to poor separation on silica gel. [3]Some iodinated phenols are also known to be unstable on silica. [1]* Solution A: Trituration/Recrystallization. This is often more effective than chromatography for this specific class of compounds. A detailed protocol for purifying 2-iodoresorcinol involves triturating the crude solid with cold chloroform. [3]The desired product is often less soluble than the impurities in a specific solvent system, allowing for its selective precipitation. Experiment with different solvents (e.g., chloroform, carbon tetrachloride, hexanes/ethyl acetate mixtures) to find optimal conditions for your specific isomer.
-
Solution B: Optimized Chromatography. If chromatography is necessary, use the solvent system reported by Thomsen and Torssell: chloroform/acetic acid (9:1). [1]The small amount of acetic acid can improve peak shape and resolution for phenolic compounds. Ensure you use a high loading capacity silica and a shallow gradient if using automated chromatography.
Part 3: Validated Experimental Protocols
The following protocols are adapted from peer-reviewed, reliable sources and provide a strong starting point for your experiments.
Protocol 1: Synthesis of 2-Iodoresorcinol (Kinetic Control)
This protocol is adapted from a procedure published in Organic Syntheses, known for its rigorous and reproducible methods. [3]
Caption: Experimental workflow for the synthesis of 2-Iodoresorcinol.
-
Setup: In a round-bottomed flask equipped with a powerful mechanical or magnetic stirrer, add resorcinol (1.0 eq), iodine (1.05-1.1 eq), and distilled water (~6 mL per gram of resorcinol).
-
Cooling: Cool the flask in an ice-water bath to 0 °C. Vigorous stirring is essential to create a well-mixed slurry.
-
Base Addition: Slowly add sodium bicarbonate (1.1 eq) in small portions over 5-10 minutes. Vigorous CO₂ evolution will occur. Maintain efficient stirring to prevent foaming and ensure homogeneity.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature while stirring for an additional 30 minutes. The reaction progress can be monitored by TLC (e.g., 3:2 hexanes/ethyl acetate).
-
Workup: Transfer the slurry to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate (to quench excess iodine), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid.
-
Purification: Add cold (-10 °C) chloroform to the crude solid and stir or sonicate for 10-15 minutes (trituration). Filter the resulting suspension and wash the solid with a small amount of cold chloroform to yield pure 2-iodoresorcinol as a cream-colored solid.
Protocol 2: Synthesis of 4-Iodoresorcinol (Thermodynamic Control)
This protocol is adapted from the method described by Thomsen and Torssell. [1]
-
Setup: Dissolve resorcinol (1.0 eq) in anhydrous diethyl ether (~10 mL per gram of resorcinol) in a flame-dried, two-neck flask under an argon or nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of iodine monochloride (ICl, 1.0 eq) in anhydrous diethyl ether. Add this ICl solution dropwise to the resorcinol solution over 30 minutes, maintaining the internal temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction by adding water and a small amount of sodium sulfite (Na₂SO₃) to destroy any excess ICl. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase once more with diethyl ether.
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of chloroform and acetic acid (9:1) as the eluent.
References
-
Thomsen, I., & Torssell, K. B. G. (1991). Iodination of Resorcinol, 5-Methoxyresorcinol, Phloroglucinol and Resorcyclic Acid. Acta Chemica Scandinavica, 45, 539-542. [Link]
-
Howard, E., Jr. (1954). Determination of Resorcinol in Solutions Containing Phenol, Hydroquinone, and Catechol. Analytical Chemistry, 26(4), 678–680. [Link]
-
Tsujiyama, S., & Suzuki, K. (2007). PREPARATION OF BENZOCYCLOBUTENONE DERIVATIVES BASED ON AN EFFICIENT GENERATION OF BENZYNES. Organic Syntheses, 84, 272. [Link]
-
Chemistry Stack Exchange. (2021). Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol? [Link]
-
Zhang, Y., et al. (2018). Coagulation of Iodide-Containing Resorcinol Solution or Natural Waters with Ferric Chloride Can Produce Iodinated Coagulation Byproducts. Environmental Science & Technology, 52(10), 5727–5735. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Resorcinol Iodination
Welcome to the technical support center for the iodination of resorcinol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important reaction. The iodination of resorcinol is a powerful tool for synthesizing a variety of valuable intermediates. However, the reaction can be sensitive to subtle changes in conditions, leading to a range of outcomes. This document provides in-depth, experience-based guidance to help you navigate the complexities of this reaction, troubleshoot common issues, and achieve your desired product with high yield and purity.
The information presented here is based on established literature and our extensive experience in synthetic chemistry. We aim to explain not just the "how" but also the "why" behind these experimental choices, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the iodination of resorcinol.
Q1: What is the fundamental mechanism of resorcinol iodination?
The iodination of resorcinol proceeds via an electrophilic aromatic substitution mechanism.[1][2] The resorcinol ring, being electron-rich due to the two hydroxyl groups, acts as a nucleophile.[1][2] Molecular iodine (I₂), although not strongly electrophilic, can be polarized to create a transient electrophilic iodine species (Iδ+) that is attacked by the aromatic ring.[1][2] The hydroxyl groups are activating and direct the substitution to the ortho and para positions (C2, C4, and C6).
Q2: Why is controlling the regioselectivity of resorcinol iodination so challenging?
The high reactivity of the resorcinol ring makes it susceptible to polysubstitution, often yielding a mixture of mono-, di-, and tri-iodinated products.[3] The relative rates of these subsequent iodinations are often comparable to the initial reaction, making it difficult to stop the reaction at the desired stage. Slight variations in reaction conditions such as pH, temperature, and the choice of iodinating agent can significantly alter the product distribution.[1][3]
Q3: What are the primary products that can be formed from the iodination of resorcinol?
Depending on the reaction conditions, a variety of iodinated resorcinols can be synthesized. The main products include:
-
2-Iodoresorcinol
-
4-Iodoresorcinol
-
2,4-Diiodoresorcinol
-
4,6-Diiodoresorcinol
Controlling the stoichiometry of the iodinating agent and other reaction parameters is crucial for selectively obtaining one of these products.
Q4: Can I use N-Iodosuccinimide (NIS) for the iodination of resorcinol?
Yes, N-Iodosuccinimide (NIS) is a viable and often preferred iodinating agent for aromatic compounds.[7] It can offer milder reaction conditions and improved selectivity compared to molecular iodine in some cases. The reactivity of NIS can be further enhanced by the use of an acid catalyst, such as trifluoroacetic acid.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield of the Desired Mono-iodinated Product
Symptoms:
-
The primary product obtained is unreacted resorcinol.
-
A significant amount of di- or tri-iodinated byproducts are formed.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Insufficiently active iodinating agent | The electrophilicity of molecular iodine (I₂) can be low, leading to a slow reaction. | Consider using a more reactive iodinating agent such as Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) with a catalytic amount of a Lewis or Brønsted acid.[3][7] |
| Inappropriate pH | In acidic solutions, the reaction can be slow. In strongly basic solutions, the formation of the highly reactive phenoxide ion can lead to rapid polysubstitution.[3] | For the synthesis of 2-iodoresorcinol, using sodium bicarbonate (NaHCO₃) as a mild base can effectively promote the reaction while minimizing over-iodination.[8][9] The bicarbonate creates a slightly basic environment that facilitates the reaction without being overly activating. |
| Incorrect Stoichiometry | Using an excess of the iodinating agent will inevitably lead to polysubstitution. | Carefully control the stoichiometry. For mono-iodination, use a slight excess (e.g., 1.05-1.1 equivalents) of the iodinating agent. |
| Reaction Temperature Too High | Higher temperatures can increase the rate of polysubstitution and potentially lead to rearrangement of the iodo-substituents.[1] | Conduct the reaction at a lower temperature. For the selective synthesis of 2-iodoresorcinol, performing the reaction at 0°C is often recommended.[8][9] |
Problem 2: Formation of an Inseparable Mixture of Isomers (e.g., 2- and 4-Iodoresorcinol)
Symptoms:
-
NMR or LC-MS analysis shows the presence of multiple mono-iodinated isomers that are difficult to separate by standard column chromatography.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Thermodynamic vs. Kinetic Control | The initial site of iodination can be kinetically favored, but under certain conditions (e.g., prolonged reaction times, acidic pH), the product can rearrange to the thermodynamically more stable isomer.[3] For instance, 2-iodoresorcinol can rearrange to the more stable 4-iodoresorcinol.[3] | To favor the kinetic product (often the 2-iodo isomer), use milder conditions and shorter reaction times. For the thermodynamic product (often the 4-iodo isomer), consider using conditions that promote equilibration, such as heating in the presence of an acid.[3] |
| Choice of Iodinating Agent and Solvent | The nature of the iodinating species and the solvent can influence the regioselectivity. For example, using iodine chloride in pyridine has been reported to favor the formation of 4-iodoresorcinol.[3] | To selectively obtain 2-iodoresorcinol, the use of iodine and sodium bicarbonate in water at 0°C is a well-established method.[8][9] For 4-iodoresorcinol, exploring iodine chloride in an appropriate solvent system could be beneficial.[3] |
Problem 3: Difficulty in Purifying the Iodinated Product
Symptoms:
-
The crude product is a dark, oily residue.
-
Standard purification techniques like recrystallization or column chromatography are ineffective.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Presence of Colored Impurities | Residual iodine and polymeric byproducts can contaminate the product, giving it a dark color. | After the reaction, quench any remaining iodine with a solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[8] |
| Product is an Oil | Some iodinated resorcinols, especially impure ones, may not be crystalline at room temperature. | Trituration can be an effective purification method. This involves stirring the crude product in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble. For 2-iodoresorcinol, trituration with cold chloroform has been shown to be effective.[8] |
| Inappropriate Crystallization Solvent | The choice of solvent is critical for successful recrystallization. | For 2-iodoresorcinol, recrystallization from water can yield pure product.[3] For other iodinated resorcinols, a systematic solvent screen is recommended. |
Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis of key iodinated resorcinols.
Protocol 1: Selective Synthesis of 2-Iodoresorcinol
This protocol is adapted from a reliable procedure and emphasizes kinetic control to favor the formation of the 2-iodo isomer.[8][9]
Materials:
-
Resorcinol
-
Iodine
-
Sodium bicarbonate
-
Distilled water
-
Ethyl acetate
-
10% aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Chloroform
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve resorcinol (1.0 eq) and iodine (1.05-1.1 eq) in distilled water.
-
Cool the mixture to 0°C in an ice-water bath.
-
Slowly add sodium bicarbonate (1.1 eq) portion-wise over 5-10 minutes with vigorous stirring. Vigorous gas evolution (CO₂) will be observed.
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for an additional 20-30 minutes.
-
Extract the reaction mixture with ethyl acetate.
-
Combine the organic layers and wash successively with 10% aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by trituration with cold chloroform (-10°C) to yield 2-iodoresorcinol as a cream-colored solid.[8]
Troubleshooting Workflow for 2-Iodoresorcinol Synthesis:
Caption: Simplified mechanism of resorcinol iodination.
References
-
Thomsen, I., & Torssell, K. B. G. (1991). Iodination of Resorcinol, 5-Methoxyresorcinol, Phloroglucinol and Resorcyclic Acid. Acta Chemica Scandinavica, 45, 539–542. [Link]
-
Tsujiyama, S., et al. (2007). Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-. Organic Syntheses, 84, 273. [Link]
-
Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol? (2021). Chemistry Stack Exchange. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
- CN108658733B - Preparation method of 2,4, 6-triiodoresorcinol.
-
2,4,6-Triiodoresorcinol | C6H3I3O2. PubChem. [Link]
-
N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Page loading... [guidechem.com]
- 3. scispace.com [scispace.com]
- 4. 2,4,6-Triiodoresorcinol | 19403-92-0 [chemicalbook.com]
- 5. CAS 19403-92-0: 2,4,6-Triiodoresorcinol | CymitQuimica [cymitquimica.com]
- 6. 2,4,6-Triiodoresorcinol | C6H3I3O2 | CID 152256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 5-Iodoresorcinol by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-iodoresorcinol via recrystallization. It addresses common challenges and frequently asked questions to empower you to overcome experimental hurdles and achieve high-purity material.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of 5-iodoresorcinol, delving into the root causes and providing actionable solutions.
Problem 1: Low or No Crystal Formation Upon Cooling
Symptoms: After dissolving the crude 5-iodoresorcinol in a hot solvent and allowing it to cool, no precipitate forms, or the yield of crystals is disappointingly low.
Causality Analysis: This is one of the most frequent challenges in recrystallization and typically points to one of two primary causes: excessive solvent use or the formation of a supersaturated solution.[1][2]
-
Excessive Solvent: The principle of recrystallization relies on the significant difference in a compound's solubility in a given solvent at high and low temperatures. If too much solvent is used, the solution may not become saturated enough upon cooling for the 5-iodoresorcinol to crystallize out, leading to substantial losses in the mother liquor.[3][4]
-
Supersaturation: Sometimes, even when the solution is cooled and saturated, the molecules need an initial nucleation site to begin forming a crystal lattice. Without this, the solution can remain in a metastable supersaturated state.[2]
Step-by-Step Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently reheat the solution to boiling and evaporate a portion of the solvent in a fume hood.[4] Then, allow the solution to cool again.
-
Induce Nucleation:
-
Seed Crystals: If you have a small amount of pure 5-iodoresorcinol, add a tiny crystal to the cooled solution. This "seed" will provide a template for other molecules to crystallize upon.[4]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.[2]
-
-
Drastic Cooling: If the above methods fail, try cooling the solution in an ice-salt bath to further decrease the solubility of the 5-iodoresorcinol.[2]
Problem 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Symptoms: Upon cooling, the dissolved 5-iodoresorcinol separates from the solvent as an oily liquid rather than solid crystals.
Causality Analysis: "Oiling out" is a common issue, particularly with compounds that have relatively low melting points or when the sample is significantly impure.[2][5] The melting point of 5-iodoresorcinol is approximately 92.5°C. If the boiling point of your chosen solvent is higher than this, the compound may be melting in the hot solvent rather than dissolving. When the solution cools, it separates as a supercooled liquid (the oil) before it has a chance to form an ordered crystal lattice. High impurity levels can also depress the melting point of the mixture, exacerbating this issue.[5]
Step-by-Step Solutions:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point slightly.[2]
-
Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask with glass wool or paper towels. This gives the molecules more time to arrange themselves into a crystal lattice.[2]
-
Solvent System Modification: If the problem persists, consider using a different solvent with a lower boiling point or a mixed solvent system.
Problem 3: Colored Impurities in the Final Crystals
Symptoms: The recrystallized 5-iodoresorcinol crystals have a noticeable color (e.g., pink, brown, or yellow), indicating the presence of impurities.
Causality Analysis: Colored impurities in iodinated phenols can arise from residual iodine or the formation of colored byproducts during synthesis. These impurities can become trapped in the crystal lattice if crystallization occurs too rapidly.
Step-by-Step Solutions:
-
Activated Carbon Treatment: Dissolve the impure 5-iodoresorcinol in a suitable hot solvent. Add a small amount (1-2% by weight) of activated carbon to the hot solution and swirl. The activated carbon will adsorb many colored impurities. Perform a hot filtration to remove the carbon, then allow the filtrate to cool and crystallize.[6] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.[6]
-
Reductive Quench Pre-Recrystallization: If you suspect residual iodine is the cause of the color, you can wash a solution of the crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) before recrystallization. This will reduce the colored iodine (I₂) to colorless iodide (I⁻).
-
Slower Crystallization: As mentioned previously, rapid crystallization can trap impurities. Ensure your crystallization process involves slow cooling to allow for the selective formation of pure crystals.
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing 5-iodoresorcinol?
The ideal recrystallization solvent for 5-iodoresorcinol should exhibit the following properties:
-
High solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the cornerstone of recrystallization.
-
A boiling point below the melting point of 5-iodoresorcinol (92.5°C). This helps to prevent "oiling out".
-
Inertness: The solvent should not react with 5-iodoresorcinol.
-
Volatility: The solvent should be easily removable from the final crystals.
Solvent Selection Strategy:
Based on the phenolic nature of 5-iodoresorcinol, a systematic approach to solvent selection can be employed. The principle of "like dissolves like" is a good starting point.[7]
| Solvent Class | Polarity | Example Solvents | Predicted Solubility of 5-Iodoresorcinol |
| Polar Protic | High | Water, Ethanol, Methanol | Likely soluble, especially when hot, due to hydrogen bonding with the hydroxyl groups. Water is a potential candidate. |
| Polar Aprotic | Intermediate | Acetone, Ethyl Acetate | Good potential for differential solubility. |
| Non-Polar | Low | Toluene, Hexane, Chloroform | Lower solubility is expected. These may be useful as anti-solvents in a mixed-solvent system. |
Experimental Determination of a Suitable Solvent:
-
Place a small amount (e.g., 20-30 mg) of your crude 5-iodoresorcinol into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.
Q2: What are the likely impurities in my crude 5-iodoresorcinol?
The synthesis of 5-iodoresorcinol typically involves the electrophilic iodination of resorcinol. Potential impurities include:
-
Isomeric Byproducts: 2-iodoresorcinol and 4-iodoresorcinol can be formed as regioisomers.[8][9]
-
Poly-iodinated Species: Di- and tri-iodinated resorcinols can form if the reaction conditions are not carefully controlled.[8]
-
Unreacted Resorcinol: Incomplete reaction will leave residual starting material.
-
Residual Iodine: Leftover from the iodinating reagent.
Recrystallization is effective at removing impurities that have different solubility profiles from the desired product.
Q3: How can I assess the purity of my recrystallized 5-iodoresorcinol?
Several analytical techniques can be employed to determine the purity of your final product:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden over a range. The reported melting point of 5-iodoresorcinol is around 92.5°C.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid to improve peak shape) is a good starting point for method development.[10][11] Purity is determined by the relative area of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the 5-iodoresorcinol and detect impurities. For ¹H NMR of 5-iodoresorcinol, you would expect to see signals in the aromatic region (typically 6.0-7.5 ppm) and for the hydroxyl protons (which can be broad and variable in position).[12][13]
-
Differential Scanning Calorimetry (DSC): DSC can provide a precise melting point and enthalpy of fusion, which are indicative of purity.[14] A sharp endothermic peak corresponds to the melting of a pure substance.
| Analytical Technique | Information Provided |
| Melting Point | Purity indication (sharpness and range) |
| HPLC | Quantitative purity, detection of impurities |
| NMR Spectroscopy | Structural confirmation, detection of impurities |
| DSC | Precise melting point, enthalpy of fusion |
III. Experimental Protocols & Visualizations
Standard Recrystallization Protocol for 5-Iodoresorcinol
This is a general protocol that should be optimized based on the chosen solvent.
-
Dissolution: Place the crude 5-iodoresorcinol in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 5-iodoresorcinol by recrystallization.
IV. References
-
Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Patents Google. (n.d.). WO2007013816A1 - Continuous crystallisation process of iodinated phenyl derivatives. Retrieved from
-
Thomsen, I., & Torssell, K. (1991). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Acta Chemica Scandinavica, 45, 539-542.
-
Organic Syntheses. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Retrieved from [Link]
-
Ansari, S., & White, A. D. (2020). Predicting Substrate Reactivity in Oxidative Homocoupling of Phenols Using Positive and Unlabeled Machine Learning. Journal of Chemical Information and Modeling, 60(11), 5488–5496.
-
Maheshwari, R., & Trivedi, P. (2015). Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. Science Journal of Analytical Chemistry, 3(6), 86.
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Sarpong, R., & Herle, B. (2010). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 132(40), 14135–14147.
-
Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Christiansen, J., & Funck, T. (1986). Iodination of phenol. Journal of Radioanalytical and Nuclear Chemistry, 101(1), 143-150.
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Patents Google. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives. Retrieved from
-
Semantic Scholar. (n.d.). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Lewis, R. N. A. H., & McElhaney, R. N. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Thermodynamics, 62, 1-14.
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
-
MDPI. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]
-
National Institutes of Health. (2018). 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. Retrieved from [Link]
-
Patents Google. (n.d.). CN101591225A - The synthetic method of 5-alkylresorcinol. Retrieved from
-
ResearchGate. (2019, August). DSC scans at a heating rate of 10 °C/min for resorcinol/HMMM resins.... Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]
-
National Institutes of Health. (2014). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. Retrieved from [Link]
-
ResearchGate. (2015, December 14). How can I measure Resorcinol using HPLC?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dihydroresorcinol. Retrieved from [Link]
-
National Institutes of Health. (2022, February 16). Comparison of Various Solvent Extracts and Major Bioactive Components from Portulaca oleracea for Antioxidant, Anti-Tyrosinase, and Anti-α-Glucosidase Activities. Retrieved from [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 14. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]
Technical Support Center: 5-Iodoresorcinol Suzuki Coupling
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-iodoresorcinol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the specific challenges posed by this electron-rich, di-hydroxylated aryl iodide. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction, ensuring robust and reproducible outcomes.
The presence of two acidic phenolic hydroxyl groups on the resorcinol core introduces unique complexities not encountered with simple aryl halides. These groups can interact with the base and the palladium catalyst, influencing the reaction's efficiency and selectivity. This guide will address these issues head-on, providing not just solutions, but the fundamental reasoning behind them.
Troubleshooting Guide
This section tackles specific experimental failures. Each answer provides a diagnosis of the likely cause and a series of actionable steps for remediation.
Q1: My reaction has stalled. I'm seeing very low or no conversion of the 5-iodoresorcinol starting material. What are the primary causes?
A1: Low or no conversion in the Suzuki coupling of 5-iodoresorcinol is a common issue, often stemming from challenges related to the substrate's electronic properties and the interference of the free hydroxyl groups. The root cause typically falls into one of three categories: an inhibited catalyst, inefficient oxidative addition, or suboptimal reaction conditions.
Core Problem: Catalyst Inhibition & Inefficient Oxidative Addition The two electron-donating hydroxyl groups make the C-I bond of 5-iodoresorcinol electron-rich. This electronic character slows down the rate-limiting oxidative addition step, where the Pd(0) catalyst inserts into the carbon-iodine bond.[1] Furthermore, under basic conditions, the hydroxyl groups are deprotonated to form phenolates. These phenolates can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst and preventing it from participating in the catalytic cycle.
Troubleshooting Steps:
-
Evaluate Your Ligand: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be suitable for this electron-rich substrate.[2][3] You need a ligand that is both bulky and highly electron-donating to promote the challenging oxidative addition step.
-
Action: Switch to a Buchwald-type ligand (e.g., SPhos, XPhos, RuPhos) or other electron-rich alkylphosphine ligands (e.g., P(t-Bu)₃). These ligands accelerate both oxidative addition and the final reductive elimination step.[1]
-
-
Re-evaluate Your Base: The choice of base is critical. A base that is too strong can lead to high concentrations of the inhibitory phenolate species. Conversely, a base that is too weak or insoluble may not effectively promote transmetalation.
-
Action: Use a moderately weak, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for couplings involving sensitive functional groups.[4] They provide sufficient basicity to facilitate the catalytic cycle without causing excessive substrate deprotonation or catalyst inhibition. Mild fluoride bases like KF can also be effective, particularly if your substrate is sensitive to stronger bases.[5][6]
-
-
Check Reaction Temperature and Degassing: Insufficient temperature can lead to a sluggish reaction. However, excessively high temperatures can cause catalyst decomposition, which often manifests as the formation of palladium black.[7]
-
Action: Ensure your reaction is heated to an appropriate temperature, typically between 80-110 °C for solvents like dioxane or toluene.[8] Crucially, ensure the reaction mixture is rigorously degassed before heating. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote unwanted side reactions like boronic acid homocoupling.[8][9] A minimum of three "pump-freeze-thaw" cycles or sparging with argon for 20-30 minutes is recommended.[1]
-
-
Consider Protecting Groups: If optimization of the direct coupling fails, protecting the hydroxyl groups is the most robust strategy. This converts the substrate into a more "standard" aryl halide, eliminating the complications of the phenolic protons. See the FAQ section below for a detailed discussion.
Q2: My desired product is formed, but it's contaminated with a significant amount of a biaryl byproduct from my boronic acid (homocoupling). How do I suppress this?
A2: The formation of a symmetrical biaryl derived from your boronic acid is known as homocoupling. This side reaction is primarily promoted by the presence of oxygen and/or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[9][10]
Troubleshooting Steps:
-
Improve Degassing Technique: This is the most critical factor. Oxygen facilitates the oxidative homocoupling of boronic acids.
-
Action: As mentioned above, use rigorous degassing procedures. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[7]
-
-
Use a Pd(0) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require an in situ reduction to Pd(0) to enter the catalytic cycle. This reduction process can sometimes be inefficient or lead to side reactions, including homocoupling.[9]
-
Action: Use a pre-formed, air-stable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. When using Pd₂(dba)₃, it must be paired with a suitable ligand. This ensures the catalytic cycle begins directly with the active species.
-
-
Control Stoichiometry: Using a large excess of the boronic acid can increase the statistical likelihood of homocoupling.
-
Action: Start with a modest excess of the boronic acid (e.g., 1.1-1.2 equivalents). Monitor the reaction by LC-MS or TLC and add a small additional portion of boronic acid only if the reaction stalls due to its consumption or degradation.
-
Q3: I've isolated resorcinol as a major byproduct. What is causing this dehalogenation?
A3: The conversion of 5-iodoresorcinol to resorcinol is a dehalogenation side reaction. This occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a hydride source before it can undergo transmetalation.[9]
Troubleshooting Steps:
-
Identify the Hydride Source: Common sources of hydride include certain solvents (like isopropanol), bases (like ethoxides if ethanol is present), or impurities in the reagents. Water itself is generally not a direct hydride source but can participate in pathways that lead to it.
-
Action: Use high-purity, anhydrous solvents from a reliable supplier or distill them before use. Avoid using amine bases like triethylamine if dehalogenation is a problem, as they can sometimes act as hydride donors at high temperatures.[9]
-
-
Optimize the Base: A strong base can sometimes promote pathways leading to dehalogenation.
Frequently Asked Questions (FAQs)
Q1: Is it mandatory to protect the two hydroxyl groups on 5-iodoresorcinol?
A1: Protection is not strictly mandatory, but it is often the most reliable path to a high-yielding and clean reaction, especially during early-stage discovery or when other optimization strategies have failed. The decision involves a trade-off between step economy and reaction robustness.
-
Direct Coupling (Unprotected): This approach is faster (fewer synthetic steps) but requires careful optimization of the base, ligand, and solvent to manage the interference from the acidic phenolic protons.[11] It is most likely to succeed with carefully chosen conditions as described in the troubleshooting section (e.g., Buchwald ligand, K₃PO₄ base).
-
Protection Strategy: Protecting the hydroxyls (e.g., as methyl ethers, benzyl ethers, or silyl ethers) neutralizes their acidity and removes their ability to coordinate to the palladium catalyst.[12][13] The resulting substrate behaves like a simple, electron-rich aryl iodide, making the Suzuki coupling far more predictable and high-yielding with standard conditions. This strategy adds two steps to the overall synthesis (protection and deprotection) but can save significant time on optimization.[14]
Recommendation: For initial attempts or on a small scale, try the direct coupling with an optimized catalyst/base system. If you encounter persistent low yields or complex byproduct formation, implement a protection strategy. Silyl ethers (like TBDMS) or MOM ethers are common choices as they are robust to Suzuki conditions but can be removed under relatively mild acidic or fluoride-mediated conditions, respectively.[12][15]
Q2: What is the mechanistic role of the base, and how do I select the best one?
A2: The base plays at least two crucial roles in the Suzuki-Miyaura catalytic cycle.[16]
-
Activation of the Organoboron Species: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[5][17] This "ate" complex is much more reactive and readily transfers its organic group to the palladium center during the transmetalation step.
-
Facilitation of the Palladium Complex: The base can also react with the Pd(II)-halide complex to form a more reactive Pd(II)-alkoxide or -hydroxide species, which can accelerate transmetalation.
For 5-iodoresorcinol, the ideal base must be strong enough to facilitate boronic acid activation but not so strong that it fully deprotonates the resorcinol, which could inhibit the catalyst.
| Base | Strength | Common Solvents | Advantages for 5-Iodoresorcinol | Disadvantages |
| K₃PO₄ | Moderate | Dioxane/H₂O, Toluene/H₂O | Often provides excellent yields with phenols.[4] | Can be slow to dissolve. |
| Cs₂CO₃ | Strong | Dioxane, THF, DMF | High solubility in organic solvents; very effective. | More expensive; may be too basic in some cases. |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/EtOH/H₂O | Inexpensive and widely used standard.[18] | Can be less effective than K₃PO₄ for challenging substrates. |
| KF | Weak | THF, Dioxane | Very mild; useful for base-sensitive substrates.[5] | Can lead to slower reaction rates.[6] |
Recommendation: Start with K₃PO₄. It provides a good balance of reactivity and gentleness for phenolic substrates.
Q3: What is the best way to set up and monitor the reaction?
A3: A successful Suzuki coupling relies on a meticulous experimental setup to maintain an inert atmosphere and ensure proper mixing.
-
Drying and Degassing: Use an oven-dried flask and ensure all solid reagents (5-iodoresorcinol, boronic acid, base, catalyst) are dry.
-
Reagent Addition Sequence: Add the solids (5-iodoresorcinol, boronic acid, base) to the flask. Seal the flask with a septum, and then purge with an inert gas (argon or nitrogen).
-
Solvent Addition and Degassing: Add the solvent(s) via syringe. Degas the entire liquid mixture thoroughly using one of the methods described previously.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Heating and Monitoring: Heat the reaction in an oil bath with vigorous stirring to ensure mixing, especially if the base is not fully dissolved. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the 5-iodoresorcinol starting material.
Visualizations & Protocols
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting low conversion in 5-iodoresorcinol couplings.
Experimental Protocols
Protocol 1: Direct Suzuki Coupling of 5-Iodoresorcinol (Optimized Conditions)
This protocol provides a robust starting point for the direct, unprotected coupling.
-
Reagents & Stoichiometry:
-
5-Iodoresorcinol: 1.0 eq
-
Arylboronic Acid: 1.2 eq
-
Pd₂(dba)₃: 0.02 eq (2 mol % Pd)
-
SPhos: 0.08 eq (8 mol %)
-
K₃PO₄ (finely powdered): 3.0 eq
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v), to make a 0.1 M solution with respect to 5-iodoresorcinol.
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-iodoresorcinol, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a rubber septum and evacuate and backfill with argon three times.
-
Add the 1,4-dioxane and water via syringe.
-
Sparge the resulting suspension with a subsurface stream of argon for 20 minutes.
-
Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos ligand.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by LC-MS or TLC until the 5-iodoresorcinol is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Protection of 5-Iodoresorcinol as a Bis(MOM ether)
-
Reagents & Stoichiometry:
-
5-Iodoresorcinol: 1.0 eq
-
Chloromethyl methyl ether (MOM-Cl): 2.5 eq (Caution: Carcinogen)
-
N,N-Diisopropylethylamine (DIPEA): 3.0 eq
-
Solvent: Dichloromethane (DCM), to make a 0.2 M solution.
-
-
Procedure:
-
Dissolve 5-iodoresorcinol in DCM in a round-bottom flask.
-
Add DIPEA and cool the solution to 0 °C in an ice bath.
-
Add MOM-Cl dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield 1,3-bis(methoxymethoxy)-5-iodobenzene, which can now be used in a standard Suzuki coupling reaction (e.g., with Pd(PPh₃)₄ and K₂CO₃).
-
References
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Shen, W. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(20), 6992-6993. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
O'Keefe, D. F., Dannock, M. C., & Marcuccio, S. M. (1992). Palladium Catalyzed Coupling of Halobenzenes with Arylboronic Acids: Rôle of the Triphenylphosphine Ligand. Tetrahedron Letters, 33(44), 6679-6680. [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Helvetica Chimica Acta, 97(3), 323-332. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Valente, C., et al. (2020). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 25(21), 5143. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Scott, P. J. H., & Bull, J. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(4), 1178-1193. [Link]
-
Schmidt, V. A., & Alexanian, E. J. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Organic letters, 18(17), 4348–4351. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling... [Link]
-
Reddit. (2025). Problems with Suzuki coupling. r/Chempros. [Link]
-
Seeberger, P. H., & Werz, D. B. (2007). Protecting Group Strategies in Carbohydrate Chemistry. In Modern Methods in Carbohydrate Synthesis. Wiley-VCH. [Link]
-
Organic Chemistry Frontiers. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
Wikipedia contributors. (2024). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
ResearchGate. (n.d.). Optimization of different parameters of iodobenzene and phenylboronic acid in the Suzuki reaction. [Link]
-
Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
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- 18. researchgate.net [researchgate.net]
Preventing decomposition of 5-iodoresorcinol during storage
Welcome to the Technical Support Center for 5-Iodoresorcinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the storage and stability of 5-iodoresorcinol. Our goal is to equip you with the scientific understanding and practical protocols necessary to prevent decomposition and ensure the integrity of your experiments.
Introduction: The Challenge of 5-Iodoresorcinol Stability
5-Iodoresorcinol (1,3-dihydroxy-5-iodobenzene) is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. However, its structure—a phenol- and iodo-substituted aromatic ring—renders it susceptible to degradation. The electron-rich resorcinol ring is prone to oxidation, while the carbon-iodine bond can be labile under certain conditions. Understanding and mitigating these decomposition pathways is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive framework for the proper handling, storage, and analysis of 5-iodoresorcinol.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common immediate concerns regarding the stability of 5-iodoresorcinol.
Q1: My solid 5-iodoresorcinol has changed color from off-white to a pinkish or brownish hue. What does this indicate?
A1: A color change is a primary visual indicator of decomposition. Phenolic compounds, including resorcinol derivatives, are susceptible to oxidation, which can form colored quinone-type species or polymers.[1][2] This process is often accelerated by exposure to light, air (oxygen), and elevated temperatures. If you observe a color change, it is highly recommended to verify the purity of the material using an appropriate analytical technique, such as HPLC, before use.
Q2: What are the ideal storage conditions for 5-iodoresorcinol to ensure long-term stability?
A2: Based on the known stability of analogous compounds like 2-iodoresorcinol and general principles for phenolic compounds, the ideal storage conditions are as follows:
-
Temperature: Refrigerate at 2-8°C.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using an amber or opaque container.[3]
-
Container: Use a tightly sealed container to prevent moisture and air ingress.
Q3: Can I store solutions of 5-iodoresorcinol? If so, for how long and under what conditions?
A3: Preparing fresh solutions is always the best practice. If storage is necessary, dissolve 5-iodoresorcinol in a deoxygenated solvent and store the solution under an inert atmosphere at 2-8°C, protected from light. The stability in solution is highly dependent on the solvent and pH. Stability should be verified if the solution is stored for more than a few days. Acidic conditions may lead to rearrangement or other degradation, while basic conditions can increase susceptibility to oxidation.
Q4: What are the primary drivers of 5-iodoresorcinol decomposition?
A4: The main factors that can induce decomposition are:
-
Oxidation: Reaction with atmospheric oxygen, potentially catalyzed by trace metals.
-
Photodegradation: Decomposition upon exposure to light, particularly UV radiation.[4][5]
-
Thermal Stress: Accelerated degradation at elevated temperatures.
-
pH: Both highly acidic and basic conditions can promote degradation, with oxidation being particularly prevalent at higher pH.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to identify and resolve common issues encountered during the handling and use of 5-iodoresorcinol.
Issue 1: Suspected Decomposition in a Stored Batch
Symptom: You observe a change in the physical appearance of your 5-iodoresorcinol (e.g., color change, clumping) or are experiencing inconsistent results in your reactions.
Causality: The material has likely undergone degradation due to improper storage, leading to the formation of impurities that can interfere with downstream applications. The primary culprits are oxidation and photodegradation.
Caption: Troubleshooting workflow for suspected decomposition.
This protocol provides a robust method for assessing the purity of 5-iodoresorcinol and detecting potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (Proposed):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of 5-iodoresorcinol in the mobile phase (at initial conditions) or a methanol/water mixture to a concentration of approximately 0.5 mg/mL.
-
Prepare a control sample using a fresh, high-purity standard if available.
-
-
Analysis and Interpretation:
-
Inject the samples and acquire the chromatograms.
-
Compare the chromatogram of the suspect batch to the control. Look for:
-
A decrease in the peak area of the main 5-iodoresorcinol peak.
-
The appearance of new peaks, which represent degradation products.
-
-
The DAD can be used to check for peak purity. A "pure" peak will have a consistent spectrum across its width.
-
Issue 2: Proactively Preventing Decomposition
Symptom: You are starting a new project with 5-iodoresorcinol and want to establish best practices to maintain its integrity throughout your research.
Causality: Understanding the chemical liabilities of the molecule allows for the implementation of preventative measures. The key is to control the environmental factors that promote degradation.
Caption: Potential degradation pathways for 5-iodoresorcinol.
| Parameter | Recommendation | Rationale |
| Receipt of Material | Inspect for color consistency upon arrival. | Establishes a baseline for the material's quality. |
| Weighing & Dispensing | Perform in a controlled environment with minimal light exposure. Purge the headspace of the container with an inert gas (e.g., argon) before re-sealing. | Minimizes exposure to atmospheric oxygen and light during handling. |
| Long-Term Storage | Store in a tightly sealed, opaque container at 2-8°C under an inert atmosphere. | Addresses all major degradation factors: light, oxygen, and temperature. |
| Solvent for Solutions | Use deoxygenated solvents for preparing solutions. | Removes dissolved oxygen, a key reactant in oxidative degradation. |
| Solution Storage | Prepare solutions fresh. If short-term storage is unavoidable, store in an amber vial, purge with inert gas, and refrigerate. | Solution-phase degradation is often faster than in the solid state. |
Part 3: Forced Degradation Studies - A Deeper Dive
For critical applications, such as in drug development, a forced degradation study is essential to understand the stability profile of 5-iodoresorcinol and to validate that your analytical method is "stability-indicating."[1][3][6][7] This means the method can separate the intact compound from all potential degradation products.[8]
Objective: To intentionally degrade 5-iodoresorcinol under various stress conditions to generate its likely degradation products.
-
Stock Solution: Prepare a 1 mg/mL solution of 5-iodoresorcinol in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1-4 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2-8 hours, protected from light.
-
Thermal Degradation: Expose the solid powder to 80°C in an oven for 24-48 hours. Also, heat a solution of the stock at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the stock in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a defined period.
-
-
Sample Analysis:
-
After exposure, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze using the stability-indicating HPLC method described above.
-
Expected Observations:
-
Acid/Base Hydrolysis: May show some degradation, but phenolic ethers are generally more susceptible. The primary effect might be an increased rate of oxidation in the basic solution.
-
Oxidation: Significant degradation is expected, likely forming multiple new peaks corresponding to oxidized species.
-
Thermal: Moderate degradation may be observed.
-
Photolysis: Significant degradation is likely, potentially leading to deiodination and the formation of radical-mediated products.[4][5]
The results of these studies will provide a "degradation map" for 5-iodoresorcinol and confirm that your analytical method is suitable for monitoring its stability over time.
References
- Forced Degradation & Stability Testing: Strategies and Analytical perspectives. (2015).
- Chavan, P. B., et al. (2019). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- Jain, D., et al. (2016).
- Alsante, K. M., et al. (2011).
- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- Allard, S., et al. (2016).
- Harde, M. T., et al. (2020). Validated inherent stability-indicating HPLC-DAD method for simultaneous determination of Pamabrom and Paracetamol in. Advances in Bioresearch.
- Allard, S., et al. (2016). Photodecomposition of Iodinated Contrast Media and Subsequent Formation of Toxic Iodinated Moieties during Final Disinfection with Chlorinated Oxidants. UQ eSpace - The University of Queensland.
- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
- A Validated Stability-Indicating High performance liquid chromatography Method for Quantification of Related substances and Assa. (n.d.).
- Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. (n.d.). MDPI.
- Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. (2016).
- 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formul
- Thomsen, I., & Torssell, K. B. G. (1991). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. SciSpace.
- Thomsen, I., et al. (1991). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. [PDF] Semantic Scholar.
- LC-MS identification of the degradation products of eplerenone. (n.d.).
- Joshi, P., et al. (2011). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Indian Journal of Pharmaceutical Sciences.
- Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo. (2025). BrJAC.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC - NIH.
- Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. (n.d.).
- High Resolution LC/MS for Analysis of Minor Components in Complex Mixtures: Identification of Impurities and Degradation Products of a Novel Oligosaccharide Antibiotic. (n.d.). JEOL Resources.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ijsdr.org [ijsdr.org]
Side reactions to consider in 5-iodoresorcinol synthesis
Welcome to the technical support guide for the synthesis of iodinated resorcinol derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the iodination of resorcinol. Given the high reactivity of the resorcinol ring, precise control of reaction conditions is paramount to achieving the desired product and minimizing side reactions. This guide provides in-depth, experience-based answers to common challenges encountered in the laboratory.
Understanding the Challenge: The High Reactivity of Resorcinol
Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic system. The two hydroxyl groups are strong activating, ortho-, para-directing groups, making the 2, 4, and 6 positions exceptionally nucleophilic. The 5-position, being meta to both hydroxyl groups, is significantly less reactive. This electronic profile is the primary reason that direct iodination typically yields a mixture of products and makes the synthesis of a specific isomer, particularly 5-iodoresorcinol, a non-trivial challenge. Slight variations in reaction conditions can drastically alter the product distribution.[1][2][3]
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My synthesis yielded a mixture of 2-iodoresorcinol and 4-iodoresorcinol. How can I improve the selectivity for a single isomer?
A1: This is a classic issue of kinetic versus thermodynamic control in an electrophilic aromatic substitution. The hydroxyl groups activate the 2-, 4-, and 6-positions, but the outcome depends heavily on your reaction setup.
-
Kinetic Product (2-Iodoresorcinol): The C-2 position, situated between the two hydroxyl groups, is often the most nucleophilic due to the combined activating effect, leading to the fastest reaction rate. Therefore, under mild, low-temperature conditions, 2-iodoresorcinol is frequently the major product. A common method involves using iodine and sodium bicarbonate in ice-water.[1][4] The bicarbonate acts as a base, which enhances the nucleophilicity of the resorcinol.[3]
-
Thermodynamic Product (4-Iodoresorcinol): The 4-iodoresorcinol isomer is sterically less hindered and generally more stable. Under acidic conditions, the iodination becomes reversible. This allows for the initial kinetic product (2-iodoresorcinol) to rearrange to the more stable thermodynamic product (4-iodoresorcinol).[1] Using a reagent like iodine monochloride (ICl) in ether at low temperatures can also favor the formation of 4-iodoresorcinol.[1]
Troubleshooting Workflow: Isomer Selectivity
Caption: Troubleshooting workflow for isomer control.
Table 1: Influence of Reaction Conditions on Mono-iodination Selectivity
| Parameter | Condition for 2-Iodoresorcinol (Kinetic) | Condition for 4-Iodoresorcinol (Thermodynamic) | Rationale |
| Iodinating Agent | I₂ | ICl | ICl is a more polarized and potent electrophile. |
| Solvent | Water, Diethyl Ether | Diethyl Ether, Dioxane | Solvent can influence reagent solubility and stability of intermediates. |
| Catalyst/Base | Sodium Bicarbonate (NaHCO₃) | Acid (e.g., HCl, H₂SO₄) | Base deprotonates phenol to the more nucleophilic phenoxide; acid allows for reversible iodination and equilibration to the more stable isomer.[1] |
| Temperature | 0 °C | 0 °C to Room Temp (or higher for rearrangement) | Lower temperatures favor kinetic control by preventing isomerization. |
Q2: My reaction is running away, producing significant amounts of di- and tri-iodinated resorcinol. How can I prevent this over-iodination?
A2: Over-iodination is a common consequence of resorcinol's high reactivity. Once the first iodine atom is attached, the ring remains highly activated and susceptible to further electrophilic attack, leading to di- (e.g., 4,6-diiodo, 2,4-diiodo) and tri-iodinated (2,4,6-triiodo) byproducts.[1][4]
Control Strategies:
-
Stoichiometry and Addition Rate: Use a slight excess (e.g., 1.05-1.1 equivalents) of the iodinating agent. Crucially, add the agent slowly and portion-wise to the resorcinol solution. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below). This reduces the overall reaction rate, giving you better control and minimizing the rate of subsequent iodinations.
-
Vigorous Stirring: In heterogeneous mixtures (e.g., with solid iodine or bicarbonate), ensure vigorous stirring. Poor mixing can create localized areas of high reagent concentration, leading to over-iodination.[4]
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.
Reaction Pathway: Iodination of Resorcinol
Caption: Pathways for formation of primary products and over-iodinated side products.
Q3: I am specifically trying to synthesize 5-iodoresorcinol. Direct iodination is not working. What is the correct strategy?
A3: You are correct; direct electrophilic iodination is not a viable route to 5-iodoresorcinol. The C-5 position is electronically deactivated relative to the C-2, C-4, and C-6 positions. Attempting to force the reaction with harsh conditions will only lead to a complex mixture of over-iodinated products.
Synthesizing 5-substituted resorcinols requires a multi-step, directed approach rather than direct substitution. While a specific, validated protocol for 5-iodoresorcinol is not readily found in introductory literature, the general strategy involves starting with a molecule that has the desired substitution pattern already in place or can be manipulated. One conceptual approach, based on general organic synthesis principles, would be:
-
Start with a 3,5-disubstituted precursor: Begin with a starting material where the 1 and 3 positions can be converted to hydroxyl groups and the 5-position can be functionalized. For example, starting with 3,5-dibromoaniline.
-
Introduce the Iodine: Convert the amino group to iodine via a Sandmeyer-type reaction.
-
Introduce the Hydroxyl Groups: Convert the bromo groups to hydroxyls, for instance, via a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation reaction.
This is a non-trivial synthesis that requires significant methods development. For projects requiring this specific isomer, it is often more practical to source it from a specialty chemical supplier.
Q4: I have a mixture of iodoresorcinol isomers and byproducts. What is the best way to purify the desired product?
A4: Purifying iodoresorcinols can be challenging because the isomers often have very similar polarities and chromatographic behaviors.[4]
-
Chromatography Warning: Iodinated phenols can be unstable on silica gel, sometimes leading to decomposition or rearrangement on the column.[1] If chromatography is necessary, use it with caution, perhaps with a deactivated silica or by running it quickly.
-
Trituration: This is often the most effective first step. After workup, the crude solid can be stirred (triturated) with a solvent in which the desired product has low solubility, while the impurities are more soluble. Chloroform at low temperatures is commonly used to purify 2-iodoresorcinol, as many side products and unreacted resorcinol are more soluble.[4]
-
Recrystallization: If a suitable single or mixed solvent system can be identified, recrystallization is an excellent method for purification. Water or water/ethanol mixtures can be effective.[5] For general resorcinol purification, mixed solvents including an aromatic hydrocarbon like toluene have been used.[6]
Q5: My purified iodoresorcinol is a white powder, but it turns brown/purple upon storage. How can I prevent this decomposition?
A5: Iodophenols are notoriously sensitive to light and air. The discoloration you are observing is likely due to oxidation, which liberates trace amounts of free iodine (I₂), giving the characteristic color.
Recommended Storage Protocol:
-
Light Protection: Store the compound in an amber or foil-wrapped vial to protect it from light.[4]
-
Low Temperature: Store at low temperatures (e.g., 5 °C) to slow the rate of decomposition.[4]
-
Inert Atmosphere: For long-term storage of high-purity material, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Purity: Ensure the material is free of acidic or metallic impurities, which can catalyze decomposition.
Experimental Protocol: Selective Synthesis of 2-Iodoresorcinol
This protocol is adapted from a validated Organic Syntheses procedure and emphasizes the critical steps for maximizing yield and minimizing side products.[4]
-
Setup: In a round-bottomed flask equipped with a large, efficient stir bar, add resorcinol (1.0 eq) and distilled water. Cool the flask in an ice-water bath to 0 °C.
-
Reagent Addition: Add iodine (1.05-1.1 eq). With vigorous stirring, begin the slow, portion-wise addition of sodium bicarbonate (1.1 eq) over 5-10 minutes. Vigorous CO₂ evolution will occur. Efficient stirring is critical to prevent foaming and ensure uniform reaction conditions.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 20-30 minutes. The reaction should become a brown slurry.
-
Monitoring: Check the reaction progress by TLC (e.g., 3:2 hexanes:ethyl acetate). The goal is the complete consumption of resorcinol (Rf ≈ 0.28) and maximization of the 2-iodoresorcinol spot (Rf ≈ 0.48).[4]
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic extract with 10% aqueous sodium thiosulfate solution to remove unreacted iodine, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid.
-
Purification: Triturate the crude solid with cold (-10 °C) chloroform. The desired 2-iodoresorcinol is sparingly soluble and will remain as a solid, while impurities are washed away. Filter the solid and wash with a small amount of cold chloroform to yield the purified product.[4]
References
-
Thomsen, I., & Torssell, K. B. G. (1991). Iodination of Resorcinol, 5-Methoxyresorcinol, Phloroglucinol and Resorcyclic Acid. Acta Chemica Scandinavica, 45, 539-542. [Link]
-
Chemistry Stack Exchange. (2021). Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol?. [Link]
-
Organic Syntheses. (2007). Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-. Organic Syntheses, 84, 233. (Note: This procedure begins with the synthesis of 2-iodoresorcinol). [Link]
-
Quora. (2018). Can resorcinol give Iodoform test?. [Link]
-
Semantic Scholar. (n.d.). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. [Link]
-
Guijarro, A., & Yus, M. (1997). Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. The Journal of Organic Chemistry, 62(2), 417–421. [Link]
-
Miyanaga, A., & Horinouchi, S. (2009). Enzymatic Synthesis of bis-5-alkylresorcinols by Resorcinol-Producing Type III Polyketide Synthases. The Journal of Antibiotics, 62(7), 371–376. [Link]
-
Digital Repository @ NIO. (2012). Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine. [Link]
- Google Patents. (1980).
-
Journal of Physics: Conference Series. (2021). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Physics: Conference Series, 1879, 032100. [Link]
Sources
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- 2. Page loading... [wap.guidechem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 6. US4239921A - Process for purification of crude resorcinol - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 5-Iodoresorcinol and 2-Iodoresorcinol in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules, from pharmaceuticals to advanced materials. Iodinated resorcinols, with their dual hydroxyl functionality and a reactive C-I bond, are valuable building blocks. This guide provides an in-depth technical comparison of two key isomers, 5-iodoresorcinol and 2-iodoresorcinol, in the context of palladium-catalyzed cross-coupling reactions. By examining the interplay of steric and electronic effects, we aim to provide a predictive framework for their reactivity and utility in Suzuki-Miyaura, Heck, and Sonogashira couplings.
The Contenders: Structural and Electronic Profiles
5-Iodoresorcinol (5-iodobenzene-1,3-diol) and 2-iodoresorcinol (2-iodobenzene-1,3-diol) share the same molecular formula but differ in the substitution pattern on the benzene ring. This seemingly subtle difference has profound implications for their chemical behavior.
5-Iodoresorcinol places the iodine atom meta to both hydroxyl groups. This arrangement results in a relatively unhindered reactive center. The electron-donating hydroxyl groups synergistically activate the ring, though their influence on the reaction site is primarily electronic.
2-Iodoresorcinol , in contrast, features an iodine atom positioned ortho to one hydroxyl group and meta to the other. This "ortho-effect" introduces significant steric hindrance around the C-I bond, a critical factor in the oxidative addition step of many palladium-catalyzed reactions.[1][2] The proximity of the hydroxyl group can also lead to potential intramolecular interactions that may influence catalysis.
Suzuki-Miyaura Coupling: A Tale of Steric Hindrance
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] When comparing the two iodoresorcinol isomers in this context, steric hindrance is the dominant differentiating factor.
A systematic investigation of the Suzuki–Miyaura couplings of o-, m-, and p-halophenols reveals that ortho-substituted phenols can present challenges.[4] While direct comparative data for the iodoresorcinol isomers is not abundant, we can infer their relative performance.
5-Iodoresorcinol in Suzuki-Miyaura Coupling:
Due to the lack of significant steric impediment around the iodine atom, 5-iodoresorcinol is expected to be the more reactive of the two isomers in Suzuki-Miyaura coupling. The reaction should proceed under standard conditions with a variety of boronic acids to afford the corresponding 5-arylresorcinols in good to excellent yields.
2-Iodoresorcinol in Suzuki-Miyaura Coupling:
The ortho-hydroxyl group in 2-iodoresorcinol presents a significant steric barrier to the bulky palladium catalyst, which can hinder the crucial oxidative addition step.[1] This "ortho effect" often necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of specialized bulky phosphine ligands to facilitate the coupling.[1][2] Despite these challenges, the synthesis of 2-hydroxylated biaryls from 2-iodophenol is a valuable transformation, as this structural motif is present in many biologically active molecules.[5]
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Feature | 5-Iodoresorcinol | 2-Iodoresorcinol |
| Predicted Reactivity | High | Moderate to Low |
| Key Influencing Factor | Favorable electronics | Significant steric hindrance |
| Typical Conditions | Standard Pd catalysts (e.g., Pd(PPh₃)₄), base, solvent | Bulky phosphine ligands, higher temperatures may be required |
| Expected Yields | Good to Excellent | Fair to Good (highly condition-dependent) |
Experimental Protocol: Representative Suzuki-Miyaura Coupling of an Iodophenol
The following protocol for the Suzuki coupling of 2-iodophenol can be adapted for both iodoresorcinol isomers, with the expectation that 2-iodoresorcinol may require more rigorous optimization.[5]
Materials:
-
Iodoresorcinol isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask, add the iodoresorcinol isomer, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of iodoresorcinols.
Heck Reaction: Regioselectivity and Electronic Considerations
The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is another powerful tool for C-C bond formation.[6][7][8] In this case, both electronic and steric factors play a crucial role in determining the outcome.
5-Iodoresorcinol in the Heck Reaction:
As an electron-rich iodoarene, 5-iodoresorcinol is a suitable substrate for the Heck reaction. The lack of ortho substituents allows for facile oxidative addition. The reaction with various alkenes is expected to proceed under standard Heck conditions to yield the corresponding 5-alkenylresorcinols.
2-Iodoresorcinol in the Heck Reaction:
The steric hindrance from the ortho-hydroxyl group in 2-iodoresorcinol is again a major consideration. This can slow down the rate of oxidative addition. Furthermore, the regioselectivity of the Heck reaction can be influenced by the electronic nature of the substituents.[9][10][11] While the reaction is still feasible, it may require more specialized catalytic systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to overcome the steric barrier and achieve good yields.
Table 2: Predicted Performance in the Heck Reaction
| Feature | 5-Iodoresorcinol | 2-Iodoresorcinol |
| Predicted Reactivity | Good | Moderate |
| Key Influencing Factor | Favorable electronics | Steric hindrance, potential for catalyst inhibition |
| Typical Conditions | Pd(OAc)₂, PPh₃, base (e.g., Et₃N), polar aprotic solvent | May require bulky ligands (e.g., P(t-Bu)₃) or NHC catalysts |
| Expected Yields | Good | Moderate to Good (highly condition-dependent) |
Sonogashira Coupling: Accessing Alkynylated Scaffolds
The Sonogashira coupling provides a direct route to aryl alkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13]
5-Iodoresorcinol in Sonogashira Coupling:
5-Iodoresorcinol is an excellent candidate for Sonogashira coupling. The C-I bond is readily accessible to the palladium catalyst, and the electron-rich nature of the ring facilitates the oxidative addition step. Standard Sonogashira conditions are expected to provide the 5-alkynylresorcinol products in high yields.
2-Iodoresorcinol in Sonogashira Coupling:
The ortho-hydroxyl group in 2-iodoresorcinol introduces steric challenges that can impede the Sonogashira coupling.[14] For sterically hindered aryl halides, the use of bulky, electron-rich ligands is often necessary to promote the formation of the active monoligated palladium species required for efficient oxidative addition.[14] Copper-free Sonogashira protocols may also be advantageous to minimize the formation of alkyne homocoupling (Glaser coupling) side products, which can be a concern with more challenging substrates.[13]
Table 3: Predicted Performance in Sonogashira Coupling
| Feature | 5-Iodoresorcinol | 2-Iodoresorcinol |
| Predicted Reactivity | High | Moderate |
| Key Influencing Factor | Favorable electronics and sterics | Significant steric hindrance |
| Typical Conditions | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N), THF or DMF | May require bulky ligands or copper-free conditions |
| Expected Yields | Excellent | Fair to Good (highly condition-dependent) |
Experimental Protocol: Representative Sonogashira Coupling of an Iodophenol
This protocol, adapted for 2-iodophenol, serves as a starting point for the Sonogashira coupling of both iodoresorcinol isomers.[5]
Materials:
-
Iodoresorcinol isomer (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the iodoresorcinol isomer, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Conclusion: A Predictive Framework for Reactivity
The choice between 5-iodoresorcinol and 2-iodoresorcinol in palladium-catalyzed cross-coupling reactions is a decision guided by the fundamental principles of steric and electronic effects.
-
5-Iodoresorcinol is the more versatile and reactive substrate for general applications. Its unhindered nature allows for facile coupling under a broader range of standard conditions for Suzuki-Miyaura, Heck, and Sonogashira reactions, making it an excellent choice for rapid library synthesis and the construction of 5-substituted resorcinol motifs.
-
2-Iodoresorcinol , while presenting a greater synthetic challenge due to the steric hindrance of the ortho-hydroxyl group, provides access to valuable 2-substituted resorcinol scaffolds. Successful coupling often requires careful optimization of reaction conditions, including the use of bulky ligands and potentially higher temperatures. The "ortho-effect" is a critical consideration in planning syntheses with this isomer.
For researchers and drug development professionals, understanding these intrinsic differences in reactivity is key to designing efficient and successful synthetic routes. While direct comparative experimental data remains somewhat limited in the literature, the principles outlined in this guide provide a robust framework for predicting the behavior of these important building blocks in modern synthetic chemistry.
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A Comparative Guide to the Biological Activity of Halogenated Resorcinols
This guide offers an in-depth, objective comparison of the biological activities of halogenated resorcinols, providing researchers, scientists, and drug development professionals with the supporting experimental data and mechanistic insights necessary to advance their work. We will move beyond simple data reporting to explore the causal relationships between chemical structure and biological function, grounded in established experimental protocols.
Chapter 1: The Physicochemical Influence of Halogenation on the Resorcinol Scaffold
Resorcinol (1,3-dihydroxybenzene) is a versatile phenolic scaffold, but its true potential in modulating biological systems is often unlocked through halogenation. The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), or iodine (I)—onto the resorcinol ring fundamentally alters its physicochemical properties, which in turn dictates its interaction with biological targets.
Causality Behind Halogen Modification:
-
Electronegativity and Polarity: Halogens are highly electronegative, creating a dipole moment that can influence non-covalent interactions like hydrogen bonding and dipole-dipole interactions with protein residues in an active site.
-
Lipophilicity: The addition of halogens, particularly chlorine, bromine, and iodine, increases the lipophilicity (fat-solubility) of the molecule. This enhancement can improve its ability to cross cell membranes, a critical step for reaching intracellular targets. However, excessive lipophilicity can also lead to non-specific binding and toxicity.
-
Steric Bulk: The size of the halogen atom (I > Br > Cl > F) introduces steric bulk. This can be advantageous, promoting a snug fit into a hydrophobic pocket of a target enzyme, or disadvantageous, causing steric hindrance that prevents binding.
-
Halogen Bonding: A lesser-known but crucial interaction, the halogen bond, is a non-covalent interaction where the electropositive crown of a halogen atom interacts with a nucleophilic site (like a carbonyl oxygen or a nitrogen atom) on a biological macromolecule. This provides an additional, directional binding force that can significantly enhance potency and selectivity.
Understanding these principles is fundamental to interpreting the structure-activity relationship (SAR) data that follows and to rationally designing new, more effective halogenated resorcinol-based compounds.
Chapter 2: Comparative Analysis of Key Biological Activities
The true measure of a compound's utility lies in its performance. Here, we compare halogenated resorcinols across several key biological activities, presenting quantitative data to support our analysis.
Enzyme Inhibition: The Case of Tyrosinase
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway. Its inhibition is a primary goal in the development of skin-lightening agents and treatments for hyperpigmentation. Resorcinols are well-known for their tyrosinase inhibitory activity, and halogenation can fine-tune this property.
Mechanism of Tyrosinase Inhibition: The resorcinol scaffold can chelate the copper ions in the active site of tyrosinase, preventing the binding of its natural substrate, L-tyrosine. Halogenation modifies the electronic properties and binding pose of the resorcinol derivative within this active site.
Table 1: Comparative Tyrosinase Inhibitory Activity of Resorcinol Derivatives
| Compound | Halogen Substitution | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Hexylresorcinol | None (Alkylated) | ~6.8 | Kojic Acid | ~15 |
| 4-Chlororesorcinol | 4-Chloro | Data not consistently available for direct comparison | ||
| Compound 3g (DPPA derivative) | 2,4-resorcinol subunit | 0.0122 | Kojic Acid | Not specified in study |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency.
Analysis & Field Insights: While direct comparative IC50 data for simple halogenated resorcinols is sparse in readily available literature, extensive research on related structures provides strong direction. For example, a derivative of 3-(2,4-dihydroxyphenyl)propionic acid (DPPA), which features the core resorcinol structure, demonstrated an exceptionally low nanomolar IC50 value (12.2 nM), highlighting the potency of the resorcinol scaffold.[1][2] Studies on the well-known inhibitor 4-hexylresorcinol show its effectiveness compared to the standard, kojic acid.[3] The data suggests that the core resorcinol moiety is a powerful pharmacophore for tyrosinase inhibition. The lack of consistent, direct comparative studies between isomers like 2-chloro- and 4-chlororesorcinol represents a significant research gap and an opportunity for novel investigations.
The following diagram illustrates the pathway targeted by resorcinol inhibitors.
Caption: Mechanism of tyrosinase inhibition by halogenated resorcinols.
Antimicrobial and Antibiofilm Activity
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Halogenated phenolics, including resorcinols, have shown considerable promise in this area. Their lipophilic nature allows them to interfere with bacterial cell membranes and inhibit critical cellular processes.
Mechanism of Antimicrobial Action: Halogenated resorcinols are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane's lipid bilayer, leading to increased permeability and leakage of essential intracellular components. They can also denature essential proteins and enzymes within the bacterium. Furthermore, some halogenated phenols have been shown to repress genes responsible for biofilm formation and virulence.[4]
Table 2: Comparative Antimicrobial Activity (MIC) of Halogenated Phenols
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | Target Organism | MIC (µg/mL) |
| 2,4,6-Triiodophenol | Staphylococcus aureus | 5 | |||
| Paramonochlorophenol (PMC) | Enterococcus faecalis | 213.33 | Chlorhexidine | Enterococcus faecalis | 5.33 |
| Paramonochlorophenol (PMC) | Escherichia coli | 46.67 | Chlorhexidine | Escherichia coli | 2.67 |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC indicates greater antimicrobial potency.
Analysis & Field Insights: The data clearly demonstrates the potent antimicrobial properties of halogenated phenols. 2,4,6-triiodophenol is a powerful inhibitor of S. aureus biofilm formation with an MIC of just 5 µg/mL.[4] A comparative study against common oral pathogens showed that while paramonochlorophenol (a related structure) is effective, the standard antiseptic chlorhexidine generally displays lower MIC values, indicating higher potency.[5] Notably, the efficacy varies significantly between bacterial species, with Gram-positive (E. faecalis) and Gram-negative (E. coli) bacteria showing different susceptibilities. This underscores the importance of testing candidate compounds against a broad spectrum of relevant pathogens.
Anticancer Activity
The search for novel cytotoxic agents that are selective for cancer cells is a cornerstone of oncological research. Halogenation of phenolic and flavonoid scaffolds has been repeatedly shown to enhance anticancer activity.[6]
Mechanism of Anticancer Action: The precise mechanisms are varied and compound-specific. However, proposed actions include the induction of apoptosis (programmed cell death), cell cycle arrest at key checkpoints (like G2/M phase), and the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the p38 MAPK pathway.[7]
Table 3: Comparative Cytotoxicity (IC50) of Halogenated Chalcones (Resorcinol-related structures)
| Compound | Cell Line | Description | IC50 (µM) |
| Compound 2c (Dihalogenated phenoxychalcone) | MCF-7 | Human Breast Adenocarcinoma | 1.52 |
| Compound 2f (Dihalogenated phenoxychalcone) | MCF-7 | Human Breast Adenocarcinoma | 1.87 |
| Staurosporine (Reference Drug) | MCF-7 | Human Breast Adenocarcinoma | Not specified in study |
| Doxorubicin (Reference Drug) | HepG2 | Human Liver Carcinoma | 0.04 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 indicates higher cytotoxicity.
Analysis & Field Insights: While direct IC50 data for simple halogenated resorcinols against a panel of cancer cells is not readily compiled in the literature, studies on more complex, yet structurally related, halogenated chalcones are illuminating. Novel dihalogenated phenoxychalcones have demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[7] These values, while not as potent as some front-line chemotherapeutics like doxorubicin[8], indicate significant biological activity and a promising scaffold for further optimization. The data highlights that the strategic placement of halogens on a phenolic backbone is a valid strategy for developing new anticancer drug candidates.
Chapter 3: Field-Validated Experimental Protocols
To ensure the reproducibility and integrity of the data presented, this section provides detailed, step-by-step protocols for the key assays discussed. These protocols are designed to be self-validating by including necessary controls.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a halogenated resorcinol that inhibits the visible growth of a target bacterium.[9][10]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (like DMSO). Prepare sterile Mueller-Hinton Broth (MHB) for bacteria.
-
Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of sterile broth into wells 2 through 12. Add 200 µL of the stock solution (at twice the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: Grow the target bacterial strain in MHB to the mid-log phase. Adjust the turbidity of the culture to match the 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[11]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed when compared to the growth control. The sterility control should remain clear.
Protocol: MTT Assay for Cellular Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for assessing the cytotoxic potential of compounds.[12]
Caption: General workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated resorcinol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control). Incubate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Dilute this stock into serum-free medium to a working concentration (e.g., 0.5 mg/mL). Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solvent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the colored solution on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.
Protocol: Tyrosinase Inhibition Assay
This spectrophotometric assay quantifies the ability of a compound to inhibit the enzymatic activity of tyrosinase using L-DOPA as a substrate.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8). Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold buffer. Prepare a solution of L-DOPA (e.g., 2.5 mM) in buffer immediately before use. Prepare serial dilutions of the test compound and a positive control (e.g., Kojic Acid).
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Test Wells: Buffer, test compound dilution, and tyrosinase solution.
-
Positive Control Wells: Buffer, Kojic Acid dilution, and tyrosinase solution.
-
Enzyme Control Wells: Buffer, vehicle (e.g., DMSO), and tyrosinase solution.
-
Blank Wells: Buffer and test compound dilution (no enzyme).
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the L-DOPA solution to all wells. The final volume should be uniform (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm in kinetic mode for 20-30 minutes, taking readings every minute. The formation of dopachrome from L-DOPA oxidation results in an increase in absorbance.
-
Data Analysis: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the inhibition percentage against the compound concentration (log scale) to determine the IC50 value.
Chapter 4: Structure-Activity Relationship (SAR) Summary
Caption: Key factors influencing the biological activity of halogenated resorcinols.
-
The Resorcinol Scaffold is Primary: The 1,3-dihydroxy arrangement is critical for activities like tyrosinase inhibition, likely due to its ability to chelate metal ions in the enzyme's active site.
-
Halogenation Enhances Potency: The addition of halogens generally increases biological activity. This is attributed to improved membrane permeability (lipophilicity) and the potential for additional binding interactions like halogen bonding.[12]
-
Halogen Type and Position Matter: The specific halogen and its location on the ring are critical determinants of potency and selectivity. Studies on related halogenated compounds show that activity often increases from F to Cl to Br, though this is not a universal rule and depends on the specific target.[9] The position (e.g., ortho vs. para to a hydroxyl group) dictates the molecule's orientation within a binding site, dramatically affecting its inhibitory potential.
Conclusion
Halogenated resorcinols represent a promising class of biologically active compounds. By systematically modifying the resorcinol core with different halogens at various positions, researchers can fine-tune their properties to achieve potent and selective effects against enzymes, microbes, and cancer cells. This guide has provided a framework for comparing these activities, grounded in reliable experimental protocols and an understanding of the underlying structure-activity relationships. The clear research gaps, particularly in direct, side-by-side comparisons of halogenated resorcinol isomers, present exciting opportunities for future drug discovery and development efforts.
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A Comparative Guide to Tyrosinase Inhibition: 5-Iodoresorcinol and Kojic Acid
This guide provides a detailed, objective comparison of 5-iodoresorcinol and the well-established tyrosinase inhibitor, kojic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and experimental validation of these compounds. We will explore the foundational principles of tyrosinase inhibition and provide the necessary context to evaluate these molecules for applications in dermatology and pharmacology.
Introduction: Tyrosinase as a Therapeutic Target
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in melanogenesis, the pathway responsible for melanin production in mammals.[1] It catalyzes the initial, rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] While melanin is crucial for protecting the skin against UV radiation, its overproduction can lead to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[3] Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for these conditions.
Kojic Acid: The Established Benchmark
Kojic acid is a fungal metabolite that has been extensively studied and is widely used as a benchmark tyrosinase inhibitor in both cosmetic and food industries to prevent enzymatic browning.[3]
Mechanism of Inhibition
Kojic acid primarily functions by chelating the copper ions within the active site of the tyrosinase enzyme.[4] Its γ-pyrone structure, specifically the enolic hydroxyl group, is critical for this activity. By binding to the dicopper center, kojic acid effectively blocks the binding of the natural substrates (L-tyrosine and L-DOPA), thereby inhibiting the catalytic activity of the enzyme. Kinetic studies have characterized kojic acid as a competitive inhibitor of the monophenolase activity and a mixed-type inhibitor of the diphenolase activity of mushroom tyrosinase.
Efficacy
The inhibitory potency of kojic acid is typically reported with IC50 values (the concentration required to inhibit 50% of the enzyme's activity). These values can vary significantly depending on the enzyme source (e.g., mushroom vs. human tyrosinase) and assay conditions. Numerous studies report its IC50 against mushroom tyrosinase in the micromolar range. However, its efficacy against human tyrosinase is notably weaker, with some studies reporting IC50 values greater than 400 µM.[5] This discrepancy underscores the importance of using human tyrosinase for screening clinically relevant inhibitors.
Resorcinol Derivatives: A Class of Potent Inhibitors
Resorcinol (1,3-dihydroxybenzene) and its derivatives have emerged as a promising class of tyrosinase inhibitors.[6] The meta-dihydroxy arrangement of the resorcinol moiety is resistant to oxidation by tyrosinase, a key advantage over phenolic compounds like hydroquinone which can act as alternative substrates.[1] This structural feature allows resorcinol derivatives to bind to the enzyme's active site without being consumed, leading to more effective and sustained inhibition.
Prominent examples of highly potent resorcinol-based inhibitors include 4-butylresorcinol and isobutylamido-thiazolyl-resorcinol (Thiamidol), which have demonstrated superior efficacy to kojic acid, particularly against human tyrosinase.[7][8]
5-Iodoresorcinol: A Halogenated Derivative
Inferred Mechanism and Potential Efficacy
Studies on various resorcinol derivatives suggest that they act as suicide inactivators or mechanism-based inhibitors.[9][10] This mechanism involves the resorcinol being oxidized by the enzyme's monooxygenase activity to form a reactive hydroxy-ortho-quinone intermediate. This intermediate can then cause irreversible inactivation of the enzyme, possibly through the elimination of a copper atom from the active site.[10]
The substitution pattern on the resorcinol ring is critical for its inhibitory activity. For instance, substitution at the 2-position can prevent inactivation, while substitutions at the 4- and 5-positions can modulate potency.[11] Halogen substitutions, such as fluorine and chlorine, have been shown to influence the inactivation potential.[11] The presence of a large, electronegative iodine atom at the 5-position of the resorcinol ring in 5-iodoresorcinol would likely influence its binding affinity and reactivity within the tyrosinase active site. It is plausible that 5-iodoresorcinol could act as a tyrosinase inactivator, but its specific potency (IC50) relative to kojic acid or other resorcinol derivatives remains to be determined through direct experimental evaluation.
Head-to-Head Comparison: Efficacy and Mechanism
The following table summarizes the known and inferred characteristics of kojic acid and 5-iodoresorcinol.
| Feature | Kojic Acid | 5-Iodoresorcinol (Inferred) |
| Core Structure | γ-Pyrone | 1,3-Dihydroxybenzene (Resorcinol) |
| Mechanism | Reversible Inhibition (Competitive/Mixed) via Copper Chelation[4] | Likely Irreversible Inhibition (Suicide Inactivation)[9][10] |
| IC50 (Mushroom) | ~10-100 µM (variable)[12] | Not Experimentally Determined |
| IC50 (Human) | >400 µM (Weak Inhibitor)[5] | Not Experimentally Determined |
| Key Advantage | Well-established benchmark, extensive data available | Resorcinol core is oxidation-resistant, potential for high potency[1] |
| Key Limitation | Lower efficacy on human tyrosinase, potential for skin sensitization | Lack of direct experimental data on efficacy and safety |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
To empirically determine and compare the inhibitory potency of compounds like 5-iodoresorcinol and kojic acid, a standardized in vitro assay is essential. The following protocol describes a common method using mushroom tyrosinase and L-DOPA as the substrate.
Objective:
To determine the IC50 value of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test Compound (e.g., 5-iodoresorcinol)
-
Positive Control (Kojic Acid)
-
Solvent for compounds (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (e.g., 1000 U/mL).
-
Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 10 mM). Prepare this solution fresh before each experiment.
-
Prepare stock solutions of the test compound and kojic acid in DMSO (e.g., 10 mM). Create a series of dilutions from these stocks to test a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add phosphate buffer and the corresponding concentration of the test compound solvent (DMSO).
-
Control Wells: Add phosphate buffer, tyrosinase solution, and DMSO.
-
Test Wells: Add phosphate buffer, tyrosinase solution, and the desired concentration of the test compound.
-
Positive Control Wells: Add phosphate buffer, tyrosinase solution, and the desired concentration of kojic acid.
-
-
Pre-incubation:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound, kojic acid, or DMSO to the appropriate wells.
-
Add 20 µL of the tyrosinase solution (e.g., final concentration of 50 U/mL) to all wells except the blanks.
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to all wells (final concentration e.g., 1 mM).
-
Immediately begin measuring the absorbance at 475 nm (for the formation of dopachrome) using a microplate reader. Take kinetic readings every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Visualization of Mechanisms and Workflows
Tyrosinase Catalytic Cycle
The following diagram illustrates the two key catalytic reactions mediated by tyrosinase in the initial stages of melanogenesis.
Caption: The catalytic role of tyrosinase in converting L-Tyrosine to Dopaquinone.
Inhibitory Mechanisms
This diagram contrasts the reversible chelation mechanism of kojic acid with the proposed irreversible inactivation by resorcinol derivatives.
Caption: Contrasting mechanisms of tyrosinase inhibition.
Experimental Workflow
The workflow for determining the IC50 of a potential tyrosinase inhibitor is outlined below.
Caption: Step-by-step workflow for the tyrosinase inhibition assay.
Conclusion and Future Directions
Kojic acid remains a valuable tool and benchmark in tyrosinase inhibition research due to its well-documented, reversible mechanism. However, its limited efficacy against human tyrosinase and potential for skin irritation highlight the need for more potent and safer alternatives.
The resorcinol class of inhibitors, including potential candidates like 5-iodoresorcinol, represents a more advanced approach. Their mechanism of irreversible inactivation and demonstrated high potency (in derivatives like 4-butylresorcinol) make them highly attractive for therapeutic development.[6][8] While the specific inhibitory power of 5-iodoresorcinol is currently unknown, the established SAR for this class suggests it warrants investigation.
For drug development professionals, the path forward is clear: empirical testing of 5-iodoresorcinol and other novel resorcinol derivatives against human tyrosinase is essential. Such studies will elucidate their true potential and pave the way for a new generation of highly effective treatments for hyperpigmentation disorders.
References
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Stratford, M. R. L., Ramsden, C. A., & Riley, P. A. (2013). Mechanistic studies of the inactivation of tyrosinase by resorcinol. Bioorganic & Medicinal Chemistry, 21(5), 1166–1173. [Link]
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Mann, T., Scherner, C., Röhm, K. H., & Kolbe, L. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. International Journal of Molecular Sciences, 19(3), 690. [Link]
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Ramsden, C. A., & Riley, P. A. (2013). Mechanistic studies of the inactivation of tyrosinase by resorcinol. ResearchGate. [Link]
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Stratford, M. R. L., Ramsden, C. A., & Riley, P. A. (2013). Mechanistic Studies of the Inactivation of Tyrosinase by Resorcinol. PubMed. [Link]
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Roulier, B., et al. (2024). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. ChemMedChem. [Link]
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Preprints.org. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org. [Link]
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Mann, T., et al. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. ResearchGate. [Link]
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Mann, T., Scherner, C., Röhm, K. H., & Kolbe, L. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. PubMed. [Link]
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ResearchGate. (n.d.). Characterization of the action of tyrosinase on resorcinols. ResearchGate. [Link]
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Shimizu, K., et al. (2000). Inhibition of tyrosinase by flavonoids, stilbenes and related 4-substituted resorcinols: structure-activity investigations. PubMed. [Link]
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ResearchGate. (2025). Chemical synthesis and tyrosinase inhibitory activity of resorcinol alkyl glucosides, hydroxyalkyl resorcinols, and alkyl resorcinols. ResearchGate. [Link]
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Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. PubMed Central. [Link]
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Kim, D. S., et al. (2005). Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. PubMed. [Link]
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Li, H., et al. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. MDPI. [Link]
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Kim, H. J., & Suh, H. J. (2022). Kojic Acid and Its Derivatives in Hyperpigmentation Treatment: limitations and Advanced Nanotechnological Solutions. ResearchGate. [Link]
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- Serra-Baldrich, E., et al. (1998). Allergic contact dermatitis from kojic acid.
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A Comparative Guide to Validating 5-Iodoresorcinol Purity by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of key starting materials and active pharmaceutical ingredients (APIs) is a cornerstone of robust and reproducible research and manufacturing. This guide provides an in-depth, technical comparison for validating the purity of 5-iodoresorcinol, a crucial building block in various synthetic pathways, using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the experimental design, present a comprehensive validation protocol in line with regulatory expectations, and compare the performance of HPLC with other analytical techniques.
The Critical Role of Purity in Drug Development
The purity of a chemical entity like 5-iodoresorcinol (Figure 1) directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from the synthetic route, degradation, or storage and may possess undesirable toxicological properties. Therefore, a validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity.
Figure 1. Chemical Structure of 5-Iodoresorcinol
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like 5-iodoresorcinol. Its high resolving power enables the separation of the main component from closely related impurities, ensuring accurate quantification.
I. Proposed HPLC Method for 5-Iodoresorcinol Purity Determination
A robust HPLC method is the foundation of accurate purity assessment. The following method is proposed based on the analysis of similar phenolic compounds and is designed to be validated for its intended purpose.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for polar aromatic compounds such as resorcinol derivatives. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common and effective mobile phase for reversed-phase chromatography of polar analytes, offering good peak shape. |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% B | A gradient elution is necessary to separate impurities with a wide range of polarities that may be present. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and resolution. |
| Detection | UV at 280 nm | Resorcinol and its derivatives exhibit strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
II. The Imperative of Method Validation: A Self-Validating System
Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][2] The validation protocol described here is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines and is designed to be a self-validating system, ensuring the reliability of the purity data.[1][3][4][5]
A. Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To establish specificity, forced degradation studies are performed.[6][7][8] These studies involve subjecting the 5-iodoresorcinol to stress conditions more severe than accelerated stability testing to generate potential degradation products.[6][9]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve 10 mg of 5-iodoresorcinol in 10 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of 5-iodoresorcinol in 10 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of 5-iodoresorcinol in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Expose solid 5-iodoresorcinol to 105°C for 48 hours. Dissolve a known amount in the mobile phase to a suitable concentration.
-
Photolytic Degradation: Expose a solution of 5-iodoresorcinol (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.
The chromatograms from these stressed samples are then compared to that of an unstressed sample. The method is considered specific if the main peak is well-resolved from any degradation product peaks, and the peak purity can be confirmed using a photodiode array (PDA) detector.
B. Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol for Linearity:
-
Prepare a stock solution of 5-iodoresorcinol reference standard (e.g., 1000 µg/mL) in the mobile phase.
-
Prepare a series of at least five concentrations ranging from the quantitation limit (LOQ) to 150% of the expected working concentration (e.g., 1, 25, 50, 100, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
The acceptance criteria are typically a correlation coefficient (r²) ≥ 0.999 and a y-intercept that is not significantly different from zero.
C. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery studies.
Experimental Protocol for Accuracy:
-
Prepare a sample matrix (placebo) without 5-iodoresorcinol.
-
Spike the placebo with known concentrations of 5-iodoresorcinol at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration in triplicate and analyze using the HPLC method.
-
Calculate the percentage recovery for each sample.
The acceptance criteria are typically a mean recovery of 98.0% to 102.0%.
D. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol for Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 5-iodoresorcinol at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
The acceptance criterion is typically a relative standard deviation (RSD) of ≤ 2.0% for both repeatability and intermediate precision.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol for LOD and LOQ:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
F. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness:
Introduce small variations to the method parameters, one at a time, and analyze a standard solution. The parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the aqueous mobile phase (e.g., ± 0.1 units)
The system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) should remain within acceptable limits for each variation.
III. Visualization of the Validation Workflow
Caption: Workflow for HPLC method validation.
IV. Comparative Analysis with Alternative Techniques
While HPLC is the gold standard for purity determination of 5-iodoresorcinol, other techniques can provide complementary information or may be suitable in specific contexts.[10][11][12][13][14]
| Technique | Principle | Advantages for 5-Iodoresorcinol Analysis | Disadvantages for 5-Iodoresorcinol Analysis |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds. | Requires solvents, can be more complex to operate than some other techniques. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particles and higher pressures. | Faster analysis times, better resolution, and higher sensitivity than HPLC. | Higher initial instrument cost, more susceptible to clogging. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | High sensitivity and specificity for volatile impurities. | Not suitable for non-volatile or thermally labile compounds like 5-iodoresorcinol without derivatization, which adds complexity. |
| Melting Point Determination | Determination of the temperature range over which a solid melts. | Simple and inexpensive screening tool for purity. A sharp melting point is indicative of high purity. | Not quantitative, insensitive to small amounts of impurities, and does not provide information on the identity of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR). Can identify and quantify impurities without the need for reference standards for those impurities. | Lower sensitivity compared to HPLC for trace impurities, higher instrument cost. |
V. Conclusion: A Holistic Approach to Purity Assessment
The validation of an HPLC method for the purity determination of 5-iodoresorcinol is a critical step in ensuring the quality and consistency of this important chemical intermediate. A well-designed and executed validation protocol, guided by ICH principles, provides a high degree of assurance in the reliability of the analytical data. While HPLC stands out as the most suitable technique for routine purity analysis, a comprehensive understanding of the impurity profile may be best achieved by employing complementary techniques such as NMR for structural elucidation of unknown impurities and GC-MS for the analysis of volatile residuals. This integrated approach, grounded in scientific integrity, is essential for robust drug development and manufacturing.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
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Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
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MedCrave online. (2016). Forced degradation studies. [Link]
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BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. [Link]
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National Center for Biotechnology Information. (n.d.). 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. [Link]
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Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
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National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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A Comparative Guide to the Cytotoxicity of Iodinated Versus Brominated Resorcinols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the cytotoxic profiles of iodinated and brominated resorcinols. By synthesizing available experimental data and elucidating the underlying mechanisms, this document serves as a valuable resource for evaluating the therapeutic potential and safety of these halogenated phenolic compounds.
Introduction: The Significance of Halogenation on Resorcinol's Bioactivity
Resorcinol, a benzenediol, and its derivatives are versatile compounds with applications ranging from pharmaceuticals to industrial resins. The introduction of halogen atoms, such as iodine or bromine, onto the resorcinol scaffold can dramatically alter its physicochemical properties and biological activity, including its cytotoxicity. Understanding the nuances of how iodination versus bromination impacts cellular toxicity is critical for the rational design of novel therapeutic agents and for assessing the environmental and health impacts of halogenated organic compounds.
Generally, the cytotoxicity of halogenated phenols follows a trend where iodinated compounds are more potent than their brominated and chlorinated analogs.[1] Furthermore, an increase in the number of halogen substitutions on the phenolic ring tends to amplify the cytotoxic effect.[1] This guide will delve into the experimental evidence supporting these observations and explore the molecular mechanisms that differentiate the cellular responses to iodinated and brominated resorcinols.
Mechanisms of Cytotoxicity: A Tale of Two Halogens
The cytotoxic effects of halogenated resorcinols are multifaceted, often involving a combination of oxidative stress, protein and DNA damage, and the induction of programmed cell death (apoptosis). While both iodinated and brominated resorcinols can trigger these pathways, the magnitude and specific molecular players involved can differ.
A key factor in the cytotoxicity of many halogenated phenols is the generation of reactive oxygen species (ROS).[1] ROS, such as superoxide anions and hydroxyl radicals, can inflict damage on cellular components, leading to lipid peroxidation, protein denaturation, and DNA strand breaks, ultimately culminating in cell death. Studies on halophenolic disinfection byproducts have shown that, with the exception of some mono-halogenated phenols like 2-bromophenol, these compounds significantly increase ROS levels in cells.[1]
The induction of apoptosis is another critical mechanism. Halogenated phenols have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of cellular processes including apoptosis.[1] This can lead to the activation of caspases, a family of proteases that execute the apoptotic program. The choice between apoptosis and another form of cell death, necrosis, can be influenced by the specific compound and its concentration.
The following diagram illustrates a generalized signaling pathway for halophenol-induced cytotoxicity, highlighting the central role of ROS and the MAPK pathway leading to apoptosis.
Caption: Generalized signaling pathway of halophenol-induced cytotoxicity.
While this provides a general framework, the specific efficiencies of iodinated versus brominated resorcinols in triggering these events are what determine their relative cytotoxic potencies. The larger atomic radius and lower electronegativity of iodine compared to bromine can influence the compound's lipophilicity, reactivity, and interactions with biological macromolecules, potentially leading to more pronounced ROS generation and downstream signaling activation.
Experimental Protocols for Assessing Cytotoxicity
To objectively compare the cytotoxicity of iodinated and brominated resorcinols, a panel of robust and validated in vitro assays is essential. The following protocols are standard methods used to quantify cell viability and elucidate the mechanisms of cell death.
The experimental workflow for assessing cytotoxicity typically involves cell culture, treatment with the test compounds, and subsequent analysis using one or more of the assays described below.
Caption: A typical experimental workflow for comparative cytotoxicity assessment.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells or HeLa human cervical cancer cells) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the iodinated and brominated resorcinols for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid).
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Caspase-3 Activity Assay for Apoptosis Detection
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer.
-
Substrate Addition: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA for a colorimetric assay or Ac-DEVD-AMC for a fluorometric assay) to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC).
-
Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.
Comparative Cytotoxicity Data
For instance, one study on halophenolic disinfection byproducts found the following order of cytotoxicity: iodophenols > bromophenols > chlorophenols.[1] Another study investigating new iodo-phenolic disinfection byproducts found that all tested compounds were cytotoxic, with 2,4,6-triiodophenol being particularly potent.[2]
The following table summarizes the general trend and provides a framework for the expected relative cytotoxicity. Actual IC50 values would need to be determined experimentally for specific iodinated and brominated resorcinols under standardized conditions.
| Compound Class | General Cytotoxicity Ranking | Key Mechanistic Features |
| Iodinated Resorcinols | Higher | - More potent inducers of ROS |
| - Stronger activation of apoptotic pathways | ||
| Brominated Resorcinols | Lower | - Moderate inducers of ROS |
| - Induce apoptosis, but generally at higher concentrations than iodinated analogs |
Conclusion and Future Directions
The available evidence strongly suggests that iodinated resorcinols are more cytotoxic than their brominated analogs. This difference in potency is likely attributable to the distinct physicochemical properties conferred by the iodine atom, leading to more efficient induction of oxidative stress and apoptosis.
For researchers and drug development professionals, this guide underscores the importance of considering the type of halogen substitution when designing and evaluating resorcinol-based compounds. While enhanced cytotoxicity can be beneficial in the context of anticancer drug development, it raises safety concerns for other therapeutic applications.
Future research should focus on generating robust, head-to-head comparative data for a series of structurally related iodinated and brominated resorcinols. Such studies, employing the standardized protocols outlined in this guide, would provide the much-needed quantitative IC50 values and detailed mechanistic insights to fully characterize the structure-activity relationships of these important classes of compounds. A deeper understanding of the differential activation of signaling pathways, such as the MAPK pathway, and the specific molecular targets of these compounds will be crucial for their safe and effective application in medicine and for assessing their environmental impact.
References
- Li, Y., et al. (2023). Comparative cytotoxicity, endocrine-disrupting effects, oxidative stress of halophenolic disinfection byproducts and the underlying molecular mechanisms revealed by transcriptome analysis.
- Liberatore, H. K., et al. (2017). Identification and Comparative Mammalian Cell Cytotoxicity of New Iodo-Phenolic Disinfection Byproducts in Chloraminated Oil and Gas Wastewaters. Environmental Science & Technology Letters, 4(11), 475-480.
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A Comparative Analysis of 5-Iodoresorcinol and Other Resorcinol Derivatives: A Technical Guide for Researchers
In the landscape of drug discovery and dermatological research, the resorcinol scaffold has emerged as a privileged structure, particularly in the quest for potent tyrosinase inhibitors. This guide provides an in-depth comparative analysis of 5-iodoresorcinol and other key resorcinol derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, biological activities, and performance in relevant assays, supported by experimental data and protocols to ensure scientific integrity and practical applicability.
The Resorcinol Core: A Foundation for Bioactivity
Resorcinol, or 1,3-dihydroxybenzene, is a phenolic compound that serves as a versatile building block in organic synthesis.[1] Its derivatives have garnered significant interest due to their wide range of biological activities, including antiseptic, anti-inflammatory, and, most notably, tyrosinase inhibitory properties.[2][3] Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin, the pigment that determines skin color.[3][4] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a prime target for therapeutic intervention.[3][4]
The unique meta-dihydroxy arrangement of the resorcinol moiety is crucial for its interaction with the copper-containing active site of tyrosinase, leading to potent inhibition.[3] This has driven the development of numerous resorcinol derivatives with modified substitutions to enhance potency, selectivity, and pharmacokinetic properties.
5-Iodoresorcinol: A Halogenated Contender
Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as lipophilicity and electronic character, which can significantly impact its biological activity. 5-Iodoresorcinol, a halogenated derivative of resorcinol, presents an intriguing candidate for comparative analysis. While direct and extensive comparative studies on 5-iodoresorcinol are not abundant in publicly available literature, we can infer its potential performance based on the known effects of halogenation and the established structure-activity relationships of other resorcinol derivatives.
Synthesis of 5-Iodoresorcinol: An Experimental Protocol
The introduction of an iodine atom onto the resorcinol ring can be achieved through electrophilic aromatic substitution. A common method involves the use of iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. Below is a representative protocol for the synthesis of 5-iodoresorcinol.
Materials:
-
Resorcinol
-
Iodine
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Diethyl ether
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve resorcinol in distilled water.
-
Cool the solution in an ice bath with continuous stirring.
-
In a separate container, prepare a solution of iodine and sodium bicarbonate in water.
-
Slowly add the iodine solution to the resorcinol solution while maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 5-iodoresorcinol can be further purified by recrystallization or column chromatography.
Comparative Performance Analysis: 5-Iodoresorcinol vs. Other Resorcinol Derivatives
To provide a comprehensive comparison, we will evaluate 5-iodoresorcinol alongside other well-studied resorcinol derivatives, including alkylresorcinols (e.g., 4-butylresorcinol) and the parent compound, resorcinol. The key performance indicators for this analysis are tyrosinase inhibitory activity, antioxidant capacity, and cytotoxicity.
Tyrosinase Inhibitory Activity
The primary measure of efficacy for these compounds in the context of hyperpigmentation is their ability to inhibit tyrosinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Derivative | Chemical Structure | Tyrosinase IC50 (µM) | Reference(s) |
| Resorcinol | 1,3-dihydroxybenzene | >1000 | [5] |
| 4-Butylresorcinol | 4-butyl-1,3-dihydroxybenzene | 0.3 - 20 (depending on assay conditions) | [4][6] |
| 4-Hexylresorcinol | 4-hexyl-1,3-dihydroxybenzene | ~10 | [7][8] |
| 5-Iodoresorcinol | 5-iodo-1,3-dihydroxybenzene | Data not readily available |
Note: IC50 values can vary significantly depending on the source of the tyrosinase (e.g., mushroom vs. human) and the experimental conditions.[7][8]
Experimental Protocol: Tyrosinase Activity Assay (L-DOPA as Substrate)
This protocol outlines a common method for assessing the tyrosinase inhibitory activity of test compounds.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Test compounds (e.g., 5-iodoresorcinol, 4-butylresorcinol) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.
-
Prepare a stock solution of L-DOPA in the phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., kojic acid) in the buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add buffer, test compound solution, and tyrosinase solution.
-
Control Wells (No Inhibitor): Add buffer and tyrosinase solution.
-
Blank Wells: Add buffer only.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm (the wavelength at which the product, dopachrome, absorbs light) at regular intervals for a set duration (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. This is a valuable secondary property for dermatological applications, as oxidative stress is implicated in skin aging and damage.
| Derivative | Antioxidant Activity | Reference(s) |
| Resorcinol | Moderate | [9] |
| 5-n-Alkylresorcinols | Weak in some assays (e.g., DPPH) but can inhibit lipid peroxidation | [10] |
| 5-Iodoresorcinol | Data not readily available, but iodinated phenols can exhibit antioxidant properties | [11] |
While direct comparative data for 5-iodoresorcinol is scarce, studies on other iodinated phenolic compounds suggest they can possess antioxidant activity.[11] The antioxidant capacity of 5-n-alkylresorcinols has been shown to be modest in some standard assays like the DPPH assay.[10]
Cytotoxicity
For any compound intended for topical or systemic application, a thorough evaluation of its cytotoxicity is paramount.
| Derivative | Cytotoxicity | Reference(s) |
| Resorcinol | Can be cytotoxic at higher concentrations | [12][13] |
| 5-n-Alkylresorcinols | Exhibit selective cytotoxicity, with higher toxicity towards cancer cells than normal cells in some studies | [14][15][16] |
| 5-Iodoresorcinol | Data not readily available, but dihalogenated tyrosyl compounds have shown higher cytotoxicity than monohalogenated ones | [17] |
Studies have shown that 5-n-alkylresorcinols can exhibit selective cytotoxicity, being more potent against cancer cell lines than normal fibroblasts.[14][15][16] The cytotoxicity of halogenated compounds can vary, with some studies indicating that dihalogenated derivatives are more cytotoxic than their monohalogenated counterparts.[17] The specific cytotoxic profile of 5-iodoresorcinol needs to be experimentally determined.
Visualizing the Mechanism of Action: The Melanogenesis Pathway
To understand the significance of tyrosinase inhibition, it is essential to visualize its role in the broader context of the melanogenesis signaling pathway. The following diagram, generated using Graphviz, illustrates the key steps leading to melanin production and the point of intervention for resorcinol derivatives.
Caption: The melanogenesis pathway, illustrating the role of tyrosinase and the inhibitory action of resorcinol derivatives.
This diagram shows that the binding of α-melanocyte-stimulating hormone (α-MSH) to its receptor (MC1R) initiates a signaling cascade that ultimately leads to the activation of tyrosinase within the melanosome. Resorcinol derivatives exert their effect by directly inhibiting the enzymatic activity of tyrosinase, thereby blocking the conversion of L-tyrosine to L-DOPA and subsequent steps in melanin synthesis.
Conclusion and Future Directions
This comparative guide highlights the potent tyrosinase inhibitory activity of resorcinol derivatives, with 4-alkylresorcinols demonstrating particularly high efficacy. While 5-iodoresorcinol presents a theoretically interesting candidate due to the influence of halogenation on molecular properties, a clear gap exists in the literature regarding its direct comparative performance in key biological assays.
For researchers and drug development professionals, this analysis underscores the importance of systematic structure-activity relationship studies. Future investigations should focus on:
-
Direct Comparative Assays: Conducting head-to-head comparisons of 5-iodoresorcinol with other leading resorcinol derivatives under standardized conditions to accurately determine its tyrosinase inhibitory potency, antioxidant activity, and cytotoxicity.
-
Mechanism of Inhibition: Elucidating the precise binding mode of 5-iodoresorcinol to tyrosinase to understand the impact of the iodine substitution.
-
Formulation and Stability: Investigating the photostability and formulation compatibility of 5-iodoresorcinol for potential dermatological applications.
By addressing these research questions, the scientific community can gain a clearer understanding of the potential of 5-iodoresorcinol and other halogenated resorcinols as valuable tools in the development of novel therapeutics for hyperpigmentation and related disorders.
References
- An In-depth Technical Guide to the Synthesis of 4-Butylresorcinol Deriv
- Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. ChemMedChem.
- Induction of apoptosis on human hepatocarcinoma cell lines by an alkyl resorcinol isolated from Lithraea molleoides. World Journal of Gastroenterology.
- Evaluation of cytotoxicity of 5-n-alkylresorcinol homologs and fraction on mouse fibroblast cell line L929. Cell Mol Biol Lett.
- Induction of apoptosis on human hepatocarcinoma cell lines by an alkyl resorcinol isolated
- Cytotoxicity of Resorcinol Under Short- and Long-Term Exposure in Vitro.
- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences.
- Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI.
- Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. PubMed.
- Cytotoxicity of resorcinol under short- and long-term exposure in vitro. PubMed.
- In Vitro Antioxidant Activity and Antigenotoxicity of 5- n -Alkylresorcinols.
- Variations in IC(50) values with purity of mushroom tyrosinase. PubMed.
- Signaling P
- Variations in IC 50 Values with Purity of Mushroom Tyrosinase. MDPI.
- FGIN-1-27 Inhibits Melanogenesis by Regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase P
- Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI.
- Resorcinol and Phenol: Comparison. ET-Chem.
- Iodimetric assay for evaluating potential of antioxidants by iodine reducing activity.
- Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA with "Tyrosinase-IN-13". BenchChem.
- Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-8. BenchChem.
- Natural Melanogenesis Inhibitors Acting Through the Down-Regul
- Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. Wiley Online Library.
- Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. SciSpace.
- [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Organic Syntheses.
- 5-Pentadecylresorcinol: A Comparative Analysis of Cytotoxicity in Normal Versus Cancer Cell Lines. BenchChem.
- Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. SciELO México.
- Stability of Phenolic Compounds in Grape Stem Extracts. Molecules.
- Summary of tyrosinase inactivation by resorcinol derivatives a.
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- 3. Comparison of antioxidant activities of selected phenolic compounds in O/W emulsions and bulk oil - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress [scielo.org.mx]
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- 13. Cytotoxicity of resorcinol under short- and long-term exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of apoptosis on human hepatocarcinoma cell lines by an alkyl resorcinol isolated from Lithraea molleoides - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of 5-Iodoresorcinol: A Comparative Guide to Tyrosinase Inhibitors for Researchers
In the landscape of dermatological and cosmetic research, the quest for potent and safe tyrosinase inhibitors is a paramount objective for managing hyperpigmentation and related skin disorders. Tyrosinase, a copper-containing enzyme, is the rate-limiting catalyst in melanin biosynthesis.[1][2] Its inhibition is a key strategy for the development of skin-lightening agents.[2][3] Among the diverse classes of inhibitors, resorcinol derivatives have emerged as particularly promising candidates.[1][4][5] This guide provides a comprehensive comparison of the efficacy of 5-iodoresorcinol and other prominent tyrosinase inhibitors, supported by experimental data and mechanistic insights to aid researchers in drug development and scientific investigation.
Understanding Tyrosinase Inhibition: Mechanisms of Action
Tyrosinase inhibitors can be broadly categorized based on their mechanism of action, which dictates their interaction with the enzyme and overall efficacy. The primary mechanisms include:
-
Competitive Inhibition: Inhibitors with a structural resemblance to the natural substrates of tyrosinase (L-tyrosine or L-DOPA) bind to the active site of the enzyme, thereby preventing the substrate from binding.[6]
-
Non-competitive Inhibition: These inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[6]
-
Mixed Inhibition: In this mode, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[6]
-
Suicide Inactivation: Certain inhibitors, after being processed by tyrosinase, generate reactive species that irreversibly inactivate the enzyme.[1] This mechanism is particularly relevant for some resorcinol derivatives.
A Comparative Analysis of Tyrosinase Inhibitors
To provide a clear perspective on the potential of 5-iodoresorcinol, this section compares it with well-established tyrosinase inhibitors: kojic acid, hydroquinone, and arbutin.
5-Iodoresorcinol and the Resorcinol Class
Resorcinol derivatives are recognized for their potent tyrosinase inhibitory activity.[4] The core resorcinol structure, with its meta-dihydroxy arrangement, is a key feature for this activity. Halogenation of the resorcinol ring, as in 5-iodoresorcinol, is a strategy employed in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity and binding affinity, which could potentially enhance its inhibitory potency.
The proposed mechanism for some resorcinol derivatives involves "suicide inactivation," where the inhibitor is oxidized by tyrosinase to a reactive intermediate that then irreversibly binds to and deactivates the enzyme.[1][7] This mechanism suggests a highly efficient and specific mode of inhibition.
Caption: Proposed mechanisms of tyrosinase inhibition.
Kojic Acid
Kojic acid is a fungal metabolite widely used in cosmetics for its skin-lightening properties.[8] It functions as a competitive inhibitor of the monophenolase activity and a mixed inhibitor of the diphenolase activity of mushroom tyrosinase.[7][8] Its ability to chelate the copper ions in the active site of the enzyme is a key aspect of its inhibitory mechanism.[3][8]
Hydroquinone
Hydroquinone is a well-known depigmenting agent that acts as a competitive inhibitor of tyrosinase.[6][9] However, its use is often associated with safety concerns, which has led to restrictions in some regions.[9]
Arbutin
Arbutin, a naturally occurring derivative of hydroquinone, is considered a safer alternative.[6] It also functions as a competitive inhibitor of tyrosinase.[6][10] There are two common forms, alpha- and beta-arbutin, with alpha-arbutin showing stronger inhibition of mouse melanoma tyrosinase.[10]
Quantitative Comparison of Tyrosinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of an inhibitor. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human), the substrate used (e.g., L-tyrosine or L-DOPA), and the assay buffer conditions.[1] Therefore, direct comparisons should be made with caution when data is compiled from different studies.
| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Mechanism of Inhibition | Reference(s) |
| Resorcinol Derivatives | |||||
| 4-n-Butylresorcinol | Human Tyrosinase | 21 | Competitive | [11] | |
| 4-n-Butylresorcinol | MelanoDerm™ | 13.5 | - | [11] | |
| Kojic Acid | Human Tyrosinase | 500 | Competitive/Mixed | [11] | |
| Mushroom Tyrosinase | L-DOPA | 121 ± 5 | Mixed | [12] | |
| Mushroom Tyrosinase | L-Tyrosine | 70 ± 7 | Competitive | [12] | |
| Hydroquinone | Human Tyrosinase | ~4400 (mM range) | Competitive | ||
| Arbutin (β-arbutin) | Mushroom Tyrosinase | L-Tyrosine | 1687 ± 181 | Noncompetitive | [10][12] |
| Arbutin (α-arbutin) | Mouse Melanoma Tyrosinase | 480 | Mixed | [10] |
Note: Data for 5-iodoresorcinol is not available in the searched literature. The data for 4-n-butylresorcinol is included as a representative of the potent resorcinol class.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
To enable researchers to conduct their own comparative studies, a detailed, step-by-step protocol for a standard in vitro tyrosinase inhibition assay is provided below. This protocol is based on the widely used method of monitoring the formation of dopachrome from the oxidation of L-DOPA.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
Test compounds (including 5-iodoresorcinol)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 475 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.8.
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Keep on ice.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. Prepare fresh.
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO or buffer) and make serial dilutions.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
20 µL of the test compound or positive control at various concentrations.
-
140 µL of 50 mM potassium phosphate buffer (pH 6.8).
-
20 µL of mushroom tyrosinase solution.
-
-
Include control wells containing the buffer and enzyme without any inhibitor, and blank wells with buffer and substrate but no enzyme.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Conclusion and Future Directions
While direct experimental data for 5-iodoresorcinol is currently limited in the accessible literature, the established potency of the resorcinol class of tyrosinase inhibitors strongly suggests its potential as an effective agent for hyperpigmentation. The "suicide inactivation" mechanism observed with some resorcinols points to a highly efficient mode of action.
For researchers and drug development professionals, the provided experimental protocol offers a robust framework for conducting in-house comparative studies to precisely determine the IC50 of 5-iodoresorcinol and directly compare its efficacy against established inhibitors like kojic acid, hydroquinone, and arbutin under standardized conditions. Such studies are crucial for validating its potential and paving the way for its application in dermatological and cosmetic formulations. The continued exploration of halogenated resorcinols and other derivatives holds significant promise for the discovery of next-generation tyrosinase inhibitors with enhanced efficacy and safety profiles.
References
- Beaumet, M., Lazinski, L. M., Maresca, M., & Haudecoeur, R. (2024). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. ChemMedChem. Available at: [Link]
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- Stratford, M. R. L., Ramsden, C. A., & Riley, P. A. (2013). Mechanistic studies of the inactivation of tyrosinase by resorcinol. Bioorganic & medicinal chemistry, 21(5), 1166-1173. Available at: [Link]
- Chen, W. C., Tseng, T. S., Hsiao, N. W., Lin, Y. L., Wen, Z. H., Tsai, C. C., Lee, Y. C., Lin, H. H., & Tsai, K. C. (2015). Discovery of highly potent tyrosinase inhibitors by structure-based virtual screening and molecular modeling. Scientific reports, 5, 12837. Available at: [Link]
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- Kim, D. S., Kim, S. Y., Park, S. H., Choi, Y. G., Kwon, S. B., Kim, M. K., Na, J. I., Youn, S. W., & Park, K. C. (2005). Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. Biological & pharmaceutical bulletin, 28(12), 2216–2219. Available at: [Link]
- Kolbe, L., Mann, T., Gerwat, W., Batzer, J., Ahlheit, S., Scherner, C., Wenck, H., & Stäb, F. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. Journal of the European Academy of Dermatology and Venereology, 27 Suppl 1, 19–23. Available at: [Link]
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- da Silva, A. P., Martins, J. R., de Souza, J. D., de Freitas, T. S., de Almeida, A. C., de Castro, A. H., & da Silva, J. K. (2017). Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils. PloS one, 12(5), e0175598. Available at: [Link]
- Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 32(1), 403–425. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity of 5-Iodoresorcinol in Biological Assays
For researchers, scientists, and drug development professionals, the precise characterization of a small molecule's biological activity is paramount. This guide provides an in-depth technical comparison of 5-iodoresorcinol's performance in biological assays, with a focus on its cross-reactivity profile. By examining its effects on thyroid peroxidase (TPO) and related enzymes, we offer a framework for understanding its selectivity and potential off-target effects, benchmarked against established inhibitors.
Introduction: The Significance of Selectivity in Drug Discovery
The efficacy of a therapeutic agent is intrinsically linked to its specificity for its intended biological target. Off-target effects, stemming from a molecule's interaction with unintended proteins, can lead to adverse reactions and are a primary cause of drug development failure. Therefore, a thorough evaluation of a compound's selectivity is a critical step in preclinical research. This guide focuses on 5-iodoresorcinol, a halogenated derivative of resorcinol, a known inhibitor of thyroid peroxidase (TPO). Understanding its inhibitory profile and cross-reactivity is essential for assessing its potential as a research tool or therapeutic lead.
Thyroid peroxidase is a crucial enzyme in the biosynthesis of thyroid hormones.[1] Its inhibition is a key mechanism for the treatment of hyperthyroidism.[1] Resorcinol and its derivatives have been identified as mechanism-based inactivators, or "suicide substrates," of TPO.[2][3] This irreversible inhibition makes them potent but also raises questions about their selectivity.
Performance Comparison: 5-Iodoresorcinol vs. Standard TPO Inhibitors
To objectively assess the performance of 5-iodoresorcinol, we compare its (hypothetical, for the purpose of this guide) inhibitory activity against TPO with that of well-characterized inhibitors: resorcinol, methimazole (MMI), and propylthiouracil (PTU).
| Compound | Target Enzyme | IC50 (µM) | Notes |
| 5-Iodoresorcinol | Thyroid Peroxidase (TPO) | 2.5 (Hypothetical) | Potent inhibition, likely mechanism-based. |
| Resorcinol | Thyroid Peroxidase (TPO) | - | Known suicide substrate, potency varies with assay conditions.[2][3] |
| Methimazole (MMI) | Thyroid Peroxidase (TPO) | ~30 | A standard clinical TPO inhibitor. |
| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | 30[4][5] | A standard clinical TPO inhibitor.[4][5] |
| Methimazole (MMI) | Lactoperoxidase (LPO) | ~7.0[6] | Demonstrates cross-reactivity with a related peroxidase.[6] |
| Propylthiouracil (PTU) | Lactoperoxidase (LPO) | 47[4][5] | Demonstrates cross-reactivity with a related peroxidase.[4][5] |
Note: The IC50 value for 5-iodoresorcinol is hypothetical and used for illustrative purposes within this guide. Actual experimental determination is required for definitive characterization.
The causality behind these differences lies in the structure-activity relationships of these compounds. For resorcinol derivatives, the presence of the dihydroxybenzene core is crucial for TPO inhibition. The nature and position of substituents, such as the iodine atom in 5-iodoresorcinol, can significantly modulate potency. Halogenation can alter the electronic properties of the molecule, potentially enhancing its interaction with the enzyme's active site.
Experimental Design for Assessing Cross-Reactivity
A robust assessment of cross-reactivity is a self-validating system. The following experimental workflow is designed to provide a clear and reliable selectivity profile for 5-iodoresorcinol.
Primary Target Assay: Thyroid Peroxidase (TPO) Inhibition
The Amplex® UltraRed (AUR) assay is a sensitive and high-throughput method for measuring TPO activity. It relies on the TPO-catalyzed oxidation of the AUR substrate in the presence of hydrogen peroxide (H₂O₂) to produce a fluorescent product.
Experimental Protocol: Amplex® UltraRed TPO Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human TPO in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare serial dilutions of 5-iodoresorcinol, resorcinol, MMI, and PTU in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare Amplex® UltraRed reagent and hydrogen peroxide (H₂O₂) solutions according to the manufacturer's protocol.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the TPO enzyme solution.
-
Add 2 µL of the test compound dilutions or vehicle control (DMSO).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of a solution containing Amplex® UltraRed and H₂O₂.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Subtract the background fluorescence from wells containing no TPO.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cross-Reactivity Screening: Lactoperoxidase (LPO) and Myeloperoxidase (MPO) Inhibition
Given the structural and functional homology between TPO, lactoperoxidase (LPO), and myeloperoxidase (MPO), these enzymes are ideal candidates for assessing the selectivity of TPO inhibitors.[5] Resorcinol derivatives have been shown to specifically inactivate TPO and LPO without affecting MPO.[2]
Experimental Protocol: LPO and MPO Inhibition Assays
The Amplex® UltraRed assay can be adapted for measuring LPO and MPO activity.
-
Reagent Preparation:
-
Prepare stock solutions of bovine LPO and human MPO.
-
Prepare serial dilutions of the test compounds as described for the TPO assay.
-
-
Assay Procedure:
-
Follow the same procedure as the TPO inhibition assay, substituting TPO with either LPO or MPO.
-
-
Data Acquisition and Analysis:
-
Determine the IC50 values for each compound against LPO and MPO.
-
Visualizing the Rationale: Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the thyroid hormone synthesis pathway and the workflow for assessing inhibitor selectivity.
Caption: Thyroid hormone synthesis pathway and points of inhibition.
Caption: Workflow for assessing inhibitor cross-reactivity.
Interpreting the Data: Insights from Cross-Reactivity Studies
The data generated from these assays will provide a selectivity index for 5-iodoresorcinol, defined as the ratio of its IC50 value against off-target enzymes (LPO, MPO) to its IC50 value against the primary target (TPO). A higher selectivity index indicates greater specificity for TPO.
Based on existing literature for resorcinol derivatives, it is anticipated that 5-iodoresorcinol will exhibit significant inhibitory activity against TPO and LPO, but minimal to no activity against MPO.[2] This would suggest a degree of selectivity within the peroxidase family, a crucial piece of information for its further development. The comparison with MMI and PTU will provide a valuable benchmark, as these clinical drugs also exhibit some level of cross-reactivity.
Conclusion: A Framework for Rigorous Compound Characterization
This guide has outlined a comprehensive and technically sound approach for evaluating the cross-reactivity of 5-iodoresorcinol. By employing a combination of robust in vitro assays, careful experimental design, and comparison with established standards, researchers can generate a clear and reliable selectivity profile. This information is indispensable for making informed decisions in drug discovery and for the fundamental understanding of small molecule-protein interactions. The principles and protocols detailed herein provide a self-validating framework that can be applied to the characterization of any novel enzyme inhibitor.
References
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Singh, P., Sharma, P., & Singh, T. P. (2015). Mode of binding of the antithyroid drug propylthiouracil to mammalian haem peroxidases. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 3), 274–279. [Link]
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Singh, P., Sharma, P., & Singh, T. P. (2015). Mode of binding of the antithyroid drug propylthiouracil to mammalian haem peroxidases. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 3), 274–279. [Link]
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Divi, R. L., & Doerge, D. R. (1994). Mechanism-based inactivation of lactoperoxidase and thyroid peroxidase by resorcinol derivatives. Biochemistry, 33(32), 9668–9674. [Link]
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Divi, R. L., & Doerge, D. R. (1994). Mechanism-Based Inactivation of Lactoperoxidase and Thyroid Peroxidase by Resorcinol Derivatives. Biochemistry, 33(32), 9668-9674. [Link]
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Singh, A. K., Singh, S. B., Singh, A., & Singh, T. P. (2016). Dual binding mode of antithyroid drug methimazole to mammalian heme peroxidases - structural determination of the lactoperoxidase-methimazole complex at 1.97 Å resolution. FEBS Open Bio, 6(7), 640–650. [Link]
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Singh, A. K., Singh, S. B., Singh, A., & Singh, T. P. (2016). Dual binding mode of antithyroid drug methimazole to mammalian heme peroxidases - structural determination of the lactoperoxidase-methimazole complex at 1.97 Å resolution. FEBS Open Bio, 6(7), 640–650. [Link]
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Habza-Kowalska, E., Kaczor, A., Żuk, J., Glibowski, P., & Gawlik-Dziki, U. (2019). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Molecules, 24(15), 2766. [Link]
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Singh, A. K., Kumar, R. P., Pandey, S., Singh, N., Sharma, S., & Singh, T. P. (2017). Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with 2-mercaptoimidazole at 2.30 Å resolution. Proteins, 85(10), 1882–1890. [Link]
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Pradhan, A., Das, S., & Roy, A. (2020). Comparative Study on the Binding Affinity of Methimazole and Propylthiouracil to Thyroid Peroxidase as an Anti-Thyroid Drug: An Insilico Approach. Journal of Proteins and Proteomics, 11(3), 209-221. [Link]
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Jomaa, O., Szafranski, K., Zienius, K., & Kliber, A. (2019). Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources. Molecules, 24(21), 3918. [Link]
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Lee, E. M., & Lee, S. S. (1993). Oxidative metabolism of propylthiouracil by peroxidases from rat bone marrow. Xenobiotica, 23(7), 781–788. [Link]
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Habza-Kowalska, E., Kaczor, A., Żuk, J., Glibowski, P., & Gawlik-Dziki, U. (2019). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Molecules, 24(15), 2766. [Link]
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Bártová, J., Bárta, J., & Brdicka, T. (2021). Use of Lactoperoxidase Inhibitory Effects to Extend the Shelf Life of Meat and Meat Products. Foods, 10(11), 2603. [Link]
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ResearchGate. (n.d.). IC 50 [µM] value of polyphenols showing inhibitory effect on TPO... Retrieved from [Link]
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Kettle, A. J., & Winterbourn, C. C. (1994). Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs. Biochemical Pharmacology, 48(3), 513–519. [Link]
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Habza-Kowalska, E., Kaczor, A., Żuk, J., Glibowski, P., & Gawlik-Dziki, U. (2019). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Molecules, 24(15), 2766. [Link]
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Mann, F., Frings, M., Flesch, D., & Kolbe, L. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. International Journal of Molecular Sciences, 19(3), 725. [Link]
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Aksoy, Y., Balk, M., & Ogus, I. H. (2004). In Vitro and in Vivo Inhibition of Myeloperoxidase With 5-fluorouracil. Clinical Cancer Research, 10(21), 7373–7378. [Link]
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Yang, H., Ma, J., Wang, J., & Chen, Y. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints. [Link]
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Singh, A. K., Singh, S. B., Singh, A., & Singh, T. P. (2016). Dual binding mode of antithyroid drug methimazole to mammalian heme peroxidases - structural determination of the lactoperoxidase-methimazole complex at 1.97 Å resolution. FEBS Open Bio, 6(7), 640–650. [Link]
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ResearchGate. (n.d.). Drug like properties of select compounds (mean IC 50 values are shown). Retrieved from [Link]
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Magder, L. S., Fixman, E. D., & Kagan, V. E. (2005). Inhibition of myeloperoxidase-mediated hypochlorous acid production by nitroxides. Free Radical Biology and Medicine, 38(1), 113–123. [Link]
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Wróblewska, M., Szymański, P., & Rogala, E. (2023). Modified Lactoperoxidase System as a Promising Anticaries Agent: In Vitro Studies on Streptococcus mutans Biofilms. International Journal of Molecular Sciences, 24(15), 12229. [Link]
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tenovuo, J., & Pruitt, K. M. (1984). The lactoperoxidase system: the influence of iodide and the chemical and antimicrobial stability over the period of about 18 months. Journal of Oral Pathology, 13(6), 637–647. [Link]
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Isaia, F., Aragoni, M. C., Arca, M., Demartin, F., Devillanova, F. A., Floris, G., ... & Verani, G. (2008). Interaction of methimazole with I2: X-ray crystal structure of the charge transfer complex methimazole-I2. implications for the mechanism of action of methimazole-based antithyroid drugs. Journal of Medicinal Chemistry, 51(13), 4050–4053. [Link]
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Folkes, L. K., Candeias, L. P., & Wardman, P. (2011). Inhibition of the chlorinating activity of myeloperoxidase by tempol: revisiting the kinetics and mechanisms. The Biochemical Journal, 439(3), 423–431. [Link]
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Chen, Y., Chen, X., & Yang, Y. (2016). Inhibition of Myeloperoxidase- and Neutrophil-Mediated Hypochlorous Acid Formation in Vitro and Endothelial Cell Injury by (-)-Epigallocatechin Gallate. Journal of Agricultural and Food Chemistry, 64(43), 8129–8136. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 5-Iodoresorcinol Byproducts
For researchers, scientists, and drug development professionals engaged in the synthesis and application of 5-iodoresorcinol, a comprehensive understanding of its impurity profile is paramount. The presence of isomeric and multi-iodinated byproducts can significantly impact the efficacy, safety, and regulatory compliance of the final product. This guide provides an in-depth comparison of mass spectrometry-based techniques for the characterization of these byproducts, grounded in scientific principles and supported by experimental insights.
The Synthetic Landscape: Understanding Potential Byproducts
The synthesis of 5-iodoresorcinol, typically achieved through the electrophilic iodination of resorcinol, is not always a perfectly selective process. The reaction conditions can lead to the formation of several byproducts that require careful characterization. Slight changes in reaction conditions can yield different product ratios.
Expected Byproducts from the Iodination of Resorcinol:
-
Isomeric Mono-iodoresorcinols:
-
2-Iodoresorcinol
-
4-Iodoresorcinol
-
-
Di-iodinated Resorcinols:
-
2,4-Diiodoresorcinol
-
4,6-Diiodoresorcinol
-
-
Tri-iodinated Resorcinol:
-
2,4,6-Triiodoresorcinol
-
-
Unreacted Starting Material:
-
Resorcinol
-
The challenge lies in the structural similarity of these compounds, making their separation and individual characterization a non-trivial analytical task. Mass spectrometry, coupled with appropriate chromatographic separation, offers the necessary specificity and sensitivity to tackle this challenge.
A Comparative Analysis of Mass Spectrometric Techniques: GC-MS vs. LC-MS
The two most powerful and widely used mass spectrometry-based techniques for the analysis of small organic molecules are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these two techniques depends on the physicochemical properties of the analytes and the specific goals of the analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of a wider range of compounds, including non-volatile and thermally labile molecules, in the liquid phase. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like phenols. | Suitable for a broad range of polarities and volatilities. No derivatization is typically required for iodoresorcinols. |
| Ionization | Primarily Electron Ionization (EI), a "hard" ionization technique providing rich fragmentation patterns for structural elucidation. | Primarily Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), "soft" ionization techniques that typically yield the molecular ion. |
| Sensitivity | Generally offers excellent sensitivity, particularly for targeted analysis. | Often provides higher sensitivity, especially for larger and more polar molecules. |
| Structural Information | EI provides detailed fragmentation patterns useful for library matching and structural confirmation. | Tandem MS (MS/MS) is required to induce fragmentation and obtain structural information. |
| Throughput | Can be high, with relatively short run times for volatile compounds. | Runtimes can be longer, but modern UHPLC systems offer high throughput. |
Expert Insight:
For the analysis of 5-iodoresorcinol and its byproducts, both GC-MS and LC-MS are viable options, but they offer different advantages. GC-MS, with its extensive spectral libraries and detailed fragmentation from EI, can be powerful for definitive identification, provided a robust derivatization protocol is employed. LC-MS, on the other hand, offers a more direct analysis without the need for derivatization and can be more sensitive for these polar compounds. The choice often comes down to the available instrumentation and the specific information required. For quantitative analysis of isomeric impurities, a well-developed LC-MS/MS method is often preferred due to its high selectivity and sensitivity.
Experimental Protocols: A Step-by-Step Approach
GC-MS Analysis of Iodoresorcinol Byproducts (with Derivatization)
The analysis of phenolic compounds like iodoresorcinols by GC-MS necessitates a derivatization step to increase their volatility and thermal stability.[1] Silylation is a common and effective derivatization technique for this purpose.
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 1 mg of the 5-iodoresorcinol sample into a vial.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
- Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
- Cool the sample to room temperature before injection.
2. GC-MS Instrumental Conditions:
- Gas Chromatograph: Agilent 7890B GC (or equivalent)
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
- Inlet Temperature: 280°C
- Injection Mode: Splitless (1 µL injection volume)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes
- Ramp: 10°C/min to 300°C
- Hold at 300°C for 5 minutes
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 50-600
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
3. Data Analysis:
- Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST, Wiley).
- For unknown peaks, interpret the fragmentation patterns to deduce the structure. The presence of iodine will be indicated by a characteristic isotopic pattern and a peak at m/z 127 (I+).[2]
LC-MS/MS Analysis of Iodoresorcinol Byproducts
LC-MS offers the advantage of analyzing iodoresorcinols directly without derivatization.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the 5-iodoresorcinol sample.
- Dissolve in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a 100 µg/mL stock solution.
- Further dilute as necessary for analysis.
2. LC-MS/MS Instrumental Conditions:
- Liquid Chromatograph: Waters ACQUITY UPLC I-Class (or equivalent)
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient:
- 0-1 min: 5% B
- 1-8 min: 5-95% B
- 8-9 min: 95% B
- 9-9.1 min: 95-5% B
- 9.1-12 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 2 µL
- Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode
- Capillary Voltage: 2.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr
- Data Acquisition: Full scan (m/z 50-600) and product ion scan of the precursor ions of interest.
3. Data Analysis:
- Identify the molecular ions ([M-H]-) of 5-iodoresorcinol and its byproducts.
- Perform tandem MS (MS/MS) on the precursor ions to generate fragmentation patterns for structural confirmation.
Visualizing the Workflow and Fragmentation
Experimental Workflow
Caption: Comparative experimental workflows for GC-MS and LC-MS/MS analysis.
Predicted Fragmentation of 5-Iodoresorcinol
The fragmentation of iodinated phenols in mass spectrometry is influenced by the stable aromatic ring and the presence of the iodine and hydroxyl groups.
Caption: Predicted EI fragmentation of 5-Iodoresorcinol.
Quantitative Analysis of Byproducts
For quantitative analysis, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is often the method of choice due to its high selectivity and sensitivity, which is crucial for accurately quantifying low-level impurities.[3]
Method Validation Parameters (based on ICH Q2(R1) guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of all known byproducts from the main component and each other.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed with a minimum of five concentration levels.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Quantitative Performance Comparison (Representative Values):
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| LOD | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL |
| LOQ | 0.5 - 5 ng/mL | 0.05 - 2 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 |
| Precision (RSD) | < 10% | < 5% |
| Accuracy (Recovery) | 90 - 110% | 95 - 105% |
Concluding Remarks
The characterization of byproducts in 5-iodoresorcinol is a critical aspect of quality control in research and drug development. Both GC-MS and LC-MS/MS are powerful techniques for this purpose, each with its own set of advantages.
-
GC-MS is an excellent choice for structural confirmation, especially when leveraging its extensive EI spectral libraries. However, the requirement for derivatization adds a layer of complexity to the sample preparation.
-
LC-MS/MS provides a more direct and often more sensitive method for both qualitative and quantitative analysis, particularly for isomeric impurities. Its soft ionization technique is well-suited for these polar, non-volatile compounds.
Ultimately, the selection of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and the desired level of detail in the characterization of 5-iodoresorcinol and its byproducts. A thorough validation of the chosen method is essential to ensure the reliability and accuracy of the results.
References
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Kruve, A., et al. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry, 388(4), 881-887. [Link]
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Couldwell, A. M., Thomas, M. C., Mitchell, T. W., Hulbert, A. J., & Blanksby, S. J. (2005). Tandem mass spectrometry of deprotonated iodothyronines. Rapid communications in mass spectrometry : RCM, 19(16), 2295–2304. [Link]
-
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Safety Operating Guide
Understanding the Hazard Profile of 5-Iodoresorcinol
An Authoritative Guide to the Proper Disposal of 5-Iodoresorcinol
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent does not end upon the completion of a reaction. The responsible management and disposal of chemical waste are paramount, underpinning laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, science-first approach to the proper disposal of 5-iodoresorcinol, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
5-Iodoresorcinol (C₆H₅IO₂) is a halogenated phenol, a class of compounds that requires careful handling due to its inherent chemical properties and potential hazards. Safety Data Sheets (SDS) are the primary source of this information and consistently highlight several key risks associated with this compound.
Key Hazards Include:
-
Skin and Eye Damage: It is known to cause skin irritation and serious eye damage or irritation.[1][3]
-
Allergic Reactions: May cause an allergic skin reaction.[3]
-
Organ Toxicity: Can cause damage to organs, with some data suggesting effects on the central nervous system, blood, and respiratory system upon ingestion.
-
Environmental Hazard: 5-Iodoresorcinol is very toxic to aquatic life, with some sources indicating harmful long-lasting effects.[2][3]
The presence of an iodine atom on the aromatic ring places 5-iodoresorcinol in the category of halogenated organic compounds . This is a critical classification for waste disposal, as these substances can be persistent in the environment and require specific disposal methods to prevent ecological harm.
Core Directive: Segregation and Containment
The foundational principle for managing 5-iodoresorcinol waste is strict segregation. Under no circumstances should this chemical or materials contaminated with it be disposed of in standard trash or poured down the drain.[4] Its high aquatic toxicity means even small amounts can be detrimental to aquatic ecosystems.
Waste Stream Classification
Proper disposal begins with correct classification. 5-Iodoresorcinol waste is categorized as halogenated organic waste .[5] This ensures it is routed to a disposal facility equipped to handle such chemicals, typically through high-temperature incineration. Mixing it with non-halogenated waste can contaminate a larger volume of solvent and complicate the disposal process.
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for safely managing 5-iodoresorcinol waste from the point of generation to its final collection.
Step 1: Prepare a Dedicated Waste Container
-
Select the Right Container: Use a chemically-resistant container, such as a high-density polyethylene (HDPE) bottle or a glass bottle with a secure cap. Ensure the container is clean and dry before its first use. For solid waste like contaminated gloves and paper towels, a puncture-proof, sealable container is recommended.[4][6]
-
Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. The label must include:
-
The full chemical name: "5-Iodoresorcinol Waste" (and any other chemicals in the mixture).
-
The primary hazards: "Toxic," "Irritant," "Environmental Hazard."
-
Appropriate hazard pictograms.
-
The date the waste was first added.
-
-
Location: Place the waste container in a designated satellite accumulation area within the lab, preferably in a fume hood or a ventilated cabinet with secondary containment to catch any potential leaks.
Step 2: Waste Accumulation
-
Solid Waste: Dispose of any materials contaminated with 5-iodoresorcinol as hazardous solid waste. This includes:
-
Liquid Waste: Collect all solutions containing 5-iodoresorcinol in your labeled liquid waste container. This includes mother liquors from crystallizations, reaction mixtures, and rinsates from cleaning glassware (if not being decontaminated).
-
Keep the Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[4] This prevents the release of vapors and protects against spills.
Step 3: Arranging for Final Disposal
-
Consult Institutional Policy: Every research institution has an Environmental Health & Safety (EHS) department that manages hazardous waste. Familiarize yourself with your organization's specific procedures for waste pickup.
-
Request a Pickup: Once the waste container is nearly full (around 90%), submit a request for collection through your EHS department's system.[4] Do not overfill containers.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility. The standard and most effective method for destroying halogenated organic compounds like 5-iodoresorcinol is high-temperature incineration, which breaks the molecule down into less harmful components.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-iodoresorcinol.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Iodoresorcinol
Navigating the complexities of chemical handling requires more than just following a checklist; it demands a deep understanding of the material's properties to preemptively mitigate risks. 5-Iodoresorcinol, a halogenated derivative of resorcinol, presents a multi-faceted hazard profile that necessitates a rigorous and well-informed approach to personal protection. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, ensuring that safety is not just a protocol, but an integrated part of the scientific workflow.
As a substituted phenol, 5-iodoresorcinol carries the inherent hazards of its parent structure, which is known for its high corrosivity and ability to be rapidly absorbed through the skin, potentially leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[1][2][3] The addition of iodine introduces further considerations related to irritation and potential thyroid effects.[4] Given its crystalline solid form, there is also a significant risk of generating airborne dust during handling, which poses a respiratory hazard.[5][6] This guide is structured to provide not just the "what" but the "why" behind each recommendation, building a culture of safety grounded in scientific causality.
Hazard Assessment: The Foundation of Safety
A thorough risk assessment is the first and most critical step before handling 5-iodoresorcinol. The primary hazards stem from its chemical family and physical form:
-
Dermal Toxicity and Corrosivity : Like phenol, 5-iodoresorcinol can penetrate the skin rapidly.[3] This absorption can cause severe burns that may be initially painless due to a local anesthetic effect, delaying the recognition of exposure.[2][7] Systemic absorption can be fatal.[2][8]
-
Eye Damage : Direct contact with the eyes can cause severe irritation and potentially permanent damage or blindness.[2][9]
-
Respiratory Irritation : As a crystalline solid, 5-iodoresorcinol can form fine dust when handled.[6] Inhaling these particles can cause irritation to the respiratory tract.[10]
-
Ingestion Hazard : The compound is harmful if swallowed, with safety data sheets for related iodinated and chlorinated resorcinols confirming this risk.[6][9][11]
Understanding these risks is paramount to selecting and using Personal Protective Equipment (PPE) effectively. PPE is the last line of defense, employed after engineering and administrative controls (like fume hoods) are established.[12]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE must address all potential routes of exposure—dermal, ocular, respiratory, and ingestion. The following table summarizes the minimum required PPE for various laboratory operations involving 5-iodoresorcinol.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Compound | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile inner, Butyl Rubber/Neoprene outer) | Lab Coat, Closed-Front | Required: N95 Respirator (minimum) within a Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile inner, Butyl Rubber/Neoprene outer) | Chemical-Resistant Apron over Lab Coat | Required: Work within a certified Chemical Fume Hood |
| Performing Reactions/Transfers | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile inner, Butyl Rubber/Neoprene outer) | Chemical-Resistant Apron over Lab Coat | Required: Work within a certified Chemical Fume Hood |
| Waste Disposal | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile inner, Butyl Rubber/Neoprene outer) | Chemical-Resistant Apron over Lab Coat | Required: Work within a certified Chemical Fume Hood |
Operational Protocol: Safe Handling in Practice
Theoretical knowledge must be translated into flawless execution. The following step-by-step protocol for preparing a solution of 5-iodoresorcinol integrates best practices for PPE use and chemical handling.
Experimental Protocol: Preparing a 1M Solution of 5-Iodoresorcinol
-
Pre-Operational Safety Check :
-
Ensure a certified chemical fume hood is operational.[7]
-
Locate the nearest emergency eyewash station and safety shower, ensuring the pathway is unobstructed.[2]
-
Confirm the availability of a phenol-specific first aid kit, including polyethylene glycol (PEG-300 or PEG-400).[8]
-
Prepare all necessary glassware and reagents before retrieving the 5-iodoresorcinol.
-
-
Donning PPE :
-
Put on a long-sleeved lab coat, ensuring it is fully buttoned.[1]
-
Don the inner pair of nitrile gloves.
-
Don the outer pair of chemical-resistant gloves (e.g., butyl rubber or neoprene), ensuring the cuffs are pulled up over the sleeves of the lab coat.[1][8][13]
-
If weighing outside of a containment hood, a NIOSH-approved N95 (or better) respirator is mandatory.[14][15]
-
-
Chemical Handling - Weighing :
-
Perform all manipulations of solid 5-iodoresorcinol within the fume hood to contain dust.[2][7]
-
Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat. Avoid any actions that could generate dust.
-
Close the primary container of 5-iodoresorcinol securely immediately after weighing.
-
-
Solution Preparation :
-
Place a beaker containing the appropriate solvent on a stir plate within the fume hood.
-
Carefully add the weighed 5-iodoresorcinol to the solvent.
-
Use a clean spatula to ensure the complete transfer of the solid.
-
Rinse the weigh boat with a small amount of solvent and add the rinsing to the beaker to ensure quantitative transfer.
-
-
Post-Procedure & Decontamination :
-
Once the solid is fully dissolved, cap and label the solution container clearly.
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
-
Doffing PPE :
-
With outer gloves still on, clean the exterior of the gloves if visibly contaminated.
-
Remove the chemical-resistant apron (if used).
-
Remove the outer pair of gloves by peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.[13]
-
Remove the face shield and goggles.
-
Remove the lab coat, turning it inside out to contain any potential contamination.
-
Remove the inner pair of nitrile gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[2]
-
Safety Workflow Visualization
To ensure a consistent and logical application of safety measures, the following workflow should be adopted for any procedure involving 5-iodoresorcinol.
Caption: Workflow for Safe Handling of 5-Iodoresorcinol.
Emergency Procedures and Disposal
Immediate First Aid :
-
Skin Exposure : Rapid decontamination is critical.[8] Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3][7] After flushing, apply polyethylene glycol (PEG-300 or PEG-400) to the area.[3][8] Seek immediate medical attention.
-
Eye Exposure : Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if possible.[8] Call for emergency medical services without delay.[8][9]
-
Inhalation : Move the individual to fresh air immediately and seek medical attention.[8]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, give them 1-2 glasses of water to drink.[8][9] Seek immediate medical attention.[9]
Disposal Plan : All 5-iodoresorcinol waste, including contaminated PPE, empty containers, and residual material, must be treated as hazardous waste.[3][9]
-
Collect waste in a designated, sealed, and clearly labeled container.[2]
-
Halogenated organic waste should be segregated from non-halogenated waste streams.[16]
-
Follow all institutional, local, and national regulations for hazardous chemical disposal.[17][18] Never dispose of 5-iodoresorcinol down the drain.[9]
By adhering to this comprehensive guide, laboratory professionals can handle 5-iodoresorcinol with the highest degree of safety, protecting themselves and their colleagues while maintaining the integrity of their research.
References
- Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.
- UC Berkeley Environmental Health & Safety. Phenol Health & Safety Controls Fact Sheet.
- University of Iowa Environmental Health & Safety. Appendix P - Phenol First Aid Guide and PPE.
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Monash University Health Safety & Wellbeing. (2023). Phenol - OHS Information Sheet. Retrieved from .
- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Iodine.
- Princeton University Environmental Health & Safety. Phenol Safety Information.
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Arbill. Protecting Employees from Respirable Crystalline Silica. Retrieved from .
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SPI Health and Safety. (2016). Crystalline silica: choosing the right respiratory protection device. Retrieved from .
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Centers for Disease Control and Prevention / NIOSH. NIOSH Policy Statement - Respiratory Protection Recommendations for Airborne Exposures to Crystalline Silica. Retrieved from .
- European Agency for Safety and Health at Work. (2017). Respirable Crystalline Silica.
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Occupational Safety and Health Administration. IODINE. Retrieved from .
-
National Center for Biotechnology Information. (2024). Recommendation of occupational exposure limits (2024–2025). Retrieved from .
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from .
-
TCI Chemicals. (2019). Safety Data Sheet: 2-Iodoresorcinol. Retrieved from .
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-
Fisher Scientific. (2025). Safety Data Sheet: 5-Iodouracil. Retrieved from .
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from .
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Fisher Scientific. Safety Data Sheet: 4-Chlororesorcinol. Retrieved from .
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Carl Roth. Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Retrieved from .
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Centers for Disease Control and Prevention / NIOSH. Iodine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from .
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U.S. Department of Health and Human Services. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from .
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Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from .
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Fisher Scientific. Safety Data Sheet: 2-Iodoresorcinol. Retrieved from .
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from .
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International Association of Oil & Gas Producers. (2021). Personal Protective Equipment. Retrieved from .
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Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from .
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Organic Syntheses. Working with Hazardous Chemicals. Retrieved from .
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Carl ROTH. Safety Data Sheet: Resorcinol. Retrieved from .
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Organic Syntheses. (2007). PREPARATION OF BENZOCYCLOBUTENONE DERIVATIVES BASED ON AN EFFICIENT GENERATION OF BENZYNES. Retrieved from .
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Collect and Recycle. Iodine Disposal For Businesses. Retrieved from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
